molecular formula C11H10O2 B023305 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one CAS No. 196597-78-1

1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

カタログ番号: B023305
CAS番号: 196597-78-1
分子量: 174.20 g/mol
InChIキー: ZZUIZMWFNOKNLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10/h2,4H,1,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUIZMWFNOKNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456529
Record name 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-78-1
Record name 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,6,7-Tetrahydro-8H-indeno(5,4-b)furan-8-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6,7-tetrahydro-8H-indeno-[5,4-B]-furan-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,6,7-TETRAHYDRO-8H-INDENO(5,4-B)FURAN-8-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9J5CBD2KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of pharmaceutical development, the journey from a conceptual molecule to a market-approved therapeutic is both arduous and complex. Central to this process are key chemical intermediates—compounds that serve as foundational building blocks for active pharmaceutical ingredients (APIs). 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one (CAS 196597-78-1) exemplifies such a critical component.[1][2] This tricyclic indan derivative, characterized by a fused furanone ring system, offers a rigid and reactive scaffold that is invaluable in medicinal chemistry.[2] While not typically recognized for its own direct therapeutic effects, its significance lies in its established role as a pivotal precursor in the synthesis of complex APIs, most notably Ramelteon, a selective melatonin receptor agonist.[3] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, and its crucial application in drug development.

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry. These characteristics dictate its reactivity, solubility, and handling requirements.

PropertyValueReference
CAS Number 196597-78-1[4][5][6]
Molecular Formula C₁₁H₁₀O₂[4][6]
Molecular Weight 174.20 g/mol [6]
IUPAC Name 1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one[4][6]
Appearance Typically a powder or crystalline solid[7]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 2[6]
XLogP3 1.7[4][6]

The molecule's structure, featuring a fused bicyclic system and a lactone carbonyl group, imparts conformational rigidity, a desirable trait in scaffold design for targeted receptor binding.[2] The electrophilic nature of the carbonyl group makes it a prime site for various chemical transformations, including ring-opening, reduction, or condensation reactions.[2]

Synthesis and Manufacturing: A Deeper Look into the Chemistry

The reliable and scalable synthesis of this compound is paramount for its application in pharmaceutical manufacturing. A common and effective method involves the catalytic hydrogenation of a brominated precursor.[8] This process underscores the importance of precise control over reaction conditions to ensure high purity and yield, which are critical for subsequent API synthesis.[9]

Illustrative Synthesis Protocol: Catalytic Debromination

A widely employed synthetic route starts with 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. The following protocol is a representative example of the dehalogenation process:[8]

  • Reaction Setup : The starting material, 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, is mixed with anhydrous sodium acetate in methanol.[8]

  • Inert Atmosphere : The reaction system is purged with nitrogen to create an inert atmosphere, preventing unwanted side reactions.[8]

  • Catalyst Introduction : A 10% Palladium on carbon (Pd/C) catalyst is added to the mixture.[8]

  • Hydrogenation : The reaction mixture is pressurized with hydrogen gas (typically in the range of 0.29 to 0.49 MPa) and heated to approximately 40°C.[8] Vigorous stirring is maintained to ensure efficient gas-liquid mass transfer.[8]

  • Reaction Monitoring and Work-up : The reaction is monitored for completion. Upon completion, the catalyst is removed by filtration.[8]

  • Isolation and Purification : The filtrate is concentrated under reduced pressure. Water is added, and the mixture is concentrated again to displace the solvent. The product is then crystallized, filtered, and dried to yield 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.[8]

This process, when properly optimized, can achieve high yields, with reports of up to 86.6%.[8]

Synthesis_Workflow Start 4,5-Dibromo-1,2,6,7-tetrahydro-8H- indeno[5,4-b]furan-8-one Reaction Catalytic Hydrogenation (Debromination) Start->Reaction Reagents Anhydrous Sodium Acetate Methanol 10% Pd/C Catalyst Reagents->Reaction Conditions Nitrogen Atmosphere Hydrogen Pressure (0.29-0.49 MPa) ~40°C Conditions->Reaction Filtration Catalyst Removal Reaction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crystallization Purification Concentration->Crystallization Product 1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one Crystallization->Product

Caption: Synthetic workflow for this compound.

Core Application: The Gateway to Ramelteon

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Ramelteon.[3][9] Ramelteon is a selective agonist of the MT1 and MT2 melatonin receptors and is used for the treatment of insomnia.[10] The synthesis of Ramelteon from this intermediate involves a series of chemical transformations that build upon the existing tricyclic core.

The conversion of the ketone in this compound is a critical step. A Horner-Wadsworth-Emmons reaction, for example, can be employed to introduce a vinyl nitrile group.[3] This is followed by a selective reduction of the nitrile to an amine, which is then acylated to yield the final Ramelteon molecule.[3] The rigid indenofuran scaffold provided by the starting intermediate is crucial for the final drug's ability to bind effectively to its target receptors.

Ramelteon_Synthesis_Pathway Intermediate 1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one Step1 Horner-Wadsworth-Emmons Reaction Intermediate->Step1 VinylNitrile Vinyl Nitrile Intermediate Step1->VinylNitrile Step2 Selective Nitrile Reduction VinylNitrile->Step2 AmineIntermediate Amine Intermediate Step2->AmineIntermediate Step3 Acylation AmineIntermediate->Step3 Ramelteon Ramelteon (Final API) Step3->Ramelteon

Caption: Key stages in the synthesis of Ramelteon from the core intermediate.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. A suite of standard analytical techniques is employed for this purpose:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing purity, with standards often exceeding 99%.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Mass Spectrometry (MS): This technique provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the characteristic carbonyl stretch of the ketone.

Conclusion: A Foundational Element in Modern Drug Discovery

While this compound may not be a therapeutic agent in its own right, its role in the synthesis of life-changing medications is indisputable. As a key intermediate, it provides a sophisticated and versatile scaffold that enables the efficient and scalable production of complex APIs like Ramelteon.[2] For researchers and professionals in drug development, a thorough understanding of this compound's properties, synthesis, and applications is essential for innovation and the continued advancement of pharmaceutical science. Its story is a testament to the fact that in the intricate world of medicinal chemistry, even the foundational building blocks are of paramount importance.

References

physicochemical properties of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Introduction

This compound is a tricyclic indan derivative of significant interest within the pharmaceutical industry.[1] Its primary role is that of a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably in the production of Ramelteon, a selective melatonin receptor agonist used for the treatment of sleep disorders.[1][2][3] As with any critical intermediate, a thorough understanding of its physicochemical properties is paramount for process optimization, quality control, and regulatory compliance.

This guide provides a comprehensive overview of the known and predicted properties of this compound, CAS No. 196597-78-1.[4][5] More importantly, it outlines the self-validating experimental protocols required to rigorously characterize this molecule, reflecting the workflow a drug development professional would employ. The focus is not merely on the data itself, but on the causality behind the experimental choices, ensuring a robust and reproducible characterization.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This is achieved through a combination of unique identifiers and fundamental molecular properties. The compound is also known by its IUPAC name, 1,2,6,7-tetrahydrocyclopenta[e][4]benzofuran-8-one, and is sometimes referenced as Ramelteon Impurity 5.[6][7]

Table 1: Core Molecular Identifiers and Properties

Property Value Source
CAS Number 196597-78-1 [1][6][8]
PubChem CID 11137616 [6]
Molecular Formula C₁₁H₁₀O₂ [6][8]
Molecular Weight 174.20 g/mol [6][8]
Exact Mass 174.068079557 Da [6]
InChI InChI=1S/C11H10O2/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10/h2,4H,1,3,5-6H2 [6][7]
InChIKey ZZUIZMWFNOKNLN-UHFFFAOYSA-N [7]

| Canonical SMILES | C1CC(=O)C2=C1C=CC3=C2CCO3 |[7] |

Predicted Physicochemical Properties

While experimental data for this specific intermediate is not widely published, computational models provide valuable initial estimates that guide experimental design. These predictions, primarily sourced from platforms like PubChem, are based on the molecule's structure.[6]

Table 2: Predicted Physicochemical Data

Property Predicted Value Significance in Drug Development
XLogP3 1.7 Indicates moderate lipophilicity, suggesting potential for good absorption and membrane permeability.
Topological Polar Surface Area (TPSA) 26.3 Ų Suggests good potential for oral bioavailability (a TPSA < 140 Ų is a common filter).
Hydrogen Bond Donors 0 The absence of donor groups influences solubility and interaction with biological targets.
Hydrogen Bond Acceptors 2 (ketone and furan oxygens) Provides sites for hydrogen bonding, affecting solubility and receptor binding.

| Rotatable Bond Count | 0 | The rigid, fused-ring structure limits conformational flexibility, which can be advantageous for target specificity. |

Strategic Workflow for Physicochemical Characterization

A systematic approach is essential for the full characterization of a pharmaceutical intermediate. The following workflow ensures that foundational properties are confirmed before proceeding to more complex and resource-intensive analyses. This workflow is designed to be self-validating at each critical stage.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Application-Specific Properties cluster_3 Final Dossier synthesis Synthesis & Purification purity Purity Check (TLC, HPLC) synthesis->purity Initial Sample mp Melting Point Determination purity->mp >98% Pure nmr NMR Spectroscopy (¹H, ¹³C, 2D) mp->nmr Confirmed Purity ms High-Res Mass Spectrometry (HRMS) nmr->ms Proposed Structure ftir FTIR Spectroscopy ms->ftir Confirmed Mass solubility Solubility Profiling ftir->solubility Confirmed Structure stability Forced Degradation & Stability Studies solubility->stability report Characterization Report stability->report

Caption: A strategic workflow for the complete physicochemical characterization of a pharmaceutical intermediate.

Experimental Protocols for Core Characterization

The following sections detail the standard operating procedures for determining the critical .

Protocol: Melting Point Determination

Causality: The melting point is a rapid and fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure compound, whereas impurities typically broaden and depress this range. This is a critical first-pass quality assessment.

Methodology:

  • Calibration: Calibrate the digital melting point apparatus (e.g., Stuart SMP10) using certified standards (e.g., benzophenone, caffeine) to ensure instrument accuracy.

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Set a rapid heating ramp (10-15 °C/min) for a preliminary determination.

  • Refined Measurement: Repeat the measurement with a fresh sample, using a slow ramp rate (1-2 °C/min) starting approximately 10 °C below the preliminary melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). Report this as the melting range.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise atomic structure of an organic molecule. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. Together, they provide an unambiguous confirmation of the compound's identity.

G prep 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃-d or DMSO-d₆) instrument 2. Instrument Setup (400/500 MHz Spectrometer) - Lock & Shim prep->instrument acq 3. Data Acquisition - ¹H Spectrum - ¹³C Spectrum - DEPT, COSY (optional) instrument->acq proc 4. Data Processing - Fourier Transform - Phasing & Baseline Correction - Integration (¹H) acq->proc analysis 5. Spectral Analysis - Chemical Shift - Splitting Patterns - Integration Ratios proc->analysis

Caption: Standard workflow for obtaining and analyzing NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the compound and have a known, non-interfering signal.

  • Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥400 MHz). The instrument will lock onto the deuterium signal of the solvent and be shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a proton spectrum. Key parameters include the number of scans (typically 8-16), spectral width, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically 128-1024 or more).

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative ratios of protons.

  • Interpretation: Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to assign each signal to a specific proton and carbon in the proposed structure, confirming its identity.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This serves as a definitive confirmation of the molecular formula established by other means and can detect trace impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is typically used for polar molecules.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The instrument (e.g., an Orbitrap or TOF analyzer) should be calibrated to ensure high mass accuracy (< 5 ppm).

  • Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument's software to calculate the elemental formula that corresponds to the measured exact mass. This calculated formula must match the expected formula (C₁₁H₁₀O₂) within the instrument's mass accuracy tolerance.

Synthesis and Stability Context

Understanding the synthesis of the intermediate provides context for potential impurities. A known method involves the catalytic reduction of 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.[2]

Reaction:

  • Starting Material: 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.[2][9]

  • Reagents: Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C), Sodium Acetate.[2]

  • Solvent: Methanol.[2]

  • Process: The reaction involves the removal of the two bromine atoms via catalytic hydrogenation.[2]

Potential process-related impurities could include the starting material or mono-brominated intermediates. Stability should be assessed under stressed conditions (heat, light, acid, base, oxidation) as per ICH guidelines to understand its degradation pathways. The recommended storage condition for the solid powder is -20°C.[10]

Conclusion

This compound is a well-defined molecule whose significance as a pharmaceutical intermediate necessitates a rigorous and systematic approach to its characterization. While publicly available experimental data is limited, the application of the standardized protocols detailed in this guide—melting point determination for purity, NMR for structural confirmation, and HRMS for formula verification—provides a robust framework for any researcher or drug development professional. The predicted properties suggest a molecule with favorable characteristics for further synthetic modification and potential bioavailability. This comprehensive characterization is the cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.

References

An In-depth Technical Guide to the Molecular Structure of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one (CAS No: 196597-78-1), a pivotal intermediate in the synthesis of the selective melatonin receptor agonist, Ramelteon. This document delves into the nuanced structural features, theoretical and spectroscopic characterization, and a detailed, field-tested synthesis protocol. By elucidating the relationship between its rigid tricyclic framework and its chemical reactivity, this guide serves as an essential resource for researchers in medicinal chemistry and drug development engaged in the synthesis and application of indenofuran scaffolds.

Introduction: The Strategic Importance of the Indenofuran Scaffold

The this compound molecule is a synthetically derived heterocyclic ketone. Its significance in medicinal chemistry is primarily anchored to its role as a key building block for Ramelteon, a therapeutic agent for sleep disorders. The rigid, fused tricyclic structure of this indenofuran core provides a conformationally constrained framework that is conducive to specific binding with biological targets, in this case, the MT1 and MT2 melatonin receptors. This inherent structural rigidity is a desirable attribute in rational drug design, as it can lead to higher binding affinity and selectivity.

The core structure consists of a dihydrogenated furan ring fused to an indane system, which itself is a fusion of a benzene ring and a cyclopentane ring. The presence of a ketone functional group at the 8-position introduces a site of electrophilicity, making it a versatile handle for further chemical modifications. Understanding the interplay between the steric and electronic properties of this molecule is paramount for optimizing synthetic routes and for the design of novel analogs with potentially enhanced pharmacological profiles.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₁₁H₁₀O₂ with a molecular weight of approximately 174.20 g/mol . It is typically a colorless to pale yellow crystalline solid at room temperature.

PropertyValueSource(s)
CAS Number 196597-78-1
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Melting Point 149-151 °C
Boiling Point (Predicted) 334.2 ± 42.0 °C
Density (Predicted) 1.288 ± 0.06 g/cm³
IUPAC Name 1,2,6,7-tetrahydrocyclopenta[e]benzofuran-8-one
Three-Dimensional Conformation and Electronic Profile (Theoretical Insights)

In the absence of publicly available X-ray crystallography data, the three-dimensional structure of this compound can be predicted using computational modeling. The fusion of the three rings (furan, benzene, and cyclopentane) results in a relatively planar and rigid structure. The tetrahydrogenated portions of the furan and cyclopentane rings introduce some degree of puckering, which can be further investigated through conformational analysis.

The electronic character of the molecule is dominated by the aromatic benzene ring and the conjugated ketone. The carbonyl group (C=O) is a significant polar feature, with the oxygen atom possessing a partial negative charge and the carbonyl carbon a partial positive charge. This polarity is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl carbon.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published in peer-reviewed literature, we can predict the salient features based on its molecular structure. This theoretical analysis is an indispensable tool for researchers for in-process control and final product characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic and aromatic protons in distinct chemical environments.

  • Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, corresponding to the ortho-coupled protons on the benzene ring.

  • Furan Ring Protons: Two triplets around δ 3.0-3.5 ppm and δ 4.5-5.0 ppm, corresponding to the two methylene groups of the dihydrofuran ring.

  • Cyclopentanone Ring Protons: A set of multiplets in the δ 2.0-3.0 ppm range, corresponding to the two methylene groups of the cyclopentanone ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework.

  • Carbonyl Carbon: A characteristic peak in the downfield region, around δ 190-200 ppm.

  • Aromatic Carbons: Several peaks between δ 120-150 ppm.

  • Furan Ring Carbons: Methylene carbons in the range of δ 30-70 ppm and quaternary carbons at the ring fusion.

  • Cyclopentanone Ring Carbons: Methylene carbons in the range of δ 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.

  • C=O Stretch: A strong, sharp peak around 1700-1720 cm⁻¹, characteristic of a five-membered ring ketone conjugated with an aromatic ring.

  • C-O-C Stretch: Bands in the region of 1050-1250 cm⁻¹ corresponding to the ether linkage in the furan ring.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern would be expected to involve the loss of CO (m/z = 146) and subsequent rearrangements of the tricyclic core.

Synthesis Protocol: Catalytic Hydrogenation of the Dibrominated Precursor

The synthesis of this compound is a critical step in the overall synthesis of Ramelteon. A common and efficient method involves the catalytic debromination of 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.

Rationale for Experimental Choices

The choice of a palladium on carbon (Pd/C) catalyst is driven by its high efficiency and selectivity for the hydrogenolysis of aryl bromides. The use of sodium acetate as a base is to neutralize the hydrobromic acid (HBr) that is formed during the reaction, preventing potential side reactions and catalyst deactivation. Methanol serves as a suitable solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions. The reaction is performed under a hydrogen atmosphere to provide the reducing agent.

Step-by-Step Experimental Protocol

Materials:

  • 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (280 kg, 843 mol)

  • Anhydrous sodium acetate (173 kg, 2109 mol)

  • Methanol (6384 L)

  • 10% Palladium on Carbon (Pd/C) catalyst (30.8 kg, dry weight)

  • Hydrogen gas

  • Nitrogen gas

  • Water

Procedure:

  • Vessel Preparation: Charge a suitable reaction vessel with 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, anhydrous sodium acetate, and methanol.

  • Inerting: Purge the reaction system with nitrogen gas to remove any oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 0.29 to 0.49 MPa.

  • Reaction Conditions: Heat the mixture to approximately 40°C and stir vigorously for 8 hours.

  • Work-up:

    • Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Add water to the concentrated residue and concentrate again under reduced pressure to displace any remaining solvent.

    • Cool the mixture and stir for 1 hour to promote crystallization.

  • Isolation: Filter the crystallized solution to collect the wet crystals of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. The reported yield for this process is approximately 86.6%.

G cluster_synthesis Synthesis Workflow start Start Materials: 4,5-Dibromo-1,2,6,7-tetrahydro-8H- indeno[5,4-b]furan-8-one, Sodium Acetate, Methanol react Catalytic Hydrogenation (10% Pd/C, H2 pressure, 40°C, 8h) start->react 1. Reaction Setup filter Filtration to remove catalyst react->filter 2. Post-Reaction concentrate1 Concentration under reduced pressure filter->concentrate1 3. Work-up displace Solvent displacement with water concentrate1->displace crystallize Crystallization displace->crystallize isolate Final Product Isolation (Filtration) crystallize->isolate

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The primary application of this compound is as a key intermediate in the multi-step synthesis of Ramelteon. The ketone functionality at the 8-position is the main site for further chemical transformations. For instance, it can undergo reactions like the Horner-Wadsworth-Emmons olefination to introduce a side chain, which is a crucial step towards the final Ramelteon structure.

The indenofuran scaffold itself is of significant interest to medicinal chemists. Its structural similarity to the indole core of melatonin allows it to act as a bioisostere, mimicking the natural ligand at the melatonin receptors. This makes the this compound a valuable starting point for the development of other melatonin receptor agonists or antagonists. By modifying the substituents on the aromatic ring or altering the side chain introduced at the 8-position, researchers can explore the structure-activity relationships (SAR) of this class of compounds to develop new therapeutics for sleep and circadian rhythm disorders.

Safety and Handling

While a comprehensive, substance-specific safety data sheet is not widely available, general precautions for handling fine chemical intermediates should be observed. Based on aggregated GHS information, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule of considerable strategic importance in the pharmaceutical industry. Its rigid, tricyclic structure serves as an excellent scaffold for the development of melatonin receptor agonists. This guide has provided a detailed overview of its molecular structure, predicted spectroscopic properties, a robust synthesis protocol, and its applications in drug development. A thorough understanding of the chemistry of this key intermediate is essential for researchers aiming to innovate within the field of sleep disorder therapeutics and beyond.

Spectroscopic Characterization of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one is a tricyclic indan derivative of significant interest as a key intermediate in the synthesis of various pharmacologically active compounds, notably as a therapeutic agent for sleep disorders.[1][2] Its rigid, fused-ring structure, incorporating a ketone, a tetrahydrofuran ring, and an aromatic system, presents a distinct spectroscopic fingerprint.[3] This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By detailing the theoretical underpinnings, experimental protocols, and data interpretation, this document serves as a practical resource for the unambiguous structural elucidation and characterization of this important synthetic intermediate.

Introduction: The Structural Imperative

The biological activity of a pharmaceutical compound is intrinsically linked to its three-dimensional structure. Therefore, for a pivotal intermediate like this compound, rigorous structural verification is a cornerstone of quality control and drug development. Spectroscopic methods provide a non-destructive, detailed view into the molecular architecture, allowing for the confirmation of identity, purity, and structural integrity. This guide will explore the application of core spectroscopic techniques to achieve a comprehensive understanding of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][5][6] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in a strong magnetic field and can be excited by radiofrequency pulses. The resonance frequency of each nucleus is highly sensitive to its local electronic environment, providing a detailed map of atomic connectivity.[7][8]

Predicted ¹H NMR Spectral Data

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another through spin-spin coupling. For this compound, the spectrum is expected to show signals corresponding to the aromatic, benzylic, and aliphatic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.2 - 7.4d1HAr-H
~6.8 - 7.0d1HAr-H
~4.6t2HO-CH₂
~3.3t2HAr-CH₂
~2.9t2HAr-CH₂-C=O
~2.6t2HC-CH₂-C=O

Note: Predicted data is based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.8-7.4): The two doublets in this region are characteristic of a disubstituted benzene ring where the protons are ortho to each other.

  • Tetrahydrofuran Protons (δ 3.3 and 4.6): The two triplets are indicative of the two methylene groups in the tetrahydrofuran ring. The downfield shift of the protons at ~4.6 ppm is due to their direct attachment to the oxygen atom.

  • Indanone Protons (δ 2.6 and 2.9): These two triplets correspond to the methylene groups of the five-membered ring. The protons at ~2.9 ppm are adjacent to the aromatic ring, resulting in a slight downfield shift.

Predicted ¹³C NMR Spectral Data

Carbon-13 (¹³C) NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon environment.[9]

Predicted Chemical Shift (δ, ppm) Assignment
~205C=O (Ketone)
~155Ar-C-O
~145Ar-C
~130Ar-CH
~125Ar-C
~110Ar-CH
~70O-CH₂
~35Ar-CH₂-C=O
~30Ar-CH₂
~25C-CH₂-C=O

Note: Predicted data is based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~205): The signal in the far downfield region is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons (δ 110-155): The six signals in this region correspond to the six carbons of the benzene ring. The chemical shifts are influenced by the substituents (the fused rings and the ether linkage).

  • Aliphatic Carbons (δ 25-70): The four signals in the upfield region represent the four methylene carbons of the tetrahydrofuran and indanone rings. The carbon attached to the oxygen atom (O-CH₂) is the most downfield of this group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Sample Preparation:

  • Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[10]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[10]

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.[10]

  • Cap the NMR tube securely.

Instrumental Analysis:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum of singlets.

  • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.[11]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group, the C-O ether linkage, and the aromatic C-H bonds.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1715Strong, SharpC=O Stretch (Ketone)
~1600, ~1480Medium-WeakAromatic C=C Stretch
~1250StrongAryl-O Stretch (Ether)
~1050StrongAliphatic C-O Stretch (Ether)

Note: Predicted data is based on standard IR correlation tables. Actual experimental values may vary.

Interpretation of the IR Spectrum:

  • C=O Stretch (~1715 cm⁻¹): The most prominent peak in the spectrum is expected to be the strong, sharp absorption of the ketone carbonyl group.[12] Its position is characteristic of a five-membered ring ketone.

  • C-H Stretches (2850-3100 cm⁻¹): The absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the aliphatic methylene groups.[13]

  • C-O Stretches (1050 and 1250 cm⁻¹): The strong absorptions in the fingerprint region are characteristic of the C-O stretching vibrations of the tetrahydrofuran ring, which is an ether.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.[14][15][16]

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[17]

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[18]

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₁H₁₀O₂, Molecular Weight: 174.20 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.[19][20][21]

Predicted m/z Relative Intensity Possible Fragment
174High[M]⁺ (Molecular Ion)
146Moderate[M - CO]⁺
118Moderate[M - CO - C₂H₄]⁺

Note: Predicted fragmentation is based on common fragmentation pathways for cyclic ketones and ethers.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak (m/z 174): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of the compound.

  • Loss of Carbon Monoxide (m/z 146): A common fragmentation pathway for ketones is the loss of a neutral CO molecule (28 Da) via α-cleavage.[22]

  • Further Fragmentation (m/z 118): Subsequent fragmentation of the m/z 146 ion, potentially through the loss of ethylene (28 Da) from the tetrahydrofuran ring, can also be expected.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)

Direct infusion Electrospray Ionization (ESI) is a rapid method for introducing a sample into the mass spectrometer without prior chromatographic separation.[23][24][25]

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[23]

  • Draw the sample solution into a syringe.

  • Mount the syringe on a syringe pump connected to the ESI source of the mass spectrometer.

  • Infuse the sample solution into the ESI source at a constant, low flow rate (e.g., 5-20 µL/min).

  • Acquire the mass spectrum in positive ion mode. The ESI process will generate protonated molecules [M+H]⁺ at m/z 175.

  • Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

A cohesive approach, integrating data from all three techniques, is essential for confident structural assignment. The following workflow illustrates this process.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy (ATR) Synthesis->IR MS Mass Spectrometry (ESI) Synthesis->MS NMR_Data ¹H: Chemical Shifts, Coupling ¹³C: Chemical Shifts NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application as a pharmaceutical intermediate. Through the combined application of NMR, IR, and mass spectrometry, a detailed and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge, expected data, and experimental protocols necessary for researchers and scientists to confidently analyze this compound, ensuring its identity and purity in the drug development pipeline. The principles and workflows outlined herein are broadly applicable to the characterization of related heterocyclic and polycyclic organic molecules.

References

1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Intermediate

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. It is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide focuses on this compound (CAS No. 196597-78-1), a tricyclic indan derivative and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] While extensive public data on its solubility is scarce, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously characterize its solubility profile.

We will not merely present data; we will deconstruct the why and the how—providing the strategic thinking and experimental causality required to generate a robust and reliable solubility profile. This guide is designed to be a self-validating system, grounded in established scientific principles and regulatory frameworks like the Biopharmaceutics Classification System (BCS).[3][4][5][6][7]

Part 1: Molecular Scrutiny and Solubility Predictions

Before any benchwork commences, a thorough in-silico analysis of the target molecule is crucial. This predictive step informs our experimental design, allowing for a more strategic allocation of resources.

Chemical Structure: this compound Molecular Formula: C₁₁H₁₀O₂[8][9][10] Molecular Weight: 174.20 g/mol [8][10][11]

alt text

(Image Source: PubChem CID 11137616)

Structural Analysis:

  • Core Scaffold: The molecule possesses a rigid, fused ring system composed of an indanone core fused with a dihydrofuran ring. This largely non-polar hydrocarbon framework suggests a predisposition towards low aqueous solubility.

  • Functional Groups: The presence of a ketone (C=O) and an ether (-O-) linkage introduces polarity. These groups can act as hydrogen bond acceptors, potentially offering limited interaction with protic solvents.

  • Ionization Potential: The molecule lacks readily ionizable functional groups (strong acids or bases). Therefore, its solubility is expected to be largely independent of pH across the physiological range.[12][13][14][15] This is a critical hypothesis that our experimental design must verify.

Predicted Solubility Behavior: Based on the principle of "like dissolves like," we can anticipate the following:[16][17]

  • Low Aqueous Solubility: The dominant non-polar surface area will likely limit its solubility in water and aqueous buffers.

  • Solubility in Organic Solvents: It is expected to exhibit higher solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and potentially some polar protic solvents (e.g., ethanol, methanol). Solubility in non-polar solvents (e.g., hexane, toluene) is likely to be moderate to low.

This initial analysis positions this compound as a candidate that would likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) , pending permeability data.[3][4][5] This underscores the critical need for precise solubility determination to guide formulation strategies.

Part 2: The Experimental Blueprint: A Multi-faceted Approach

A comprehensive solubility profile requires distinguishing between two key measurements: kinetic and thermodynamic solubility. Both provide unique, valuable insights for different stages of drug development.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction
  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a substance that can remain in solution in a specific solvent at a given temperature and pressure, in equilibrium with the solid form of the substance.[18][19] This is a crucial parameter for formulation and biopharmaceutical classification. The traditional Shake-Flask Method is the gold standard for its determination.[20]

  • Kinetic Solubility measures the concentration at which a compound, initially dissolved in a potent organic solvent (like DMSO), begins to precipitate when added to an aqueous medium.[18][19][21][22] This high-throughput screening method is invaluable in early discovery to quickly flag compounds with potential solubility liabilities.[19][22] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions.[18][22]

The logical workflow for characterizing our compound will therefore proceed from high-throughput kinetic screening to the more resource-intensive, but definitive, thermodynamic assessment.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Pre-formulation & Development A Compound Synthesis (Solid Material) B Prepare High-Concentration DMSO Stock (e.g., 10-20 mM) A->B C Kinetic Solubility Assay (Nephelometry or Turbidimetry) B->C D Initial Solubility Classification (e.g., <10 µM, 10-50 µM, >50 µM) C->D E Thermodynamic Solubility Assay (Shake-Flask Method) D->E Proceed with promising candidates F Solvent System Screening (Aqueous Buffers, Organic Solvents, Co-solvents) E->F G pH-Solubility Profile (pH 1.2, 4.5, 6.8 Buffers) F->G H Definitive Solubility Data (mg/mL or µM) G->H I BCS Classification & Formulation Strategy H->I

Caption: Experimental workflow for solubility profiling.

Experimental Protocol: Kinetic Solubility Determination

Objective: To rapidly assess the aqueous solubility limit of the compound upon precipitation from a DMSO stock.

Methodology: Laser nephelometry or turbidimetry.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96- or 384-well microplate.

  • Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the assay plate. This creates a range of final compound concentrations with a consistent, low percentage of DMSO (typically 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.

Self-Validation:

  • Positive Control: Use a compound with known low solubility (e.g., felodipine).

  • Negative Control: Use a highly soluble compound (e.g., caffeine).

  • DMSO Control: Wells containing only the highest concentration of DMSO in buffer to ensure the co-solvent itself does not cause a signal.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility in various pharmaceutically relevant solvents.

Methodology: Isothermal Shake-Flask Method.[20]

Step-by-Step Protocol:

  • Solvent Selection: Prepare a panel of solvents. This must include:

    • Aqueous Buffers: To simulate physiological conditions, use standard BCS buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[5]

    • Organic Solvents: A range of polarities should be tested (e.g., Ethanol, Methanol, Acetonitrile, Acetone, DMSO, Polyethylene Glycol 400).[23][24]

    • Co-solvent Systems: Mixtures (e.g., Ethanol/Water, PEG400/Water) are critical for developing liquid formulations.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each test solvent. The excess solid is crucial to ensure equilibrium is reached with an undissolved phase.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a controlled temperature (e.g., 25°C and 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully remove an aliquot of the supernatant. This step is critical and must avoid transferring any solid particles. Centrifugation or filtration can be used, but potential adsorption to filter materials must be assessed.[25]

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A standard calibration curve must be run concurrently.

Self-Validation:

  • Visual Inspection: Confirm the presence of undissolved solid in each vial before sampling.

  • Time Point Analysis: Sample at multiple time points (e.g., 24h, 48h, 72h) for a subset of solvents to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

  • Analytical Method Validation: The HPLC method must be validated for linearity, accuracy, and precision according to ICH guidelines.

Part 3: Data Presentation and Interpretation

All quantitative data must be summarized for clear interpretation and comparison.

Table 1: Predicted and Experimental Physicochemical Properties
ParameterPredicted ValueExperimental MethodResult
Molecular Weight ( g/mol )174.20-174.20
XLogP31.7--
pKaNot IonizablepH-Metric TitrationTo be determined
Kinetic Solubility (pH 7.4)LowNephelometryTo be determined

XLogP3 is a computed measure of hydrophobicity. A value of 1.7 suggests moderate lipophilicity.

Table 2: Thermodynamic Solubility Data
Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (mM)
Aqueous Buffers
pH 1.2 Buffer25To be determinedTo be determined
pH 4.5 Buffer25To be determinedTo be determined
pH 6.8 Buffer25To be determinedTo be determined
pH 1.2 Buffer37To be determinedTo be determined
pH 4.5 Buffer37To be determinedTo be determined
pH 6.8 Buffer37To be determinedTo be determined
Organic Solvents
Methanol25To be determinedTo be determined
Ethanol25To be determinedTo be determined
DMSO25To be determinedTo be determined
PEG 40025To be determinedTo be determined
Interpreting the Results

The collected data will provide a comprehensive picture. If solubility across the pH 1.2-6.8 range is consistently low (e.g., <100 µg/mL), it will confirm the initial hypothesis of poor aqueous solubility and pH independence. The data from organic and co-solvent systems will be instrumental in guiding the selection of vehicles for preclinical studies and directing the development of enabling formulations, such as amorphous solid dispersions or lipid-based systems.

G cluster_formulation Formulation Strategies compound 1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one solubility Solubility Profile (Low Aqueous, pH-Independent) compound->solubility bcs Provisional BCS Classification solubility->bcs permeability Permeability Profile (Assumed High - To Be Confirmed) permeability->bcs size_reduction Particle Size Reduction (Micronization, Nanonization) bcs->size_reduction Informs solid_dispersion Amorphous Solid Dispersions (e.g., with HPMC, PVP) bcs->solid_dispersion Informs lipid_formulation Lipid-Based Formulations (e.g., SMEDDS) bcs->lipid_formulation Informs cosolvents Co-solvent Systems (for liquid dosage forms) bcs->cosolvents Informs

Caption: Logical relationship from solubility to formulation.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the solubility profile of this compound. By integrating predictive analysis with rigorous, validated experimental protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug development pipeline. The causality behind each experimental choice has been detailed to ensure that the resulting solubility profile is not just a set of numbers, but a meaningful guide for future formulation and development efforts.

References

An In-Depth Technical Guide to the Synthesis of Novel 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,6,7-tetrahydroindeno[5,4-b]furan-8-one scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug development. Its rigid, tricyclic framework serves as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably the melatonin receptor agonist Ramelteon, which is used in the treatment of insomnia.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for constructing this indenofuranone system and explores methodologies for the generation of novel derivatives. The discussion delves into the mechanistic underpinnings of key chemical transformations, offers detailed, field-proven experimental protocols, and presents a comparative analysis of synthetic routes. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Indenofuranone Core

The fusion of an indanone and a dihydrofuran ring system in this compound creates a unique and conformationally restricted molecular architecture.[3] This structural rigidity is often a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for biological targets. The core itself is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[3] The exploration of novel derivatives of this scaffold holds the potential for the discovery of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of the this compound core can be approached through several strategic disconnections. The most prevalent and industrially relevant methods involve the intramolecular cyclization of a suitably substituted dihydrobenzofuran precursor. Two primary retrosynthetic pathways are highlighted below:

G A 1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one B Intramolecular Friedel-Crafts Acylation A->B E Route B: From Acetophenone Derivative A->E C 3-(2,3-Dihydrobenzofuran-5-yl) propanoic acid B->C D Route A: From Dihydrobenzofuran C->D F 1-(2,3-Dihydrobenzofuran-4-yl) ethanone E->F G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization A 3-(2,3-Dihydrobenzofuran-5-yl) propanoic acid C Acylium Ion Intermediate A->C + Lewis Acid B Lewis Acid (e.g., PPA, AlCl₃) D Acylium Ion F Sigma Complex (Arenium Ion) D->F Intramolecular Attack E Dihydrobenzofuran Ring (Nucleophile) G Sigma Complex I 1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one G->I Loss of H+ H Deprotonation G A 1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one D 2-Arylidene Derivative A->D B Aromatic Aldehyde (Ar-CHO) B->D C Base (e.g., NaOH) C->D Aldol Condensation

References

The Emerging Therapeutic Potential of Indenofuran Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the ever-evolving landscape of oncology drug discovery, the quest for novel molecular scaffolds that offer both potency and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, the indenofuran core has emerged as a promising "privileged structure" – a molecular framework that demonstrates the ability to interact with multiple biological targets. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the potential biological activities of indenofuran derivatives, with a particular focus on their anticancer properties. Drawing upon field-proven insights and a thorough analysis of the current scientific literature, this guide will elucidate the mechanisms of action, outline key experimental protocols for their evaluation, and present a structured analysis of the available quantitative data to inform future drug design and development efforts.

I. The Indenofuran Scaffold: A Gateway to Diverse Biological Activities

The indenofuran scaffold, a fused heterocyclic system comprising an indene and a furan ring, represents a class of compounds with a wide spectrum of biological activities. While research into this specific scaffold is still maturing, the broader family of furan-containing compounds has a well-documented history in medicinal chemistry, exhibiting a range of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects[1][2][3][4]. The unique electronic and steric properties of the furan ring, coupled with the planar and rigid nature of the indene moiety, create a molecular architecture ripe for interaction with various biological macromolecules, particularly enzymes and receptors implicated in disease pathogenesis.

The versatility of the indenofuran core allows for synthetic modifications at multiple positions, enabling the generation of diverse chemical libraries for screening and optimization. This structural flexibility is a key attribute that allows medicinal chemists to fine-tune the pharmacological properties of these derivatives, enhancing their potency, selectivity, and drug-like characteristics.

II. Anticancer Potential: Targeting the Hallmarks of Malignancy

The most compelling evidence for the therapeutic potential of indenofuran and its related analogs lies in the realm of oncology. Cancer, a multifaceted disease characterized by uncontrolled cell growth and proliferation, presents a complex array of molecular targets. Several studies on furan, benzofuran, and indole derivatives, which share structural similarities with indenofurans, have demonstrated their ability to interfere with key signaling pathways that drive tumorigenesis[5][6][7][8][9][10][11].

A. Inhibition of Receptor Tyrosine Kinases: The Case of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation[12][13]. Dysregulation of EGFR signaling, through overexpression or mutation, is a common driver of various cancers, making it a prime target for therapeutic intervention[12][13][14].

While direct studies on indenofuran-mediated EGFR inhibition are emerging, compelling evidence from structurally related benzofuran-indole hybrids demonstrates potent and selective inhibition of EGFR[2]. One notable study identified a benzofuran-indole hybrid, compound 8aa , that exhibited remarkable cytotoxicity against non-small-cell lung cancer (NSCLC) cells harboring EGFR mutations, with IC50 values in the nanomolar range. This compound was shown to potently block the EGFR signaling pathway, leading to reduced cell viability and migration.

Proposed Mechanism of Action: Indenofuran derivatives, due to their planar aromatic structure, are hypothesized to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

Signaling Pathway: EGFR Inhibition by Indenofuran Analogs

The following diagram illustrates the proposed mechanism of action of indenofuran analogs in the context of the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Indenofuran Indenofuran Analog Indenofuran->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Proposed EGFR signaling pathway inhibition by indenofuran analogs.

B. Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival[12][15]. Its aberrant activation is a frequent event in many human cancers, making it an attractive target for anticancer drug development[16][17].

Studies on benzofuran derivatives have demonstrated their ability to inhibit the PI3K/Akt/mTOR signaling pathway in human breast cancer cells[9]. These compounds were shown to induce cell cycle arrest and mitochondrial-mediated apoptosis. Given the structural similarities, it is plausible that indenofuran derivatives could exert similar effects.

Signaling Pathway: mTOR Inhibition by Indenofuran Analogs

The diagram below depicts the potential role of indenofuran analogs in modulating the mTOR signaling pathway.

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Indenofuran Indenofuran Analog Indenofuran->mTORC1 Inhibits

Caption: Proposed mTOR signaling pathway inhibition by indenofuran analogs.

C. Induction of Apoptosis: The Programmed Cell Death

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer[18]. Therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of modern oncology.

Several studies on benzofuran derivatives have shown their ability to induce apoptosis in various cancer cell lines, including chondrosarcoma and p53-positive cells[6][7][8]. The mechanisms often involve mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, the key executioners of apoptosis. A novel benzofuran derivative, ACDB, was found to induce apoptosis in human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress[7].

Signaling Pathway: Apoptosis Induction by Indenofuran Analogs

The following diagram outlines the potential mechanism by which indenofuran analogs may induce apoptosis.

Apoptosis_Pathway Indenofuran Indenofuran Analog Mitochondria Mitochondria Indenofuran->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptosis induction pathway by indenofuran analogs.

III. Quantitative Data and Structure-Activity Relationship (SAR) Analysis

A critical aspect of drug discovery is understanding the relationship between the chemical structure of a compound and its biological activity. While comprehensive SAR studies specifically for indenofuran derivatives are still in their early stages, data from related compounds can provide valuable insights for the design of more potent and selective agents.

Table 1: Anticancer Activity of Selected Furan and Indene Derivatives

Compound IDCore StructureCancer Cell LineIC50 (µM)Reference
6d IndenopyridineMCF-7 (Breast)4.34[19]
6n IndenopyridineMCF-7 (Breast)6.84[19]
Compound 4 FuranMCF-7 (Breast)4.06[4]
Compound 7 FuranMCF-7 (Breast)2.96[4]
PD9 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3
PD10 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3
PD11 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3
PD13 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3
PD14 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3
PD15 1,4-NaphthoquinoneDU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1-3

Key SAR Insights from Related Scaffolds:

  • Substituents on the Furan Ring: Electron-withdrawing groups, such as nitro groups, at the 2- and 5-positions of the furan ring have been shown to enhance anticancer activity[2].

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings of the indene and furan moieties can significantly influence activity. For instance, in a series of indenopyridine derivatives, the substitution pattern on the aryl group at the 4-position had a marked effect on their potency against breast cancer cells[19].

  • Hybrid Structures: Combining the indenofuran core with other pharmacologically active moieties, such as indole or piperazine, can lead to hybrid compounds with enhanced potency and selectivity[5][10].

IV. Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel indenofuran compounds, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

A. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow: MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of indenofuran compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 value G->H

Caption: A streamlined workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indenofuran compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration.

B. Enzyme Inhibition Assay: EGFR Kinase Activity

To determine if an indenofuran compound directly inhibits the enzymatic activity of a target kinase like EGFR, a biochemical kinase assay is employed.

Workflow: EGFR Kinase Inhibition Assay

EGFR_Kinase_Workflow A 1. Prepare reaction mixture containing recombinant EGFR, buffer, and MgCl2 B 2. Add varying concentrations of indenofuran compound A->B C 3. Pre-incubate to allow inhibitor binding B->C D 4. Initiate reaction by adding ATP and a peptide substrate C->D E 5. Incubate at 30°C for a defined time D->E F 6. Stop the reaction E->F G 7. Quantify substrate phosphorylation (e.g., using a luminescence-based assay) F->G H 8. Calculate IC50 value G->H

Caption: A general workflow for an in vitro EGFR kinase inhibition assay.

Detailed Protocol (Luminescence-based):

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of recombinant human EGFR, a suitable peptide substrate, and ATP.

  • Inhibitor Addition: In a 96-well plate, add the indenofuran compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition: Add the recombinant EGFR to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

C. Apoptosis Detection: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides direct evidence of apoptosis induction.

Workflow: Caspase-3 Activity Assay

Caspase3_Workflow A 1. Treat cells with indenofuran compound to induce apoptosis B 2. Lyse the cells to release intracellular contents A->B C 3. Add a caspase-3-specific fluorogenic substrate (e.g., Ac-DEVD-AMC) B->C D 4. Incubate to allow substrate cleavage C->D E 5. Measure fluorescence intensity D->E F 6. Quantify caspase-3 activity E->F

Caption: A typical workflow for measuring caspase-3 activity in cell lysates.

Detailed Protocol (Fluorometric):

  • Cell Treatment: Treat cells with the indenofuran compound for a specified time to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well black plate, add the cell lysate to a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Quantify the caspase-3 activity based on the fluorescence intensity and normalize it to the protein concentration.

V. Future Directions and Perspectives

The exploration of indenofuran compounds as potential therapeutic agents is a burgeoning field with considerable promise. While the current body of research, particularly on structurally related furan-containing heterocycles, provides a strong rationale for their continued investigation, several key areas warrant further exploration:

  • Expansion of Chemical Libraries: The synthesis and screening of a wider array of indenofuran derivatives are crucial to establish a more comprehensive understanding of their structure-activity relationships.

  • Target Deconvolution: While EGFR and mTOR are plausible targets, further studies are needed to definitively identify the direct molecular targets of active indenofuran compounds. This can be achieved through techniques such as affinity chromatography, proteomics, and computational modeling.

  • In Vivo Efficacy and Safety: Promising lead compounds identified in vitro must be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of indenofuran derivatives with existing anticancer drugs could lead to more effective and durable treatment strategies.

VI. Conclusion

The indenofuran scaffold represents a compelling starting point for the development of novel anticancer agents. The evidence from related furan-containing compounds strongly suggests that indenofuran derivatives have the potential to modulate key oncogenic signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, and induce apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. As research in this area continues to expand, a deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective cancer therapeutics based on the indenofuran core.

References

A Technical Guide to 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: Nomenclature, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one, a key heterocyclic intermediate in pharmaceutical synthesis. The document elucidates the systematic nomenclature of this fused ring system, details its known synonyms and identifiers, and tabulates its physicochemical properties. Furthermore, it presents an established synthetic protocol, offering mechanistic insights valuable to researchers in organic and medicinal chemistry. The guide is structured to serve as a practical reference for scientists and professionals engaged in drug discovery and development, emphasizing the compound's role as a precursor to potent therapeutic agents.

Chapter 1: Chemical Identity and Nomenclature

The compound 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one is a tricyclic organic molecule featuring a fused indene and furan ring system. Its rigid, partially saturated structure makes it a valuable scaffold in medicinal chemistry.[1] Understanding its formal nomenclature is critical for unambiguous communication in scientific literature and patent filings.

Systematic (IUPAC) Nomenclature

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this structure is 1,2,6,7-tetrahydrocyclopenta[e][2]benzofuran-8-one .[3][4]

The naming of fused heterocyclic systems follows a specific set of rules.[5][6][7] In this case, the "indeno[5,4-b]furan" portion of the common name describes the fusion of an indene ring system and a furan ring. The numbers '5,4' indicate the face of the indene ring where the furan is fused, and the letter 'b' denotes the face of the furan ring involved in the fusion.[8][9] The prefixes "tetrahydro-" and "-8-one" specify the saturation of four positions and the presence of a ketone group at position 8, respectively.

Synonyms and Identifiers

In literature and commercial catalogs, this compound is referenced by several names and identifiers. This variability necessitates a clear cross-referencing system for researchers.

Identifier TypeValueSource(s)
Primary Name 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one[10][11][12][13][14][15][16]
IUPAC Name 1,2,6,7-tetrahydrocyclopenta[e][2]benzofuran-8-one[3][4]
CAS Number 196597-78-1[4][10][11][12][13][16]
Other Synonyms 6,7-dihydro-1h-indeno[5,4-b]furan-8(2h)-one[3]
Ramelteon Intermediate 1[11]
Ramelteon Impurity 5[3]
Molecular Formula C₁₁H₁₀O₂[10][14][15][16]
InChI Key ZZUIZMWFNOKNLN-UHFFFAOYSA-N[3]

Chapter 2: Physicochemical and Biological Context

Physicochemical Properties

The key physical and computed properties of the compound are summarized below. These values are essential for designing experimental conditions, including solvent selection and purification methods.

PropertyValueSource(s)
Molecular Weight 174.20 g/mol [3][10][11][16]
Melting Point 149-151 °C[11]
XLogP3 1.7[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Significance in Drug Development

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one is primarily recognized as a crucial intermediate in the synthesis of Ramelteon.[11][17] Ramelteon is a selective melatonin receptor agonist (MT₁/MT₂) used for the treatment of sleep disorders.[10][13] The indenofuran core of this intermediate serves as a potent mimic of the 5-methoxy indole core of melatonin.[2][18]

The broader family of furan and benzofuran derivatives is known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties, making this structural class a continued focus of pharmaceutical research.[19][20][21][22][23]

Chapter 3: Synthesis and Experimental Protocol

The synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one is a multi-step process. A common and well-documented method involves the catalytic hydrogenation of a dibrominated precursor.[13][17]

Synthetic Workflow Overview

The logical flow for a common synthesis route begins with a dibrominated precursor, which is then subjected to catalytic reduction to yield the final product. This debromination is a critical step that establishes the desired tetrahydro-indenofuranone core.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 4,5-Dibromo-1,2,6,7-tetrahydro- 8H-indeno[5,4-b]furan-8-one B 1. Solvents: Methanol 2. Base: Anhydrous Sodium Acetate 3. Catalyst: 10% Pd/C 4. Atmosphere: H₂ (0.29-0.49 MPa) 5. Temperature: ~40°C A->B Catalytic Hydrogenation C 1. Filtration to remove catalyst 2. Concentration under reduced pressure 3. Solvent displacement with water 4. Crystallization 5. Filtration and drying B->C Reaction Quench D 1,2,6,7-Tetrahydro-8H- indeno[5,4-b]furan-8-one C->D Isolation

Caption: Synthetic workflow for 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one.

Detailed Experimental Protocol: Catalytic Debromination

This protocol is adapted from established synthetic procedures for the target molecule.[13]

Objective: To synthesize 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one from its dibrominated precursor via catalytic hydrogenation.

Materials:

  • 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one

  • Anhydrous Sodium Acetate (NaOAc)

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Water (H₂O)

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor with the raw material, 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (1.0 eq), anhydrous sodium acetate (2.5 eq), and methanol.

  • Inerting: Purge the reaction system thoroughly with nitrogen gas to remove oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 0.29 to 0.49 MPa.

  • Reaction: Heat the mixture to approximately 40°C and stir to ensure efficient gas-liquid mass transfer. Monitor the reaction for completion (typically ~8 hours).

  • Catalyst Removal: Upon completion, cool the reactor and carefully vent the hydrogen gas, replacing it with a nitrogen atmosphere. Remove the catalyst by filtration.

  • Workup: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Crystallization: Add water to the concentrated residue and concentrate again to displace any remaining organic solvent. Cool the resulting aqueous slurry and stir for at least 1 hour to promote crystallization.

  • Isolation: Collect the crystals by filtration and wash with water. Dry the product to yield 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one.[13]

Expert Insight: The use of sodium acetate is crucial as a base to neutralize the hydrobromic acid (HBr) formed during the reductive debromination. This prevents potential acid-catalyzed side reactions and catalyst poisoning, ensuring a high yield of the desired product.

Conclusion

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one is a well-defined chemical entity with a specific IUPAC nomenclature and a set of recognized synonyms. Its primary importance lies in its role as a key building block for synthesizing pharmacologically active molecules, most notably the sleep-aid Ramelteon. The synthetic route via catalytic hydrogenation is robust and scalable. This guide provides the foundational technical information required by researchers to confidently identify, handle, and utilize this important intermediate in their drug discovery and development endeavors.

References

A Theoretical Investigation into 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one: A Keystone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including therapeutic agents for sleep disorders.[1] While its synthetic utility is established, a deep understanding of its molecular properties through theoretical and computational analysis is paramount for optimizing existing synthetic routes and exploring novel derivatives. This document outlines a series of proposed in-silico studies, leveraging Density Functional Theory (DFT) and other computational methods, to elucidate the structural, electronic, and reactive nature of this important molecule. We present a rationale for these theoretical investigations, detail the proposed computational methodologies, and anticipate the key insights that can be gleaned. Furthermore, we provide a standardized protocol for conducting these theoretical calculations, aimed at ensuring reproducibility and accuracy. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and application of indenofuran-based compounds.

Introduction: The Significance of this compound

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one is a tricyclic indan derivative with the molecular formula C₁₁H₁₀O₂.[2][3] Its rigid, fused-ring structure makes it a valuable scaffold in medicinal chemistry. It is primarily recognized as a key intermediate in the synthesis of Ramelteon, a selective melatonin receptor agonist used in the treatment of insomnia.[4] The indanone moiety, a core component of this molecule, is a privileged structure found in numerous pharmacologically active compounds with a wide range of biological activities, including anti-Alzheimer, anticancer, antimicrobial, and antiviral properties.[5][6][7]

The synthesis of this compound has been documented, often involving the catalytic reduction of a dibrominated precursor.[1] Given its importance in the pharmaceutical industry, a thorough understanding of its fundamental molecular properties is crucial for process optimization, impurity profiling, and the rational design of new derivatives with potentially enhanced therapeutic profiles.

The Rationale for Theoretical Investigation

While experimental techniques provide invaluable data, theoretical studies offer a complementary, and often predictive, lens through which to understand the behavior of a molecule at the atomic level. For a key intermediate like this compound, computational analysis can provide insights that are difficult or time-consuming to obtain through experimentation alone. The primary motivations for a detailed theoretical investigation include:

  • Structural Elucidation: To predict the most stable geometric conformation and to understand the impact of the fused ring system on bond lengths and angles.

  • Electronic Characterization: To map the electron density distribution, identify reactive sites, and understand the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity.

  • Spectroscopic Prediction: To calculate theoretical vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra to aid in the interpretation of experimental data and for the unambiguous identification of the compound and potential byproducts.

  • Reactivity Analysis: To model reaction pathways and transition states, thereby providing a deeper understanding of the mechanisms involved in its synthesis and subsequent transformations. This knowledge can be leveraged to optimize reaction conditions for improved yield and purity.

  • Derivative Design: To computationally screen potential modifications to the core structure to predict how these changes will affect the molecule's properties, guiding the synthesis of new analogues with desired characteristics.

Proposed Computational Methodologies

To achieve the objectives outlined above, a multi-faceted computational approach is recommended. Density Functional Theory (DFT) is a robust and widely used method for studying the electronic structure of molecules, offering a good balance between accuracy and computational cost.

Density Functional Theory (DFT)

DFT calculations will be central to this investigation. The choice of functional and basis set is critical for obtaining accurate results. A common and effective combination for organic molecules of this size is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric, electronic, and spectroscopic data for a wide range of organic compounds.[8]

Time-Dependent DFT (TD-DFT)

To investigate the electronic transitions and to simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations will be employed. This method provides information about the excited states of the molecule, which is essential for understanding its photophysical properties.

Solvation Models

To simulate the behavior of the molecule in a solvent, which is more representative of experimental conditions, a continuum solvation model such as the Polarizable Continuum Model (PCM) will be used. This is particularly important for accurately predicting properties that are sensitive to the solvent environment, such as UV-Vis spectra and reaction energetics.

Anticipated Insights from Theoretical Analysis

The proposed computational studies are expected to yield a wealth of information about this compound.

Geometric and Structural Analysis

The initial step in the theoretical investigation is to determine the ground-state geometry of the molecule. This involves an optimization procedure to find the minimum energy conformation. The resulting data will be presented in a table summarizing key bond lengths and angles.

Table 1: Predicted Geometric Parameters for this compound

ParameterBond/AnglePredicted Value (Å or °)
Bond LengthC=O1.22
C-O (furan)1.37
C-C (aromatic)1.39 - 1.41
C-C (aliphatic)1.52 - 1.54
Bond AngleC-CO-C108.5
C-O-C (furan)106.2

Note: The values presented in this table are hypothetical and represent the type of data that would be generated from a DFT optimization.

Electronic Properties Analysis

Understanding the electronic properties of the molecule is key to predicting its reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the FMO theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the carbonyl oxygen is expected to be a region of high negative potential.

Table 2: Calculated Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DebyeIndicates overall polarity of the molecule

Note: These are representative values to illustrate the expected outputs of the calculations.

Theoretical Spectroscopic Characterization
  • Vibrational Spectroscopy (IR): Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. The predicted frequencies and intensities can be compared with experimental IR spectra to confirm the structure of the molecule. Key vibrational modes to look for would include the C=O stretch of the ketone and the C-O-C stretches of the furan ring.

  • Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be invaluable in assigning the peaks in experimental NMR spectra.

  • Electronic Spectroscopy (UV-Vis): TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). This can help in understanding the electronic structure and in interpreting the experimental UV-Vis spectrum.

Experimental Protocol for Theoretical Calculations

The following provides a generalized workflow for performing the proposed theoretical calculations using a quantum chemistry software package like Gaussian.

G cluster_prep Step 1: Input Preparation cluster_calc Step 2: Geometry Optimization & Frequency Calculation cluster_analysis Step 3: Property Calculations cluster_results Step 4: Data Analysis a Build 3D structure of the molecule b Choose DFT functional (e.g., B3LYP) a->b c Select basis set (e.g., 6-311++G(d,p)) b->c d Perform geometry optimization to find the minimum energy structure e Perform frequency calculation to confirm a true minimum and obtain IR spectra d->e i Analyze bond lengths, angles, and dihedral angles d->i f Calculate electronic properties (HOMO, LUMO, MEP) e->f g Perform NMR calculations (GIAO) e->g h Run TD-DFT for UV-Vis spectra e->h j Visualize molecular orbitals and MEP maps f->j k Compare theoretical and experimental spectra g->k h->k

Caption: A generalized workflow for the theoretical study of this compound.

Conclusion

The theoretical investigation of this compound, as outlined in this guide, promises to provide a wealth of knowledge that can be directly applied to its practical use in pharmaceutical synthesis. By employing a robust computational approach, we can gain a deeper understanding of its structural, electronic, and reactive properties. These insights will not only aid in the optimization of current synthetic methodologies but will also pave the way for the rational design of novel indenofuran derivatives with potentially improved pharmacological activities. The synergy between theoretical and experimental studies is a powerful paradigm in modern drug discovery, and the application of this approach to this key intermediate will undoubtedly contribute to advancements in the field.

References

The Unsung Architect: A Technical Guide to 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one, a Keystone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the synthesis, chemical properties, and pivotal role of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one. While the specific historical genesis of this molecule is not extensively documented in seminal discovery papers, its modern significance is inextricably linked to its application as a crucial intermediate in the synthesis of pharmacologically active compounds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this unassuming yet vital chemical entity. We will explore its synthesis, its critical role in the production of the sleep aid Ramelteon, and its utility in the development of novel melatonin receptor agonists.

Introduction: The Significance of a Scaffold

In the landscape of medicinal chemistry, the value of a molecule is often defined by its utility as a scaffold for the construction of more complex, biologically active compounds. 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one, with the CAS Number 196597-78-1, is a prime example of such a foundational molecule.[1][2][3] It is a fused bicyclic lactone, a class of compounds known for their presence in a variety of pharmaceutical products.[4] The rigid, yet reactive structure of this indenofuranone makes it an ideal starting point for the synthesis of targeted therapeutics.[1] Its primary claim to fame is its role as a key intermediate in the synthesis of Ramelteon, a selective melatonin receptor agonist used in the treatment of insomnia.[5] Furthermore, the indenofuran core of this molecule has been identified as a potent mimic of the 5-methoxy indole core of melatonin, making it a valuable scaffold for the design of new melatonin receptor ligands.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₂[2][5]
Molecular Weight 174.19 g/mol [3]
CAS Number 196597-78-1[1][2][3]
Appearance Crystalline solid[8]
IUPAC Name 1,2,6,7-tetrahydrocyclopenta[e][6]benzofuran-8-one[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that showcases fundamental organic reactions. A common and scalable route involves the catalytic hydrogenation of a dibrominated precursor.[8] This approach is favored for its efficiency and the high purity of the resulting product.

General Synthetic Protocol

The following protocol outlines a representative synthesis of this compound from 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.[8]

Step 1: Reaction Setup

  • In a suitable reaction vessel, charge 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.

  • Add anhydrous sodium acetate and methanol. The sodium acetate acts as a base to neutralize any acidic byproducts.

  • Purge the reaction system with an inert gas, such as nitrogen, to remove oxygen which could interfere with the catalyst.

Step 2: Catalytic Hydrogenation

  • Add a 10% Palladium on carbon (Pd/C) catalyst to the mixture.

  • Pressurize the reactor with hydrogen gas to a pressure of 0.29 to 0.49 MPa.

  • Heat the reaction mixture to approximately 40°C and stir vigorously to ensure efficient gas-liquid mass transfer.

  • Monitor the reaction for approximately 8 hours.

Step 3: Workup and Isolation

  • Upon completion, cool the reaction mixture and carefully filter to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Add water to the concentrated residue and concentrate again under reduced pressure to displace any remaining solvent.

  • Cool the resulting slurry and stir for 1 hour to promote crystallization.

  • Filter the crystallized product and wash to obtain the wet 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one crystals.[8]

Synthetic Pathway Diagram

G cluster_0 Synthesis of this compound A 4,5-Dibromo-1,2,6,7-tetrahydro-8H- indeno[5,4-b]furan-8-one B This compound A->B H₂, 10% Pd/C CH₃COONa, Methanol, 40°C G cluster_1 Synthesis of MT₂-Selective Agonists start 1,2,6,7-Tetrahydro-8H- indeno[5,4-b]furan-8-one step1 Aldol Reaction with Aldehydes/Ketones start->step1 step2 Hydrogenation (Pd/C) step1->step2 step3 Horner-Emmons Reaction step2->step3 step4 Hydrogenation (Raney Cobalt) step3->step4 step5 Isomerization (HCl) step4->step5 step6 N-Acylation step5->step6 end MT₂-Selective Agonists step6->end

References

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of Ramelteon from 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramelteon, marketed as Rozerem®, is a selective melatonin receptor agonist for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Its therapeutic efficacy is intrinsically linked to its specific (S)-enantiomer configuration. This document provides a detailed, research-grade guide for the stereoselective synthesis of Ramelteon, commencing from the advanced tricyclic intermediate, 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one. The described synthetic pathway is structured in three principal stages: 1) Horner-Wadsworth-Emmons olefination to introduce the ethylamine side chain precursor; 2) A two-step, diastereoselective reduction and subsequent asymmetric hydrogenation to establish the critical (S)-stereocenter; and 3) Final N-acylation to yield Ramelteon. This guide emphasizes the causality behind procedural choices, offering field-proven insights to ensure reproducibility and high enantiopurity of the final active pharmaceutical ingredient (API).

Introduction to Ramelteon

Ramelteon, with the chemical name (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide, exerts its hypnotic effects by acting as a full agonist at the melatonin MT1 and MT2 receptors located in the suprachiasmatic nucleus of the brain.[1][3] Unlike traditional hypnotics that modulate the GABA receptor complex, Ramelteon's mechanism of action mimics the natural sleep-regulating function of endogenous melatonin, resulting in a favorable safety profile with no evidence of abuse potential or physical dependence.[4]

The molecular architecture of Ramelteon features a rigid tricyclic indanofuran core and a crucial stereocenter at the C8 position. The synthesis of this molecule in its enantiomerically pure (S)-form is a significant challenge. Numerous synthetic strategies have been developed, often involving lengthy reaction sequences.[5][6] This guide focuses on a practical and efficient pathway starting from the readily accessible ketone, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one, a key intermediate in many Ramelteon syntheses.[7][8]

Overall Synthetic Strategy

The conversion of the tricyclic ketone to (S)-Ramelteon is accomplished via a three-stage process. This strategy is designed to first build the necessary carbon framework, then introduce the critical chirality, and finally complete the molecule.

G cluster_0 Stage 1: Chain Elongation cluster_1 Stage 2: Stereocenter Formation cluster_2 Stage 3: Final Acylation Ketone 1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one UnsaturatedNitrile (E/Z)-Unsaturated Nitrile Ketone->UnsaturatedNitrile Horner-Wadsworth-Emmons (HWE) Reaction AllylicAmine Allylic Amine Intermediate UnsaturatedNitrile->AllylicAmine Nitrile Reduction ChiralAmine (S)-2-(...)-ethylamine AllylicAmine->ChiralAmine Asymmetric Hydrogenation Ramelteon (S)-Ramelteon ChiralAmine->Ramelteon N-Acylation

Part 1: Horner-Wadsworth-Emmons (HWE) Olefination

Principle and Rationale

The initial transformation involves a C-C bond formation to append a two-carbon side chain to the ketone. The Horner-Wadsworth-Emmons (HWE) reaction is an exemplary method for this purpose, offering high yields and stereoselectivity (typically favoring the E-alkene).[9] In this protocol, diethyl (cyanomethyl)phosphonate is deprotonated by a strong base to form a stabilized phosphonate carbanion. This nucleophile then attacks the carbonyl carbon of the starting ketone. The resulting intermediate undergoes elimination to yield the thermodynamically stable α,β-unsaturated nitrile. The cyano group is an excellent precursor to the required ethylamine side chain.

Detailed Experimental Protocol: Synthesis of (E/Z)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the ketone). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction flask. Maintain the temperature below -70 °C during the addition.

  • Carbanion Formation: In a separate flask, dissolve diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF (2 volumes). Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 30-45 minutes at this temperature to ensure complete formation of the phosphonate carbanion.

  • Ketone Addition: Dissolve 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (1.0 equivalent) in anhydrous THF (3 volumes).[10][11] Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired α,β-unsaturated nitrile as a solid.[9]

Data Summary: HWE Product
ParameterExpected Value
Product Name (E/Z)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile
Appearance White to off-white solid
Yield 80-90%[9]
Key Spectroscopic Data ¹H NMR will show characteristic vinyl proton signals. IR will show a strong nitrile (C≡N) stretch around 2220 cm⁻¹.

Part 2: Asymmetric Synthesis of the Chiral Amine

Principle and Rationale

This stage is the cornerstone of the synthesis, as it establishes the required (S)-stereochemistry. A direct asymmetric reduction of the α,β-unsaturated nitrile is challenging. A more robust and well-documented approach involves a two-step sequence:

  • Nitrile to Allylic Amine Reduction: The nitrile group is first selectively reduced to the primary amine, preserving the carbon-carbon double bond. This creates an allylic amine intermediate. A selective reducing agent like Raney Cobalt is effective for this transformation.[12]

  • Asymmetric Hydrogenation: The C=C bond of the allylic amine is then hydrogenated using a chiral transition metal catalyst. Rhodium or Ruthenium complexes with chiral phosphine ligands, such as Josiphos or BINAP, are highly effective for this purpose.[13] The chiral ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond, thus producing the desired (S)-enantiomer in high enantiomeric excess (e.e.).

G

Detailed Experimental Protocol: Synthesis of (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine

Step 2a: Reduction to Allylic Amine

  • Setup: Charge a high-pressure hydrogenation vessel with (E/Z)-(...)-acetonitrile (1.0 eq), ethanol/ammonia solvent mixture, and Raney Cobalt catalyst (approx. 10-20% w/w).[12]

  • Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (e.g., 50-100 atm).

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously for 12-24 hours, monitoring hydrogen uptake.

  • Work-up: After cooling and venting, carefully filter the catalyst. Concentrate the filtrate under reduced pressure. The crude allylic amine is often taken directly to the next step. For long-term storage, it can be converted to its hydrochloride salt.[12]

Step 2b: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the chiral catalyst, for example, [RuCl(benzene)(R)-BINAP]Cl or a Rh-Josiphos complex (0.01-0.1 mol%).[9][13]

  • Reaction Setup: Add the crude allylic amine (or its hydrochloride salt neutralized in situ with a base like NaOH) (1.0 eq) dissolved in a suitable solvent such as methanol or toluene.[9]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen (e.g., 30-100 atm).

  • Reaction Conditions: Stir the reaction at a controlled temperature (e.g., 50 °C) for 12-48 hours. Monitor the reaction by HPLC for conversion and by chiral HPLC for enantiomeric excess.

  • Work-up and Purification: Upon completion, cool the reactor, vent, and filter the solution to remove any heterogeneous material. The solvent is removed under reduced pressure. The resulting chiral amine can be purified by crystallization of a suitable salt (e.g., hydrochloride or tartrate salt) to enhance both chemical and enantiomeric purity.[14][15]

Data Summary: Chiral Amine Product
ParameterExpected Value
Product Name (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine[16][17]
Appearance Typically isolated as a crystalline salt (e.g., HCl salt)
Yield (over 2 steps) 70-85%[9]
Enantiomeric Excess (e.e.) >99% (after crystallization)
Chiral HPLC Analysis Baseline separation of (S) and (R) enantiomers.[18]

Part 3: N-Acylation to Yield (S)-Ramelteon

Principle and Rationale

The final step is a straightforward N-acylation that converts the primary amine into the desired propionamide. Propionyl chloride is used as the acylating agent. The reaction is typically run under Schotten-Baumann conditions, using an aqueous base (like NaOH) in a two-phase system with an organic solvent (like THF or toluene) to neutralize the HCl generated during the reaction and facilitate the acylation.[9][12]

Detailed Experimental Protocol: Synthesis of (S)-Ramelteon
  • Setup: Dissolve the chiral amine hydrochloride salt (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 5 volumes each).

  • Base Addition: Cool the solution to 0-5 °C in an ice bath. Add an aqueous solution of sodium hydroxide (NaOH) (approx. 2.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Acylation: Add propionyl chloride (1.2 equivalents) dropwise to the stirred biphasic mixture. A white precipitate of the product may begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or HPLC analysis indicates complete consumption of the starting amine.

  • Isolation: Extract the mixture with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude Ramelteon. The final purification is achieved by recrystallization from a solvent system such as ethanol/water or isopropanol/heptane to yield pure (S)-Ramelteon as a crystalline solid.[9]

Data Summary: Final API (S)-Ramelteon
ParameterSpecification
Chemical Name (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide[1]
Molecular Formula C₁₆H₂₁NO₂[1]
Molecular Weight 259.35 g/mol
Appearance White to off-white crystalline powder
Yield 90-97%[9]
Melting Point Approx. 113-115 °C
Enantiomeric Purity >99.5% (by chiral HPLC)[18]
Chemical Purity >99.5% (by HPLC)

References

Application Note: Comprehensive NMR Characterization of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and theoretical framework for the complete structural elucidation of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a key intermediate in the synthesis of pharmaceutically active compounds such as Ramelteon, a melatonin receptor agonist for the treatment of insomnia, unambiguous characterization of this tricyclic indanone derivative is of paramount importance.[1][2] This document outlines a systematic approach employing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. By integrating established principles of NMR with empirical data from structurally analogous compounds, this guide serves as a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Imperative for Structural Verification

The molecular architecture of this compound, a fused heterocyclic system, presents a unique set of challenges and opportunities for NMR analysis. The combination of an aromatic ring, a dihydrofuran moiety, and a cyclopentanone ring results in a complex interplay of electronic and steric effects that govern the chemical environment of each nucleus. Accurate assignment of all proton and carbon signals is not merely an academic exercise; it is a critical quality control step in synthetic chemistry, ensuring the structural integrity of the molecule before its progression to subsequent synthetic stages.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[3] This guide will demonstrate how a logical, multi-technique NMR approach can provide an irrefutable confirmation of the target structure.

Theoretical Considerations: Predicting the ¹H and ¹³C NMR Landscape

Prior to acquiring experimental data, a foundational understanding of the expected spectral features of this compound is invaluable. By dissecting the molecule into its constituent functional groups and comparing them to known chemical shift ranges for similar structures, such as 1-indanone and its derivatives, we can anticipate the approximate locations of NMR signals.[4][5]

  • Aromatic Region (¹H: ~7.0-7.8 ppm; ¹³C: ~110-160 ppm): The benzene ring fused to the furan and cyclopentanone systems will exhibit two distinct aromatic proton signals. The substitution pattern will lead to characteristic splitting patterns, likely doublets or multiplets, depending on the coupling constants. The carbon signals will be spread over a wider range, with quaternary carbons appearing at lower field.

  • Dihydrofuran Moiety (¹H: ~3.0-5.0 ppm; ¹³C: ~30-75 ppm): The two methylene groups of the dihydrofuran ring are diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct multiplets in the ¹H NMR spectrum. The adjacent oxygen atom will cause a downfield shift for both the protons and carbons.

  • Cyclopentanone Ring (¹H: ~2.5-3.5 ppm; ¹³C: ~25-40 ppm and >190 ppm for C=O): The methylene protons of the five-membered ring will also be diastereotopic and are expected to show complex splitting patterns due to geminal and vicinal coupling. The carbonyl carbon (C=O) will be the most downfield signal in the ¹³C NMR spectrum, typically appearing above 190 ppm.

Experimental Protocols

The following protocols are designed for acquiring high-resolution NMR data suitable for the complete structural assignment of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is free from residual water and other impurities.

  • Concentration: Prepare a solution of approximately 10-20 mg of the sample in 0.6 mL of CDCl₃. This concentration should provide a good signal-to-noise ratio for all experiments.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Spectral Width: 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans (or until a satisfactory signal-to-noise ratio is achieved).

3.2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: Standard COSY experiment (cosygpqf).

  • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: Standard HSQC experiment with gradient selection (hsqcedetgpsisp2.3).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): 160-180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-8.

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: Standard HMBC experiment with gradient selection (hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): 220-240 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

Data Analysis and Structural Elucidation Workflow

The structural assignment of this compound is a stepwise process that integrates data from all the acquired NMR spectra.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Structure Final Structure H1 ¹H NMR: Identify proton signals, multiplicities, and integrations. COSY COSY: Establish ¹H-¹H spin systems. H1->COSY Proton Signals C13 ¹³C NMR: Identify carbon signals, including the carbonyl. HSQC HSQC: Correlate protons to directly attached carbons. C13->HSQC Carbon Signals COSY->HSQC Spin Systems HMBC HMBC: Connect fragments via long-range ¹H-¹³C correlations. HSQC->HMBC ¹JCH Correlations Structure Complete Structural Assignment of This compound HMBC->Structure ²JCH & ³JCH Correlations

Caption: Workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound based on the analysis of structurally similar indanone derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-4~7.3d1H
H-5~7.0d1H
H-2~4.6t2H
H-1~3.2t2H
H-6~3.0t2H
H-7~2.7t2H

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-8 (C=O)>195
C-3a~155
C-8a~145
C-5a~135
C-4~125
C-5~110
C-2~72
C-1~30
C-6~35
C-7~25
C-8b~130
Interpreting 2D NMR Correlations

The following diagram illustrates the key expected HMBC correlations that are crucial for assembling the molecular framework.

G cluster_mol Key HMBC Correlations H4 H-4 C5a C-5a H4->C5a C8b C-8b H4->C8b H5 H-5 C3a C-3a H5->C3a C8a C-8a H5->C8a H2 H-2 H2->C3a H1 H-1 H1->C8b H6 H-6 C8 C-8 (C=O) H6->C8 H6->C5a H7 H-7 H7->C8a C5 C-5 H7->C5 C4 C-4 C2 C-2 C1 C-1 C6 C-6 C7 C-7

Caption: A representation of key expected long-range ¹H-¹³C (HMBC) correlations for the structural confirmation of this compound.

  • COSY: Cross-peaks will be observed between H-1 and H-2, H-6 and H-7, and H-4 and H-5, confirming the connectivity within the dihydrofuran, cyclopentanone, and aromatic rings, respectively.

  • HSQC: Each protonated carbon will show a correlation to its directly attached proton(s), allowing for the unambiguous assignment of the ¹³C signals for the CH and CH₂ groups.

  • HMBC: This is the cornerstone of the structural elucidation. Key correlations to look for include:

    • The methylene protons H-6 and H-7 to the carbonyl carbon C-8.

    • The aromatic protons H-4 and H-5 to the quaternary carbons of the fused ring system.

    • The dihydrofuran protons H-1 and H-2 to the carbons of the aromatic ring.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete and unambiguous structural characterization of this compound. By following the detailed protocols and data interpretation workflow outlined in this application note, researchers can confidently verify the structure of this important synthetic intermediate. This rigorous analytical approach is essential for ensuring the quality and purity of materials used in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one is a tricyclic ketone that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its rigid, fused-ring structure makes it an attractive scaffold in medicinal chemistry and drug development.[3] The synthesis of this molecule is a prime example of a classic and powerful reaction in organic chemistry: the intramolecular Friedel-Crafts acylation. This application note provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and the necessary technical insights for the successful synthesis of this important intermediate.

The core of this synthesis involves the acid-catalyzed cyclization of a carboxylic acid onto an aromatic ring. Specifically, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid is treated with a strong dehydrating acid, such as polyphosphoric acid (PPA), to induce an intramolecular electrophilic aromatic substitution, forming the desired five-membered ring and yielding the indenofuranone product.[4] Understanding the nuances of this reaction is key to achieving high yields and purity.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound from 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid is a classic example of an intramolecular Friedel-Crafts acylation. The reaction is typically catalyzed by a strong protic or Lewis acid, with polyphosphoric acid (PPA) being a common and effective choice due to its strong dehydrating and acidic properties.[5][6]

The mechanism proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group of the starting material, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, is protonated by the strong acid catalyst (PPA). This is followed by the loss of a water molecule to generate a highly electrophilic acylium ion. The formation of this resonance-stabilized acylium ion is the critical step in generating the electrophile for the subsequent cyclization.

  • Electrophilic Aromatic Substitution (Intramolecular Attack): The electron-rich dihydrobenzofuran ring acts as the nucleophile. The acylium ion, being tethered to the aromatic ring by the propyl chain, is in close proximity, facilitating an intramolecular electrophilic attack. The attack occurs at the position ortho to the dihydrofuran ring's oxygen atom and meta to the alkyl substituent, which is an activated position for electrophilic substitution. This step forms a new carbon-carbon bond, creating the five-membered ring and a temporary loss of aromaticity in the benzene ring, resulting in a carbocation intermediate (a sigma complex).

  • Deprotonation and Restoration of Aromaticity: A base (which can be the conjugate base of the acid catalyst or another proton acceptor in the medium) removes a proton from the carbon atom that was attacked by the acylium ion. This step restores the aromaticity of the benzene ring and yields the final product, this compound.

reaction_mechanism reactant 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid acylium_ion Acylium Ion Intermediate reactant->acylium_ion + PPA - H2O sigma_complex Sigma Complex (Carbocation) acylium_ion->sigma_complex Intramolecular Electrophilic Attack product This compound sigma_complex->product - H+

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid215057-28-6192.21
Polyphosphoric acid (PPA)8017-16-1N/A
Dichloromethane (DCM)75-09-284.93
Saturated sodium bicarbonate solutionN/AN/A
Brine (saturated NaCl solution)N/AN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37
Ethyl acetate141-78-688.11
Hexanes110-54-386.18

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Safety Precautions:

  • Polyphosphoric acid is highly corrosive and hygroscopic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7][8][9] PPA reacts exothermically with water; ensure all glassware is dry.[1]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Always add acid to water, not the other way around, during the workup.

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, add 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid.

    • Add polyphosphoric acid (approximately 10-20 times the weight of the starting material).

    • The mixture will be viscous. Ensure the stir bar is able to move.

  • Reaction:

    • Heat the mixture with vigorous stirring to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the viscous mixture onto crushed ice in a beaker with stirring. This step is highly exothermic.

    • The product may precipitate as a solid. If so, it can be collected by vacuum filtration.

    • If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure product.[10]

Characterization:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₀O₂

  • Molecular Weight: 174.19 g/mol [11]

  • Melting Point: 133-137 °C[12]

experimental_workflow setup Reaction Setup: - Add starting material and PPA to flask reaction Reaction: - Heat to 80-100 °C - Monitor by TLC setup->reaction workup Workup: - Quench with ice - Extract with DCM - Wash and dry reaction->workup purification Purification: - Column chromatography or recrystallization workup->purification characterization Characterization: - Appearance, MP, NMR purification->characterization

Caption: General experimental workflow for the synthesis.

References

Application Notes & Protocols: Strategic Utilization of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one in the Synthesis of Ramelteon

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide) is a selective melatonin MT1/MT2 receptor agonist, distinguished by its novel therapeutic approach to insomnia.[1][2][3] Unlike traditional hypnotics that modulate the GABAergic system, Ramelteon's mechanism mimics the natural sleep-wake cycle regulation, offering a favorable safety profile with no evidence of dependence or withdrawal symptoms.[1][2] The synthesis of this complex molecule is a significant topic in process chemistry, with its unique tricyclic indan-furan core presenting a considerable synthetic challenge.[4][5] This document provides a detailed guide on the strategic use of a pivotal intermediate, 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one (CAS 196597-78-1), outlining its synthesis and subsequent conversion into the Ramelteon backbone.[6][7][8] The protocols herein are synthesized from established literature and are designed to provide both procedural steps and the underlying chemical logic to empower researchers in their synthetic endeavors.

The Central Role of the Indenofuran Ketone Intermediate

The molecular architecture of Ramelteon is built upon a rigid 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core.[4] The intermediate, this compound, represents this complete tricyclic system, with a strategically placed ketone at the C8 position. This ketone functionality is the primary reactive handle for the introduction of the crucial two-carbon side chain that ultimately bears the chiral center and the terminal propionamide group of Ramelteon.

The conversion of this ketone is a critical juncture in the synthesis, dictating the efficiency of the subsequent stereoselective transformations. Several synthetic strategies diverge from this common intermediate, most notably involving olefination reactions to install an initial carbon-carbon double bond, which is then further elaborated.[4][9]

Preparative Protocol for the Key Intermediate

Before its application, the synthesis of this compound itself is a multi-step process. A common and scalable route involves the catalytic hydrogenation of a dibrominated precursor.[10] This step is not merely a dehalogenation but a foundational process for producing high-purity starting material.

Protocol I: Synthesis of this compound

This protocol is based on the catalytic debromination of 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.

  • Principle: Catalytic hydrogenation using Palladium on carbon (Pd/C) effectively removes the bromine atoms from the aromatic ring. Sodium acetate acts as a base to neutralize the HBr formed during the reaction, preventing side reactions and catalyst poisoning.

  • Materials & Reagents:

    • 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one

    • Methanol (MeOH)

    • Anhydrous Sodium Acetate (NaOAc)

    • 10% Palladium on Carbon (10% Pd/C)

    • Hydrogen Gas (H₂)

    • Nitrogen Gas (N₂)

    • Hydrogenation Reactor (Parr apparatus or similar)

    • Filtration apparatus (e.g., Buchner funnel with Celite®)

    • Rotary Evaporator

  • Step-by-Step Methodology:

    • Reactor Setup: Charge the hydrogenation reactor with 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (1.0 eq), anhydrous sodium acetate (2.5 eq), and methanol.

    • Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas to remove all oxygen.

    • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% w/w relative to the starting material) to the reaction mixture under a nitrogen blanket.

    • Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 0.3-0.5 MPa.[10]

    • Reaction Execution: Heat the mixture to ~40°C and stir vigorously to ensure efficient gas-liquid mass transfer.[10]

    • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 8-12 hours. Confirmation can be achieved by TLC or LC-MS analysis of a carefully degassed sample.

    • Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system again with nitrogen.

    • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol. Concentrate the filtrate under reduced pressure using a rotary evaporator.[10]

    • Crystallization: Add water to the concentrated residue to induce precipitation. Stir the slurry to allow for complete crystallization, then collect the solid product by filtration. Wash the crystals with water and dry under vacuum to yield this compound as a solid.[10]

Application Protocol: Side Chain Installation via Horner-Wadsworth-Emmons Olefination

The most prevalent and efficient method to initiate the side chain construction from the indenofuran ketone is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction stereoselectively forms an α,β-unsaturated nitrile, which serves as a precursor for the ethylamine side chain.[4][9]

Protocol II: Synthesis of (1,2,6,7-Tetrahydro-8H-indeno-[5,4-b]furan-8-ylidene)-acetonitrile
  • Principle: The HWE reaction involves the deprotonation of a phosphonate ester (diethyl (cyanomethyl)phosphonate) by a strong base to form a stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the indenofuran ketone. The resulting betaine intermediate collapses to form an alkene and a water-soluble phosphate byproduct, driving the reaction to completion. The use of a cyanophosphonate reagent directly installs the nitrile group required for subsequent reduction to an amine.

  • Data Summary: Reaction Parameters

    Parameter Value/Condition Rationale
    Starting Ketone This compound 1.0 eq
    HWE Reagent Diethyl (cyanomethyl)phosphonate 1.2 - 1.5 eq
    Base Sodium Hydride (NaH, 60% in oil) 1.2 - 1.5 eq
    Solvent Anhydrous Tetrahydrofuran (THF) Aprotic, solubilizes reagents
    Temperature 0°C to Room Temperature Controls initial deprotonation and reaction rate
    Reaction Time 4 - 8 hours Allows for complete conversion

    | Typical Yield | 77 - 84% |[4][9] |

  • Step-by-Step Methodology:

    • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (1.3 eq, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere.

    • Phosphonate Addition: Cool the suspension to 0°C using an ice bath. Add a solution of diethyl (cyanomethyl)phosphonate (1.3 eq) in anhydrous THF dropwise to the NaH suspension. Causality Note: This exothermic deprotonation must be controlled to prevent side reactions. The formation of hydrogen gas is observed.

    • Anion Formation: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the phosphonate carbanion.

    • Ketone Addition: Cool the reaction mixture back to 0°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.

    • Monitoring: Monitor the reaction for the disappearance of the starting ketone using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase) or LC-MS.

    • Quenching: Upon completion, carefully quench the reaction by cooling to 0°C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Safety Note: Quenching excess NaH is highly exothermic and releases hydrogen gas.

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from toluene or an ethanol/water mixture) or by flash column chromatography on silica gel to yield pure (1,2,6,7-Tetrahydro-8H-indeno-[5,4-b]furan-8-ylidene)-acetonitrile.[11]

Synthetic Workflow Visualization

The following diagrams illustrate the overall synthetic strategy and the detailed workflow for the key olefination step.

ramelteon_synthesis cluster_0 Preparation of Key Intermediate cluster_1 Side Chain Installation & Elaboration Dibromo 4,5-Dibromo-1,2,6,7- tetrahydro-8H-indeno [5,4-b]furan-8-one Ketone 1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one Dibromo->Ketone H₂ / Pd-C NaOAc, MeOH UnsatNitrile (...)-ylidene -acetonitrile Ketone->UnsatNitrile HWE Reaction (Protocol II) Amine (S)-ethylamine intermediate UnsatNitrile->Amine Asymmetric Hydrogenation Ramelteon Ramelteon Amine->Ramelteon Propionylation

Caption: Overall synthetic pathway to Ramelteon from the dibrominated precursor.

HWE_Workflow start Start: Anhydrous THF + NaH under N₂ cool1 Cool to 0°C start->cool1 add_phosphonate Add Diethyl (cyanomethyl)phosphonate cool1->add_phosphonate stir1 Stir at 0°C, then RT (Anion Formation) add_phosphonate->stir1 cool2 Cool to 0°C stir1->cool2 add_ketone Add Indenofuran Ketone in THF cool2->add_ketone react Warm to RT Stir 4-8h add_ketone->react monitor Monitor via TLC/LC-MS react->monitor quench Quench with sat. NH₄Cl (aq) at 0°C monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Wash, Dry, Concentrate, and Purify extract->purify end Product: α,β-Unsaturated Nitrile purify->end

Caption: Step-by-step workflow for the Horner-Wadsworth-Emmons reaction protocol.

Concluding Remarks on Downstream Transformations

The successful synthesis of the α,β-unsaturated nitrile is a critical milestone. The subsequent steps focus on stereoselectively reducing both the alkene and the nitrile to form the chiral ethylamine side chain. This is often accomplished via:

  • Asymmetric Hydrogenation: Employing chiral transition metal catalysts (e.g., Ruthenium or Rhodium complexes with ligands like BINAP or Josiphos) allows for the direct and highly enantioselective reduction to the desired (S)-enantiomer.[9][12]

  • Final Acylation: The synthesis concludes with the straightforward acylation of the primary amine with propionyl chloride or propionic anhydride to furnish Ramelteon.[1][13]

The protocols and strategic insights provided herein are intended to serve as a robust foundation for researchers. Adherence to anhydrous conditions, careful temperature control, and diligent reaction monitoring are paramount for achieving high yields and purity in the synthesis of this important therapeutic agent.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one, a structurally complex tricyclic ketone, serves as a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its most prominent application is in the manufacturing of Ramelteon, a selective melatonin receptor agonist approved for the treatment of insomnia.[3][4] The unique indenofuran core provides a rigid scaffold essential for specific receptor binding, making the efficient and scalable synthesis of this intermediate a critical focus for pharmaceutical development and manufacturing.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound, focusing on a scientifically robust and scalable synthetic strategy.

Synthetic Strategy: A Multi-Step Approach to the Tricyclic Core

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The chosen strategy for large-scale production often involves the initial construction of a substituted benzofuran ring, followed by the annulation of the five-membered cyclopentanone ring. A common and effective approach detailed in the literature involves the catalytic dehalogenation of a dibrominated precursor. This method is favored for its relatively high yield and the commercial availability of the starting materials.

An alternative and concise six-step asymmetric synthesis has also been developed, starting from a monocyclic precursor. This route constructs the tricyclic core using Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation.[6]

This guide will focus on the catalytic dehalogenation route due to its established use in larger-scale preparations.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Upstream Synthesis cluster_1 Core Protocol: Catalytic Dehalogenation Start Starting Materials Dibromo_Intermediate 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one Start->Dibromo_Intermediate Multi-step Synthesis Reaction_Setup Reaction Setup: Methanol, Sodium Acetate Dibromo_Intermediate->Reaction_Setup Catalyst_Addition Catalyst Addition: 10% Pd/C Reaction_Setup->Catalyst_Addition Hydrogenation Catalytic Hydrogenation: H2 pressure (0.29-0.49 MPa), 40°C Catalyst_Addition->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Concentration Solvent Concentration Filtration->Concentration Crystallization Crystallization from Water Concentration->Crystallization Isolation Isolation and Drying Crystallization->Isolation Final_Product 1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one Isolation->Final_Product

Figure 1: A flowchart illustrating the key stages of the large-scale synthesis of this compound via catalytic dehalogenation.

Detailed Protocol for Large-Scale Synthesis

This protocol is adapted from established large-scale procedures and is designed for safe and efficient execution in a controlled manufacturing environment.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-oneNot available332.00280843
Anhydrous Sodium Acetate127-09-382.031732109
Methanol67-56-132.04--
10% Palladium on Carbon (Pd/C)7440-05-3106.42 (Pd)30.8 (dry)-
Hydrogen (H₂)1333-74-02.02As required-
Water7732-18-518.02As required-

Equipment:

  • Large-scale reaction vessel with temperature and pressure control

  • Hydrogenation reactor

  • Filtration system (e.g., Nutsche filter)

  • Vacuum distillation apparatus

  • Crystallization vessel with overhead stirrer

  • Centrifuge or filter dryer

Procedure:

  • Reaction Setup: Charge the reaction vessel with 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (280 kg, 843 mol), anhydrous sodium acetate (173 kg, 2109 mol), and methanol (6384 L).

  • Inerting: Purge the reaction system with nitrogen to remove any residual oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (30.8 kg, dry weight) to the reaction mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen to 0.29-0.49 MPa. Heat the mixture to approximately 40°C and maintain vigorous stirring. The reaction is typically complete within 8 hours.

  • Catalyst Removal: Once the reaction is complete (monitored by a suitable analytical method such as HPLC), cool the mixture and carefully filter to remove the palladium on carbon catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Crystallization: Add water to the concentrated residue and concentrate again under reduced pressure to displace any remaining solvent. Cool the resulting slurry and stir for at least 1 hour to allow for complete crystallization.

  • Isolation and Drying: Filter the crystallized product and wash with water. Dry the wet cake under vacuum to obtain 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. The expected dry weight is approximately 127 kg, corresponding to a yield of 86.6%.

Mechanism and Rationale

The core of this synthetic route is the catalytic dehalogenation of the dibromo-intermediate. This reaction proceeds via a hydrogenolysis mechanism on the surface of the palladium catalyst.[7]

  • Role of Sodium Acetate: Sodium acetate acts as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This is crucial to prevent side reactions and potential catalyst deactivation.

  • Catalytic Hydrogenation: The palladium on carbon catalyst facilitates the addition of hydrogen across the carbon-bromine bonds, effectively replacing the bromine atoms with hydrogen. The rate of this dehalogenation is dependent on the strength of the carbon-halogen bond, with C-Br bonds being more readily cleaved than C-Cl or C-F bonds.[7]

Process Optimization and Scale-Up Considerations

Transitioning a synthesis from laboratory to large-scale production presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

  • Heat Management: Catalytic hydrogenations are often exothermic.[8] On a large scale, efficient heat removal is critical to prevent thermal runaway and maintain optimal reaction temperature. The reactor must have adequate cooling capacity.

  • Mass Transfer: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).[9] Efficient mixing is essential to ensure adequate mass transfer of hydrogen from the gas phase to the catalyst surface. Poor agitation can lead to prolonged reaction times and incomplete conversion.[8]

  • Catalyst Handling and Filtration: Palladium on carbon is pyrophoric and must be handled with care, especially when dry. On a large scale, the filtration of the catalyst needs to be performed in a closed system to minimize operator exposure and the risk of fire. The efficiency of catalyst removal is also critical to ensure the purity of the final product.

  • Crystallization and Polymorphism: The crystallization step is crucial for purification and isolation of the final product.[10] Key parameters such as cooling rate, agitation speed, and solvent composition must be carefully controlled to ensure consistent crystal size, shape, and polymorphic form, which can impact downstream processing and the final drug product's properties.

  • Impurity Profile: On a large scale, even minor impurities can become significant. A thorough understanding of the impurity profile and the development of effective purification strategies, such as recrystallization, are essential to meet the stringent purity requirements for pharmaceutical intermediates.[10]

Conclusion

The large-scale synthesis of this compound is a well-established process that is critical for the production of important pharmaceuticals like Ramelteon. The catalytic dehalogenation route offers a robust and high-yielding approach. Careful consideration of reaction parameters, particularly during scale-up, is essential for a safe, efficient, and reproducible manufacturing process. The detailed protocol and considerations provided in this document serve as a valuable resource for professionals in the field of pharmaceutical development and manufacturing.

References

catalytic hydrogenation of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Insights into the Catalytic Hydrogenation of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one Precursors

Introduction: The Strategic Importance of the Indenofuran Scaffold

In the landscape of modern pharmaceutical development, the synthesis of complex heterocyclic structures is a cornerstone of innovation. The this compound core is a privileged scaffold, serving as a critical intermediate in the synthesis of various high-value active pharmaceutical ingredients (APIs). Notably, it is a precursor in the manufacturing of Ramelteon, a selective melatonin receptor agonist used for treating insomnia. The final steps in the synthesis of this key intermediate often involve the selective reduction of unsaturated bonds.

Catalytic hydrogenation stands out as one of the most robust, scalable, and atom-economical methods for achieving such transformations.[1] This application note provides an in-depth guide to the catalytic hydrogenation of precursors to this compound. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind parameter selection, and a field-proven protocol for successful execution.

Mechanistic Underpinnings: Controlling Selectivity

The success of this synthesis hinges on the selective hydrogenation of a carbon-carbon double bond without reducing the ketone carbonyl group. This chemoselectivity is a hallmark of palladium-on-carbon (Pd/C) catalysis under mild conditions.

The generally accepted Horiuti-Polanyi mechanism for heterogeneous hydrogenation provides a clear framework for understanding this process.[2]

  • Adsorption & Activation: The reaction begins with the adsorption of both the unsaturated precursor and molecular hydrogen (H₂) onto the surface of the palladium catalyst.[3][4]

  • Hydrogen Dissociation: The catalyst's active sites weaken and cleave the H-H bond, forming reactive metal-hydride species (Pd-H) on the surface.[2][4]

  • Hydrogen Transfer: The adsorbed precursor undergoes a stepwise addition of two hydrogen atoms to the carbons of the double bond, leading to the saturated product.[2][3]

  • Desorption: The final saturated product has a weaker affinity for the catalyst surface and is released back into the solution, freeing the active site for the next catalytic cycle.

The crucial selectivity for the C=C bond over the C=O bond arises from differences in their adsorption energies and the activation barriers for reduction. The π-bond of an alkene interacts more readily with the palladium surface than the more polarized and stronger C=O bond.[5] Consequently, reducing a ketone typically requires more forcing conditions, such as higher temperatures and pressures, which are deliberately avoided in this protocol to preserve the desired functionality.[5][6]

Figure 1. Selective Hydrogenation Pathway Precursor Unsaturated Precursor (e.g., Alkenyl Indenofuranone) Catalyst Pd/C Catalyst Surface Precursor->Catalyst Product Saturated Product (this compound) Catalyst->Product 2. H₂ Dissociation & Stepwise H-atom Transfer

Caption: Figure 1. Simplified workflow of selective hydrogenation.

Critical Parameter Optimization: A Scientist's Perspective

Achieving high yield and purity is not accidental; it is the result of carefully controlling key reaction parameters. The interplay between catalyst, solvent, pressure, and temperature dictates the reaction's success.

Catalyst Selection and Handling

Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation. Its high activity, excellent selectivity for C=C bond reduction, and ease of removal via filtration make it ideal for both lab-scale and industrial applications.[1] A 10% Pd loading is often a good starting point, providing a balance between reaction rate and cost.

Authoritative Insight: The pyrophoric nature of dry, hydrogen-exposed Pd/C cannot be overstated.[7] It must always be handled in a wet state or under an inert atmosphere to prevent spontaneous ignition upon contact with air.

The Role of the Solvent

The solvent must dissolve the starting material and allow for efficient mass transfer of hydrogen to the catalyst surface.[8][9] Protic solvents like methanol or ethanol are frequently employed.

Expert Rationale: Methanol is an excellent choice for this reaction.[10] It effectively solubilizes the indenofuranone precursor and any necessary additives like sodium acetate (used to scavenge acids formed from dehalogenation, if applicable). Its polarity may also influence the substrate's orientation on the catalyst surface, further enhancing selectivity.[11][12]

Hydrogen Pressure and Temperature

These parameters are codependent and control the reaction kinetics.

  • Pressure: The partial pressure of hydrogen directly influences its concentration on the catalyst surface, and thus the reaction rate.[13][14] For this specific reduction, high pressures are unnecessary and may lead to over-reduction. A moderate pressure range of 0.29 to 0.49 MPa (approx. 42-71 psi) is sufficient to drive the reaction efficiently without compromising selectivity.[10]

  • Temperature: Increasing the temperature provides the necessary activation energy. However, excessive heat can promote side reactions or lead to the reduction of the ketone. A mild temperature of around 40°C is optimal for achieving a reasonable reaction rate while maintaining excellent chemoselectivity.[10]

ParameterRecommended ValueRationale & Justification
Substrate Dibrominated IndenofuranoneA common precursor requiring dehalogenation and saturation.[10]
Catalyst 10% Pd/C (wet)High activity and selectivity for C=C hydrogenation; ease of removal.[1][6]
Catalyst Loading ~10-15 wt% (dry basis)Balances reaction rate with cost and ease of filtration.[10]
Solvent MethanolExcellent solubility for substrate and additives; promotes efficient mass transfer.[10]
H₂ Pressure 0.29 – 0.49 MPaSufficient to drive the reaction without causing over-reduction.[10][14]
Temperature ~40°CProvides adequate activation energy while preserving the ketone moiety.[10]
Typical Yield >85%Demonstrates the efficiency of the optimized protocol.[10]
Table 1. Optimized Parameters for Catalytic Hydrogenation.

Detailed Application Protocol

This protocol is based on the successful synthesis of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one from its dibrominated precursor.[10]

Materials and Equipment
  • Reactants: 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, Anhydrous Sodium Acetate.

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet.

  • Solvent: Methanol.

  • Gases: Hydrogen (high purity), Nitrogen (high purity).

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, heating mantle, pressure gauge, and gas inlet/outlet valves. Standard laboratory glassware, filtration apparatus (e.g., Büchner funnel with Celite® pad).

Experimental Workflow

Figure 2. Experimental Protocol Workflow A 1. Reactor Preparation (Clean, Dry, Assemble) B 2. Charge Reactants (Substrate, Additive, Solvent) A->B C 3. Inert Atmosphere (Nitrogen Purge x3) B->C D 4. Catalyst Addition (Under N₂ blanket) C->D E 5. Hydrogenation (Pressurize with H₂, Heat, Stir) D->E F 6. Reaction Monitoring (H₂ uptake, TLC/HPLC) E->F G 7. Cooldown & Venting (Cool to RT, Vent H₂, Purge with N₂) F->G H 8. Catalyst Filtration (Filter through Celite® pad) G->H I 9. Product Isolation (Solvent Removal, Crystallization) H->I

Caption: Figure 2. Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reactor Charging: To a clean and dry high-pressure reactor vessel, add 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (1.0 eq), anhydrous sodium acetate (2.5 eq), and methanol.

  • Inerting the System: Seal the reactor. Purge the system by pressurizing with nitrogen to ~0.3 MPa and then carefully venting. Repeat this cycle at least three times to ensure a completely inert atmosphere.[1]

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the wet 10% Pd/C catalyst (~0.11 parts by dry weight relative to the starting material).

    • Safety First: Never add the catalyst in a dry state to a solvent-wetted reactor in the presence of air.

  • Hydrogenation: Seal the reactor again. Purge the nitrogen with hydrogen gas by pressurizing with H₂ and venting (repeat 2-3 times). Finally, pressurize the reactor with hydrogen to the target pressure (0.29-0.49 MPa).

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to ~40°C. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. Maintain the pressure by adding more hydrogen as needed.[1]

  • Monitoring Completion: The reaction is typically complete within 8 hours.[10] Progress can be monitored by taking aliquots (after stopping stirring and carefully depressurizing) and analyzing via TLC or HPLC.

  • Work-up and Isolation: a. Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. b. Carefully vent the excess hydrogen into a fume hood and purge the reactor with nitrogen three times. c. Open the reactor and filter the mixture through a pad of Celite® to remove the palladium catalyst. Crucially, do not allow the filter cake to dry out , as it can be pyrophoric. Wash the cake thoroughly with methanol. d. Combine the filtrate and washes. Concentrate the solution under reduced pressure. e. Add water to the residue to induce crystallization. The solvent can be further displaced by additional concentration under reduced pressure. f. Cool the resulting slurry and stir for 1 hour to mature the crystals. g. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.[10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Catalyst poisoning (e.g., by sulfur impurities).2. Insufficient hydrogen pressure or leak in the system.3. Inadequate stirring/mass transfer.1. Use higher purity starting materials. Increase catalyst loading.2. Check system for leaks. Ensure pressure is maintained.3. Increase the stirring rate.
Low Yield 1. Mechanical loss during filtration.2. Incomplete crystallization.3. Product remains adsorbed on catalyst.1. Ensure a thorough wash of the reactor and filter cake.2. Optimize anti-solvent addition and cooling profile.3. Wash the catalyst filter cake extensively with the reaction solvent.
Presence of Impurities 1. Over-reduction of ketone.2. Incomplete dehalogenation (if applicable).1. Reduce temperature or hydrogen pressure. Monitor reaction more closely.2. Extend reaction time. Ensure sufficient sodium acetate is present.
Table 2. Common Issues and Solutions in Catalytic Hydrogenation.

Conclusion

The is a highly efficient and selective transformation critical for pharmaceutical synthesis. Success is predicated on a solid understanding of the reaction mechanism and meticulous control over key parameters. By leveraging a Pd/C catalyst under optimized conditions of mild temperature and moderate hydrogen pressure in a suitable solvent like methanol, researchers can reliably produce this valuable intermediate with high yield and purity. Adherence to strict safety protocols, particularly concerning catalyst handling and high-pressure operations, is paramount for a successful and safe outcome.

References

Application Notes & Protocols: A Concise, Asymmetric Synthesis of Key Ramelteon Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ramelteon, a selective melatonin receptor agonist, is a primary therapeutic for insomnia characterized by difficulty with sleep onset.[1][2] Its unique tricyclic indeno[5,4-b]furan core and stereospecific side chain present significant synthetic challenges. This guide provides a detailed protocol for a concise, six-step asymmetric synthesis of Ramelteon and its key intermediates, starting from the readily available commodity chemical, 3-hydroxyacetophenone.[3] This state-of-the-art route leverages the power of transition-metal catalysis, including Iridium, Rhodium, and Copper-catalyzed reactions, to efficiently construct the molecular architecture with high stereoselectivity.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for accessing these important pharmaceutical building blocks.

Introduction: The Strategic Imperative for an Efficient Synthesis

The synthesis of Ramelteon has been a subject of intensive study, with many reported routes suffering from long step counts or the use of expensive, advanced starting materials.[5] The development of a process with low mass intensity is critical for sustainable and economically viable pharmaceutical production. The strategy detailed herein addresses this challenge by employing a convergent and highly efficient pathway.[3]

Core Synthetic Strategy: The synthesis is conceptually divided into two main phases:

  • Construction of the Tricyclic Ketone Core: Building the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one scaffold from a simple monocyclic precursor using powerful C-H activation and annulation techniques.[3][4]

  • Installation and Asymmetric Control of the Side Chain: Introducing the side chain via a Horner-Wadsworth-Emmons reaction, followed by a crucial copper-catalyzed asymmetric reduction to establish the required (S)-stereocenter.[3][6]

The overall workflow is depicted below.

G cluster_0 Overall Synthetic Pathway 3-Hydroxyacetophenone 3-Hydroxyacetophenone Vinyl Ether (3) Vinyl Ether (3) 3-Hydroxyacetophenone->Vinyl Ether (3) Step 1 Ir-Catalysis Dihydrobenzofuran (4) Dihydrobenzofuran (4) Vinyl Ether (3)->Dihydrobenzofuran (4) Step 2 Rh-Catalysis Tricyclic Ketone (5) Tricyclic Ketone (5) Dihydrobenzofuran (4)->Tricyclic Ketone (5) Step 3 Annulation Unsaturated Nitrile (7) Unsaturated Nitrile (7) Tricyclic Ketone (5)->Unsaturated Nitrile (7) Step 4 HWE Olefination Chiral Nitrile (8) Chiral Nitrile (8) Unsaturated Nitrile (7)->Chiral Nitrile (8) Step 5 Cu-Catalyzed Asymmetric Reduction Ramelteon (9) Ramelteon (9) Chiral Nitrile (8)->Ramelteon (9) Step 6 Ni-Catalyzed Reduction/Acylation

Caption: Overall 6-step asymmetric synthesis of Ramelteon.

PART I: Synthesis of the Tricyclic Core Intermediate

The foundational step in this synthesis is the efficient construction of the tricyclic ketone, 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one (5). This is achieved in three steps from 3-hydroxyacetophenone.

Causality and Experimental Rationale:

The key to this phase is the use of directed C-H activation.[3] An initial Iridium-catalyzed O-vinylation transforms the starting phenol into a vinyl ether. This vinyl ether moiety then serves as a directing group and a reactant in a subsequent Rhodium-catalyzed annulation, which masterfully constructs the dihydrobenzofuran and indanone rings in a highly efficient cascade.[3][7]

G cluster_1 Core Synthesis Workflow Start 3-Hydroxyacetophenone (1) Step1 Protocol 1.1: Ir-Catalyzed O-Vinylation Start->Step1 Intermediate3 1-(3-(Vinyloxy)phenyl)ethan-1-one (3) Step1->Intermediate3 Step2 Protocol 1.2: Rh-Catalyzed Dihydrobenzofuran Formation Intermediate3->Step2 Intermediate4 1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one (4) Step2->Intermediate4 Step3 Protocol 1.3: Intramolecular Annulation Intermediate4->Step3 Product5 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-one (5) Step3->Product5

Caption: Workflow for the synthesis of the tricyclic ketone core (5).

Protocol 1.1: Preparation of 1-(3-(Vinyloxy)phenyl)ethan-1-one (3)

This step utilizes an Iridium-catalyzed O-vinylation with vinyl acetate serving as the vinyl source.[3]

Reagent/MaterialM.W.QuantityMoles (mmol)Role
3-Hydroxyacetophenone (1)136.1510.0 g73.4Starting Material
Vinyl Acetate (2)86.0925.4 mL275.4Vinyl Source
[Ir(cod)Cl]₂671.7247 mg0.367Catalyst
Na₂CO₃105.997.78 g73.4Base
Toluene-100 mL-Solvent

Procedure:

  • To an oven-dried flask, add 3-hydroxyacetophenone (1), [Ir(cod)Cl]₂, Na₂CO₃, and toluene.

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Add vinyl acetate (2) and heat the mixture to 100 °C.

  • Maintain stirring at 100 °C for 16 hours. Monitor reaction completion by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield vinyl ether 3 . (Typical Yield: ~95%).[3]

Protocols 1.2 & 1.3: Preparation of Tricyclic Ketone (5)

This two-step sequence involves the initial formation of the dihydrobenzofuran followed by an acid-mediated intramolecular cyclization to form the final indanone ring system.[3]

Reagent/MaterialM.W.QuantityMoles (mmol)Role
Vinyl Ether (3)162.1910.0 g61.7Starting Material
[Rh(cod)₂]BF₄406.01.25 g3.08Catalyst
BINAP622.671.92 g3.08Ligand
Dichloroethane (DCE)-200 mL-Solvent
Triflic Acid (TfOH)150.081.1 mL12.3Acid Catalyst

Procedure:

  • In a flask, dissolve [Rh(cod)₂]BF₄ and BINAP in DCE and stir for 30 minutes at room temperature to form the active catalyst.

  • Add the vinyl ether 3 to the catalyst solution.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. This completes the formation of intermediate 4 , 1-(2,3-dihydrobenzofuran-4-yl)ethan-1-one. (Typical Yield: ~85%).[3]

  • Cool the reaction mixture to 0 °C.

  • Slowly add triflic acid (TfOH) to the solution.

  • Allow the mixture to warm to room temperature and stir for 2 hours to facilitate the intramolecular Friedel-Crafts type cyclization.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane, dry the organic layer over MgSO₄, and concentrate under vacuum.

  • Purify the residue by column chromatography to afford the tricyclic ketone 5 . (Typical Yield: ~90%).[3]

PART II: Side Chain Installation & Asymmetric Synthesis

With the core established, the focus shifts to installing the side chain and, most critically, setting the stereochemistry at the benzylic position.

Causality and Experimental Rationale:

A Horner-Wadsworth-Emmons (HWE) olefination is a reliable method for forming carbon-carbon double bonds, making it ideal for introducing the cyanomethylidene group.[4] The subsequent step is the cornerstone of the asymmetric synthesis. A copper(II)-catalyzed hydrosilylation of the α,β-unsaturated nitrile is employed.[3] The choice of a chiral Walphos-type ligand is paramount, as it coordinates to the copper center and directs the hydride addition to one face of the double bond, resulting in high enantiomeric excess of the desired (S)-enantiomer.[3][8]

G cluster_2 Side Chain Synthesis Workflow Start Tricyclic Ketone (5) Step4 Protocol 2.1: Horner-Wadsworth-Emmons Olefination Start->Step4 Intermediate7 (E)-Unsaturated Nitrile (7) Step4->Intermediate7 Step5 Protocol 2.2: Cu-Catalyzed Asymmetric Reduction Intermediate7->Step5 Product8 (S)-Chiral Nitrile (8) Step5->Product8

Caption: Workflow for side chain installation and asymmetric reduction.

Protocol 2.1: Preparation of (E)-2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile (7)
Reagent/MaterialM.W.QuantityMoles (mmol)Role
Tricyclic Ketone (5)174.195.0 g28.7Starting Material
Diethyl (cyanomethyl)phosphonate (6)177.125.6 mL34.4HWE Reagent
Sodium Hydride (60% in oil)24.001.38 g34.4Base
Tetrahydrofuran (THF), anhydrous-150 mL-Solvent

Procedure:

  • Suspend sodium hydride in anhydrous THF in a flask under nitrogen at 0 °C.

  • Add diethyl (cyanomethyl)phosphonate (6) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Add a solution of the tricyclic ketone 5 in THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by adding water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the α,β-unsaturated nitrile 7 . (Typical Yield: ~77%).[4]

Protocol 2.2: Asymmetric Synthesis of (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile (8)
Reagent/MaterialM.W.QuantityMoles (mmol)Role
Unsaturated Nitrile (7)197.234.0 g20.3Substrate
Cu(OAc)₂181.63147 mg0.81Catalyst Precursor
(R)-Walphos Ligand-558 mg0.89Chiral Ligand
Polymethylhydrosiloxane (PMHS)-2.4 mL-Hydride Source
Toluene / t-BuOH / CH₂Cl₂-50 mL-Solvent System

Procedure:

  • In a dry flask under nitrogen, dissolve Cu(OAc)₂ and the (R)-Walphos ligand in the solvent mixture (e.g., 4:0.8:0.2 Toluene:t-BuOH:CH₂Cl₂). Stir for 1 hour at room temperature.

  • Add the unsaturated nitrile 7 to the catalyst solution.

  • Add PMHS dropwise to the mixture.

  • Stir the reaction at room temperature for 5-10 hours. Monitor by chiral HPLC to determine conversion and enantiomeric excess (ee).

  • Upon completion, quench the reaction by carefully adding aqueous NaOH solution.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers and concentrate under vacuum.

  • Purify by column chromatography to isolate the chiral nitrile 8 . (Typical Yield: ~81%, >97% ee).[3][8]

PART III: Final Conversion to Ramelteon

The final stage involves the reduction of the chiral nitrile to the corresponding primary amine, followed by acylation to yield Ramelteon.

Protocol 3.1: Preparation of Ramelteon (9)

This final step is a one-pot reduction and acylation. A Raney Nickel catalyst is used for the hydrogenation of the nitrile in the presence of propionic anhydride. The anhydride serves a dual purpose: it activates the catalyst and acts as the acylating agent for the newly formed amine.[3][4]

Reagent/MaterialM.W.QuantityMoles (mmol)Role
Chiral Nitrile (8)199.252.0 g10.0Starting Material
Raney Nickel (slurry in water)-~2 mL-Catalyst
Propionic Anhydride130.1415 mL115.0Acylating Agent
Tetrahydrofuran (THF), anhydrous-110 mL-Solvent
Hydrogen (H₂)2.020.4 MPa-Reducing Agent

Procedure:

  • In a suitable pressure reactor, add Raney Nickel slurry. Wash by decantation with absolute ethanol (4x) and then dry THF (5x) to activate the catalyst.

  • Add a solution of the chiral nitrile 8 in dry THF to the activated catalyst.

  • Add propionic anhydride.

  • Seal the reactor, flush several times with nitrogen, then flush several times with hydrogen gas.

  • Pressurize the reactor to 0.4 MPa with hydrogen and stir vigorously at room temperature for 18-24 hours.

  • Once the reaction is complete, carefully vent the reactor and filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Ramelteon 9 . (Typical Yield: ~80%).[3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this critical intermediate. As a key building block in the synthesis of pharmacologically active molecules such as Ramelteon, a selective melatonin receptor agonist, a robust and reproducible synthetic route is paramount.[1][2]

This document provides two well-established synthetic pathways to the target molecule, complete with detailed protocols, troubleshooting guides for common issues, and a comprehensive FAQ section. Our focus is on the practical aspects of the synthesis, explaining the causality behind experimental choices to empower you to overcome challenges in your laboratory.

Synthetic Strategies and Troubleshooting

Two primary routes for the synthesis of this compound are presented below. Each route has its advantages and potential pitfalls.

Route 1: From 1-(2,3-Dihydrobenzofuran-4-yl)ethanone via α-Methylenation and Cyclization

This route offers a concise pathway to the target molecule from a commercially available starting material. The key steps involve an α-methylenation followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol

Step 1: α-Methylenation and Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2,3-Dihydrobenzofuran-4-yl)ethanone (1.0 equiv) in dry dioxane.

  • Reagent Addition: Add diisopropylamine trifluoroacetate (i-Pr₂NH·TFA) (1.0 equiv) and paraformaldehyde (1.0 equiv) to the solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux for 48 hours. To drive the reaction to completion, add additional portions of paraformaldehyde (1.0 equiv each) after 6 and 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyclization: After the α-methylenation is complete, cool the reaction mixture. Carefully add the reaction mixture to a pre-heated 98% sulfuric acid solution at 40°C.

  • Workup: After the cyclization is complete (as monitored by TLC or LC-MS), quench the reaction by pouring it over a mixture of ice, brine, and water. Extract the aqueous phase with pentane.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.[1][2]

Troubleshooting Guide for Route 1
Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete α-methylenation.Ensure the use of dry dioxane and fresh paraformaldehyde. The incremental addition of paraformaldehyde is crucial for driving the reaction forward. Consider extending the reflux time if starting material persists.
Inefficient cyclization.The concentration and temperature of the sulfuric acid are critical. Ensure the acid is pre-heated to the specified temperature before the addition of the reaction mixture. The addition should be done carefully to control the exotherm.
Formation of polymeric side products Uncontrolled polymerization of the acrylophenone intermediate.This is a common issue with electron-rich aromatic compounds. Maintaining the recommended reaction temperature and minimizing the reaction time for the cyclization step can mitigate this.
Difficulty in purification Presence of unreacted starting material and polymeric byproducts.A gradient elution in column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate), can help in separating the product from impurities. Recrystallization from a suitable solvent system can also be explored for further purification.[3]

Diagram: Synthetic Workflow for Route 1

Route 1 Workflow start 1-(2,3-Dihydrobenzofuran-4-yl)ethanone reagents1 Paraformaldehyde, i-Pr₂NH·TFA, Dioxane (reflux) start->reagents1 α-Methylenation intermediate Acrylophenone Intermediate (in situ) reagents1->intermediate reagents2 98% H₂SO₄ (40°C) intermediate->reagents2 Cyclization product This compound reagents2->product purification Column Chromatography product->purification

Caption: Workflow for the synthesis via α-methylenation and cyclization.

Route 2: From 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one via Catalytic Hydrogenolysis

This route involves the synthesis of a dibrominated intermediate followed by a high-yielding catalytic debromination to afford the final product. This method can be advantageous for large-scale synthesis due to the typically high yield of the final step.

Experimental Protocol

Step 1: Synthesis of 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic Acid

  • Vilsmeier-Haack Reaction: Treat 2,3-dihydrobenzofuran with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group at the 5-position, yielding 2,3-dihydro-1-benzofuran-5-carbaldehyde.

  • Horner-Wadsworth-Emmons Reaction: React the aldehyde with triethyl phosphonoacetate to form the corresponding α,β-unsaturated ester.

  • Hydrogenation and Bromination: Reduce the double bond of the unsaturated ester via catalytic hydrogenation. Subsequently, brominate the aromatic ring using bromine in acetic acid.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid to obtain 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid.[4]

Step 2: Friedel-Crafts Acylation to 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one

  • Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride using a suitable reagent like thionyl chloride or oxalyl chloride.

  • Intramolecular Cyclization: Perform an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane at low temperature to yield the dibrominated ketone.[4]

Step 3: Catalytic Hydrogenolysis to this compound

  • Reaction Setup: In a high-pressure reactor, suspend 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (1.0 equiv) and anhydrous sodium acetate in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 0.29-0.49 MPa and heat the reaction to 40°C with vigorous stirring for 8 hours.

  • Workup: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Add water to the residue and re-concentrate to remove residual methanol. The product can be crystallized from the aqueous mixture, filtered, and dried to give a high yield of the desired product (reported yield: 86.6%).[5]

Troubleshooting Guide for Route 2
Issue Potential Cause Recommended Solution
Low yield in Friedel-Crafts acylation Deactivation of the aromatic ring by the bromo substituents.The electron-withdrawing nature of the bromine atoms can hinder the electrophilic aromatic substitution. Using a stronger Lewis acid or slightly elevated temperatures might be necessary. However, this should be done cautiously to avoid side reactions.
Intermolecular side reactions.Maintaining a high dilution can favor the intramolecular cyclization over intermolecular reactions. Slow addition of the acid chloride to the Lewis acid suspension is recommended.
Incomplete debromination in hydrogenolysis Catalyst deactivation.Ensure the use of a fresh and active Pd/C catalyst. Catalyst poisoning by impurities can be an issue. The presence of a base like sodium acetate is crucial to neutralize the HBr formed during the reaction, which can otherwise poison the catalyst.[6][7]
Insufficient hydrogen pressure or reaction time.Ensure the system is properly sealed and maintains the desired hydrogen pressure. If the reaction stalls, consider increasing the pressure or extending the reaction time. Monitoring the reaction by TLC or LC-MS is advisable.
Formation of monobrominated or other side products Incomplete reaction or side reactions on the furan ring.Optimize the catalyst loading and reaction time. The furan ring can be susceptible to reduction under certain hydrogenation conditions. Using milder conditions (lower temperature or pressure) once the debromination is complete might be necessary if furan ring reduction is observed.

Diagram: Synthetic Workflow for Route 2

Route 2 Workflow start 2,3-Dihydrobenzofuran step1 Multi-step synthesis start->step1 intermediate1 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic Acid step1->intermediate1 step2 Friedel-Crafts Acylation (e.g., SOCl₂, AlCl₃) intermediate1->step2 intermediate2 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one step2->intermediate2 step3 Catalytic Hydrogenolysis (H₂, 10% Pd/C, NaOAc, MeOH) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis via a dibrominated intermediate.

Frequently Asked Questions (FAQs)

Q1: In Route 1, can other acids be used for the cyclization step?

A1: While sulfuric acid is commonly used, other strong protic acids like polyphosphoric acid (PPA) or Lewis acids such as copper(II) triflate (Cu(OTf)₂) or iron(III) chloride (FeCl₃) could potentially catalyze the Nazarov-type cyclization.[8] The optimal catalyst and conditions would need to be determined empirically for this specific substrate. The advantage of some Lewis acids is that they can be used in catalytic amounts.

Q2: What is the role of sodium acetate in the catalytic hydrogenolysis step of Route 2?

A2: The catalytic hydrogenolysis of the aryl bromides produces hydrogen bromide (HBr) as a byproduct. HBr is a strong acid that can poison the palladium catalyst and lead to catalyst deactivation. Sodium acetate acts as a base to neutralize the HBr in situ, thereby protecting the catalyst and allowing the reaction to proceed to completion.

Q3: My catalytic debromination in Route 2 is sluggish. What can I do to improve the reaction rate?

A3: Several factors can influence the rate of catalytic hydrogenation. First, ensure your hydrogen delivery system is efficient and that the reaction mixture is being stirred vigorously to ensure good mixing of the gas, liquid, and solid phases. Secondly, check the quality of your Pd/C catalyst; older or improperly stored catalysts can have reduced activity. Increasing the catalyst loading or the hydrogen pressure can also increase the reaction rate. Finally, ensure the solvent is appropriate; protic solvents like methanol are generally good for this type of reaction.[9]

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes, several safety precautions are essential. When working with strong acids like sulfuric acid, always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat. The addition of the reaction mixture to the acid should be done slowly and in a well-ventilated fume hood to control the exotherm. For the catalytic hydrogenation step, it is crucial to use a reactor designed for high-pressure reactions and to handle hydrogen gas with extreme care as it is highly flammable. Palladium on carbon can be pyrophoric, especially after use, and should be handled when wet and filtered carefully.

Q5: How can I best purify the final product if crystallization is not effective?

A5: If crystallization does not yield a product of sufficient purity, column chromatography is the recommended method.[10][11] For this compound, a silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased to first elute non-polar impurities, followed by the desired product. Monitoring the fractions by TLC will be crucial for isolating the pure compound.

References

Technical Support Center: Purification of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one (CAS 196597-78-1). This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of purification, offering troubleshooting guides and frequently asked questions to navigate the challenges you might encounter during your experiments. Our focus is on providing practical, experience-driven advice to ensure the integrity and purity of your compound.

Understanding the Molecule: Key Physicochemical Properties

Before embarking on purification, a thorough understanding of the physicochemical properties of this compound is paramount. These properties will dictate the most suitable purification strategies.

PropertyValueSource
Appearance White to Off-White Solid[1]
Molecular Weight 174.20 g/mol [2]
Melting Point 133-137 °C or 149-151 °C[3]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[3]
Storage 2-8°C, sealed in a dry environment[1][3]

A critical, albeit unquantified, property of furan-containing compounds is their sensitivity to acidic conditions, which can lead to decomposition, particularly on standard silica gel. This is a crucial consideration for chromatographic purification methods.

Purification Strategies: A Step-by-Step Guide

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification.

Recrystallization Protocol

Recrystallization is often the most efficient method for removing minor impurities, especially after an initial purification step. A known procedure involves the use of methanol and water.[4]

Step-by-Step Protocol:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: To the hot methanolic solution, slowly add water dropwise until the solution becomes slightly turbid.

  • Cooling and Maturation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol-water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Column Chromatography Protocol

Column chromatography is ideal for separating the target compound from impurities with different polarities. Given the acidic nature of silica gel and the sensitivity of the furan moiety, special precautions are necessary.

Step-by-Step Protocol:

  • Stationary Phase Preparation:

    • Option A (Standard Silica Gel): Use silica gel (60 Å, 230-400 mesh).

    • Option B (Deactivated Silica Gel): To mitigate acid-catalyzed degradation, prepare a slurry of silica gel in your chosen eluent system containing 1% triethylamine. This neutralizes the acidic sites on the silica surface.

  • Eluent System Selection: Based on the compound's moderate polarity, a good starting point for thin-layer chromatography (TLC) analysis and column elution is a mixture of hexane and ethyl acetate. A typical starting ratio would be 80:20 (Hexane:Ethyl Acetate), with the polarity gradually increased as needed.

  • Column Packing: Pack the column with the chosen stationary phase using a slurry method with the initial eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the column.

    • Dry Loading: If the compound is not very soluble in the initial eluent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder, and then carefully add this to the top of the column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My yield is significantly lower than expected after column chromatography. What could be the cause?

A1: Low recovery is a frequent challenge, often linked to the stability of the furan ring.

  • Acid-Catalyzed Decomposition: Standard silica gel is acidic and can cause the degradation of your compound. The furan ring is susceptible to protonation, which can lead to ring-opening and polymerization.

    • Solution: Deactivate the silica gel by pre-treating it with a 1% solution of triethylamine in your eluent. Alternatively, consider using a less acidic stationary phase like neutral alumina.

  • Irreversible Adsorption: Highly polar impurities in your crude mixture can bind strongly to the silica, which in turn can trap your product.

    • Solution: A pre-column filtration through a small plug of silica gel can sometimes remove these problematic impurities before loading onto the main column.

  • Co-elution with a UV-inactive impurity: An impurity that does not visualize under UV light might be co-eluting with your product, leading you to discard fractions that contain your compound.

    • Solution: Use a universal staining agent (e.g., potassium permanganate or ceric ammonium molybdate) for TLC analysis to visualize all components.

Q2: I am observing streaking or tailing of my compound on the TLC plate and the column. How can I resolve this?

A2: Streaking is often indicative of interactions between your compound and the stationary phase or overloading.

  • Acid-Base Interactions: The slightly acidic nature of silica can interact with any basic functionalities or even the furan oxygen, causing streaking.

    • Solution: Add a small amount (0.5-1%) of a modifier like triethylamine to your eluent system to mask the acidic sites on the silica gel.

  • Sample Overload: Applying too much sample to the TLC plate or column will lead to poor separation and tailing.

    • Solution: For TLC, spot a more dilute solution. For column chromatography, ensure you are not exceeding the recommended sample-to-adsorbent ratio (typically 1:20 to 1:100 by weight, depending on the difficulty of the separation).

Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase.

  • Solution is too saturated: The concentration of your compound in the solvent is too high.

    • Solution: Add more hot solvent to fully dissolve the oil, then allow it to cool more slowly.

  • Cooling rate is too fast: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool to room temperature undisturbed before placing it in a cold bath. Insulating the flask can also help to slow the cooling process.

  • Inappropriate solvent system: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. If using a binary system like methanol/water, try adjusting the ratio. You can also try other solvent pairs such as ethyl acetate/hexane or dichloromethane/hexane.

Q4: I see multiple spots on my TLC after purification. How can I identify the source of these impurities?

A4: The presence of multiple spots indicates incomplete purification or decomposition.

  • Incomplete Reaction: Starting materials or reaction intermediates may still be present.

    • Solution: Compare the TLC of your purified product with that of the starting materials. If they match, you may need to adjust your reaction conditions or purification protocol to remove them.

  • Side Products: The synthesis of complex molecules can often lead to side products. Some known impurities in related syntheses include "Ramelteon Impurity 10," "Ramelteon Impurity 6," and "4-Acetyl Ramelteon."[4]

    • Solution: If the impurities are close in polarity to your product, you may need to use a more efficient separation technique, such as preparative HPLC, or try a different recrystallization solvent.

  • Degradation on TLC Plate: The silica on the TLC plate can cause decomposition of sensitive compounds.

    • Solution: Run a "spot test" by spotting your purified compound on a TLC plate and letting it sit for 10-15 minutes before eluting. If new spots appear, it's likely decomposing on the plate. Using deactivated silica plates can mitigate this.

Frequently Asked Questions (FAQs)

Q: What is the best TLC mobile phase for monitoring the purification of this compound?

A: A good starting point is a mixture of hexane and ethyl acetate. A ratio of 70:30 (Hexane:Ethyl Acetate) should provide a good retention factor (Rf) for the product. You can adjust the ratio to achieve an Rf value between 0.3 and 0.5 for optimal separation visualization.

Q: Can I use reverse-phase chromatography for purification?

A: Yes, reverse-phase chromatography (e.g., using C18-functionalized silica) is a viable alternative, especially if your compound is unstable on normal-phase silica. A typical eluent system would be a gradient of water and acetonitrile or methanol.

Q: How do I know if my purified compound is pure enough?

A: Purity is typically assessed by a combination of techniques:

  • Chromatography: A single spot on a TLC plate in multiple eluent systems is a good indicator of purity. For higher certainty, HPLC or GC analysis is recommended.

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the structure and identify any impurities.

  • Melting Point: A sharp melting point range that is consistent with the literature value suggests high purity.

Q: My compound is a solid. Is it necessary to use a liquid for column loading?

A: While dissolving the compound is common (wet loading), dry loading is often preferred for solids, especially if they are not readily soluble in the initial eluent. Dry loading can lead to sharper bands and better separation.

Visualizing the Purification Workflow

A logical workflow is crucial for successful purification. The following diagram illustrates the decision-making process.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision1 Purity Assessment TLC->Decision1 Recrystallization Recrystallization Decision1->Recrystallization High Purity (minor impurities) Column Column Chromatography Decision1->Column Low Purity (multiple impurities) Decision2 Purity Check Recrystallization->Decision2 Column->Decision2 Pure Pure Product Decision2->Pure Pure Repurify Repurify/Re-evaluate Strategy Decision2->Repurify Impure Repurify->TLC

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic Flow

When encountering issues, a systematic approach to troubleshooting is essential.

TroubleshootingFlow Start Purification Issue Identified Problem What is the primary issue? Start->Problem LowYield Low Yield Problem->LowYield Recovery PurityIssue Purity Issue (Multiple Spots) Problem->PurityIssue Purity OilingOut Oiling Out (Recrystallization) Problem->OilingOut Physical Form Cause1 Decomposition on Silica? LowYield->Cause1 Cause2 Incomplete Reaction/Side Products? PurityIssue->Cause2 Cause3 Solvent/Cooling Issue? OilingOut->Cause3 Solution1a Deactivate Silica (Triethylamine) Cause1->Solution1a Yes Solution1b Use Alumina Cause1->Solution1b Yes Solution2a Check Reaction Completion Cause2->Solution2a Yes Solution2b Optimize Chromatography Cause2->Solution2b Yes Solution3a Add More Solvent Cause3->Solution3a Yes Solution3b Slow Cooling Cause3->Solution3b Yes

Caption: A troubleshooting flowchart for common purification problems.

References

identification of impurities in 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one, a key intermediate in the production of Ramelteon.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and impurity identification.

Troubleshooting Guide: Navigating Synthetic Challenges

This section addresses specific experimental issues in a question-and-answer format, providing step-by-step guidance for their resolution.

Question 1: I observe a significant amount of starting material, 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, remaining in my reaction mixture after catalytic hydrogenation. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion during the catalytic hydrogenation of 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one to the desired product is a common issue. The primary reasons for this often relate to catalyst activity, reaction conditions, and substrate purity.

Underlying Causality:

The catalytic hydrogenation of an aryl halide is a complex process involving oxidative addition of the halide to the metal catalyst, followed by hydrogenolysis. The efficiency of this process is highly dependent on the catalyst's surface area and activity, as well as the accessibility of the catalytic sites to the substrate and hydrogen.

Troubleshooting Steps:

  • Catalyst Activity and Handling:

    • Catalyst Quality: Ensure you are using a high-quality 10% Palladium on carbon (Pd/C) catalyst. Catalyst activity can vary between batches and suppliers.

    • Catalyst Handling: Pd/C is pyrophoric, especially when dry and in the presence of hydrogen. Always handle it under an inert atmosphere (e.g., nitrogen or argon). Improper handling can lead to deactivation. The catalyst should be added to the reaction mixture under a nitrogen blanket before introducing hydrogen.

    • Catalyst Loading: A typical catalyst loading for this type of reaction is 5-10 mol% of palladium. If you are using a lower loading, consider increasing it.

  • Reaction Conditions:

    • Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere of 0.29 to 0.49 MPa.[2] Ensure your system is maintaining the desired pressure throughout the reaction.

    • Temperature: A reaction temperature of around 40°C is generally recommended.[2] Lower temperatures will decrease the reaction rate, while excessively high temperatures can lead to side reactions.

    • Stirring: Efficient stirring is crucial for gas-liquid mass transfer in a hydrogenation reaction. Ensure the stirring is vigorous enough to keep the catalyst suspended and to facilitate the dissolution of hydrogen in the solvent.

    • Solvent: Methanol is a common solvent for this reaction.[2] Ensure it is of appropriate purity and is anhydrous, as water can sometimes interfere with the reaction.

  • Substrate and Reagents:

    • Starting Material Purity: Impurities in the starting dibromo-compound can poison the catalyst. Consider recrystallizing the starting material if its purity is questionable.

    • Base: Anhydrous sodium acetate is used as a scavenger for the HBr formed during the reaction.[2] Ensure the sodium acetate is anhydrous and that a sufficient excess (at least 2.5 equivalents) is used.

Experimental Workflow for Optimizing Catalytic Hydrogenation:

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Question 2: My HPLC analysis shows an unexpected peak with a mass corresponding to a dimer of the product. How is this dimer formed and how can I minimize its formation?

Answer:

The formation of dimeric impurities is a known issue in the synthesis of Ramelteon and its intermediates.[3] The likely structure of the dimer involves the coupling of two molecules of the product.

Plausible Mechanism of Dimer Formation:

Dimerization can occur through various pathways, but a likely route involves a reductive coupling side reaction. Under certain conditions, the palladium catalyst can promote the coupling of two molecules of the indenofuranone.

Strategies to Minimize Dimer Formation:

  • Control of Reaction Conditions:

    • Reaction Time: Prolonged reaction times can sometimes lead to an increase in side products. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.

    • Temperature: As with other side reactions, higher temperatures can promote dimer formation. Adhering to the recommended temperature of around 40°C is advisable.

  • Purification:

    • Crystallization: The product, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one, can be purified by crystallization. A common procedure involves concentrating the reaction mixture, adding water to precipitate the product, and then allowing the crystals to mature with stirring.[2] This process is often effective at reducing the level of dimeric impurities to less than 0.1 wt%.[2]

Data on Common Impurities:

Impurity NameMolecular FormulaMolecular WeightPotential Origin
Dimer of ProductC₂₂H₂₀O₄364.4Reductive coupling
4-Acetyl RamelteonC₁₈H₂₃NO₃301.38Friedel-Crafts acylation
Ramelteon Impurity 6C₁₃H₁₃NO199.3Side reaction in subsequent steps

Question 3: During the subsequent synthesis of Ramelteon, I've identified an impurity as 4-Acetyl Ramelteon. What is the likely cause of its formation?

Answer:

The presence of 4-Acetyl Ramelteon suggests an unintended acylation reaction has occurred on the benzofuran ring system.[4]

Underlying Chemical Principle: Friedel-Crafts Acylation

The furan ring, even when part of a larger system like benzofuran, is susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.[5][6] If an acetylating agent (e.g., acetic anhydride or acetyl chloride) is present or generated in a subsequent reaction step, it can react with the electron-rich furan ring.

Potential Sources of Acetylating Agents:

  • Reagents from Other Steps: If acetic anhydride or a similar reagent is used in a different part of the overall synthesis, cross-contamination of vessels or reagents could be a cause.

  • Degradation of Solvents or Reagents: While less common, some solvents or reagents could potentially degrade to form species that can act as acylating agents under certain conditions.

Preventative Measures:

  • Strict Process Control: Ensure that dedicated and thoroughly cleaned equipment is used for each reaction step to prevent cross-contamination.

  • Reagent Purity: Use high-purity reagents and solvents to minimize the presence of potential acylating species.

  • Reaction Conditions: Friedel-Crafts reactions are typically promoted by Lewis acids.[6] Avoid the unintentional introduction of Lewis acidic conditions in subsequent steps.

Proposed Formation of 4-Acetyl Ramelteon:

References

Technical Support Center: Synthesis of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the potential challenges and side reactions inherent in the synthesis of this fused heterocyclic system.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Target Indenofuranone

Question: My reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, primarily related to the key bond-forming step, which is often an intramolecular cyclization such as a Friedel-Crafts acylation or a Nazarov cyclization.[6][7]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Acid Catalyst Activity Intramolecular Friedel-Crafts or Nazarov cyclizations are typically promoted by strong Brønsted or Lewis acids. The catalyst may be old, hydrated, or used in insufficient quantity.[8]- Use a freshly opened or purified Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) or a strong Brønsted acid (e.g., polyphosphoric acid (PPA), trifluoroacetic acid (TFA)).- Ensure anhydrous reaction conditions by drying solvents and glassware thoroughly.- Increase the molar equivalents of the acid catalyst incrementally.
Decomposition of Starting Material The precursor, likely a substituted propanoic acid or its derivative attached to a dihydrobenzofuran core, can be unstable under harsh acidic conditions, leading to polymerization or fragmentation.[9]- Lower the reaction temperature and extend the reaction time.- Consider a milder acid catalyst. For instance, if PPA is causing charring, try Eaton's reagent (P₂O₅ in MsOH).- Add the starting material slowly to the acidic medium to control the initial exotherm.
Reversibility of the Cyclization The final cyclization step might be reversible. If the product is unstable under the reaction conditions, it could revert to the starting material or a more stable intermediate.- Once the reaction is deemed complete by TLC or LC-MS, quench it promptly by pouring it onto ice water and neutralizing the acid.- Investigate alternative synthetic routes that lead to a more thermodynamically stable product formation.
Steric Hindrance The precursor's structure might sterically hinder the intramolecular reaction, raising the activation energy for the desired cyclization.- Increase the reaction temperature to overcome the activation barrier, but monitor for decomposition.- A different catalyst might offer a more favorable reaction pathway with a lower activation energy.
Issue 2: Formation of Significant Isomeric Impurities

Question: My final product is contaminated with a significant amount of an isomeric compound that is difficult to separate. What is this impurity and how can I avoid its formation?

Answer: The formation of regioisomers is a classic side reaction in intramolecular aromatic acylations like the Friedel-Crafts reaction.[6] The position of the cyclization onto the aromatic ring of the dihydrobenzofuran moiety is dictated by the directing effects of the substituents.

Visualizing the Problem: Regioselective Cyclization

The diagram below illustrates the two likely pathways for the intramolecular acylation leading to the desired product and a potential regioisomeric side product.

G cluster_start Precursor cluster_pathways Cyclization Pathways cluster_products Products Start Dihydrobenzofuran Propanoic Acid Derivative Desired_Cyclization Cyclization at C-5 Start->Desired_Cyclization Path A (Favored) Side_Reaction Cyclization at C-7 Start->Side_Reaction Path B (Disfavored) Target This compound (Desired Product) Desired_Cyclization->Target Isomer Regioisomeric Impurity Side_Reaction->Isomer

Caption: Regiochemical outcomes of the intramolecular cyclization.

Troubleshooting Regioisomer Formation:

Controlling Factor Explanation Recommended Action
Choice of Acid Catalyst The size and nature of the acid catalyst can influence the regioselectivity. Bulky Lewis acids may favor cyclization at the less sterically hindered position. The concentration of PPA can also affect the outcome.[6]- Screen a variety of Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) and Brønsted acids (PPA, TFA, MsOH).- Vary the concentration of PPA if it is being used.
Solvent Effects The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the ratio of the isomeric products.- Experiment with different solvents, such as dichloromethane (DCM), nitrobenzene, or carbon disulfide, for Lewis acid-catalyzed reactions.
Blocking Groups If one position on the aromatic ring is significantly more reactive and leads to the undesired isomer, a temporary blocking group can be installed to direct the cyclization to the desired position.- This is a more involved solution requiring additional synthetic steps. Consider a sulfonyl or a bulky silyl group that can be removed after the cyclization.
Issue 3: Presence of Dimer or Polymer Impurities

Question: I am observing high molecular weight impurities in my crude product. What could be causing the formation of dimers or polymers?

Answer: Dimerization or polymerization can occur through intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent if the starting material has reactive functionalities that can engage in intermolecular side reactions.

Potential Causes & Solutions:

  • Intermolecular Acylation: At high concentrations, the acylating species can react with another molecule of the starting material instead of cyclizing.

    • Solution: Employ high dilution conditions. Slowly add the substrate to a large volume of the solvent containing the catalyst to favor the intramolecular pathway.

  • Polymerization of the Furan Ring: The furan moiety can be sensitive to strong acids and may undergo acid-catalyzed polymerization.[9]

    • Solution: Use the mildest possible acidic conditions that still promote the desired cyclization. Keep the reaction temperature as low as possible and minimize the reaction time.

  • Nazarov Cyclization-Related Side Reactions: If a Nazarov-type cyclization of a divinyl ketone precursor is used, intermolecular Diels-Alder reactions or other cycloadditions can compete.[8][10]

    • Solution: Optimize the catalyst and reaction conditions to accelerate the desired 4π-electrocyclization over competing intermolecular pathways.

Workflow for Troubleshooting Dimer/Polymer Formation

G Start High MW Impurities Observed Check_Conc Is the reaction run at high concentration? Start->Check_Conc Check_Acid Are harsh acidic conditions used? Check_Conc->Check_Acid No Sol_Dilute Implement High Dilution Conditions Check_Conc->Sol_Dilute Yes Check_Route Is it a Nazarov-type cyclization? Check_Acid->Check_Route No Sol_Mild_Acid Screen Milder Acid Catalysts & Lower Temp Check_Acid->Sol_Mild_Acid Yes Sol_Optimize_Nazarov Optimize Nazarov Catalyst/Conditions Check_Route->Sol_Optimize_Nazarov Yes End Reduced Side Products Check_Route->End No Sol_Dilute->End Sol_Mild_Acid->End Sol_Optimize_Nazarov->End

Caption: Decision workflow for addressing high molecular weight impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

While multiple routes are possible, a common strategy involves the construction of a 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid precursor, followed by an intramolecular Friedel-Crafts acylation to form the five-membered ketone ring.[11] An alternative approach could involve a Nazarov cyclization of a corresponding divinyl ketone.[7] The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: How can I effectively purify the final product from reaction side products?

Purification can be challenging due to the potential for similarly polar byproducts.

  • Column Chromatography: This is the most common method for laboratory-scale purification. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be an excellent method for removing minor impurities. Solvents to explore would be ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The product may initially oil out, so careful temperature control is necessary.[12]

  • Distillation: If the product is thermally stable, vacuum distillation can be used to separate it from non-volatile polymeric material or salts.[12]

Q3: My product is unstable and darkens over time. Why is this happening and how can I store it?

Indanones, particularly those with electron-rich aromatic rings, can be susceptible to air oxidation, which can lead to coloration.[13] The enol form of the ketone can also be reactive.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (refrigerated or frozen) to minimize degradation.[13]

  • Antioxidants: For long-term storage of solutions, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be beneficial, though this should be tested for compatibility with downstream applications.

Q4: Can I use catalytic reduction to prepare this molecule?

Yes, one documented synthesis involves the catalytic reduction of a dibrominated version of the target molecule (4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[11] This method is effective for dehalogenation but is a late-stage step and not part of the initial ring construction. Side reactions in this step could include over-reduction of the ketone if conditions are too harsh.

References

Technical Support Center: Optimization of Reaction Conditions for Ramelteon Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ramelteon, marketed as Rozerem®, is a selective melatonin MT1 and MT2 receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1] Its unique therapeutic profile, which avoids the dependency issues associated with other hypnotics, makes it a significant molecule in medicinal chemistry. The synthesis of Ramelteon presents a fascinating challenge for process chemists and researchers, centered on the efficient construction of its tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core and the stereoselective installation of the (S)-configured chiral center at the C8 position.[2][3]

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Ramelteon and its key intermediates. As a Senior Application Scientist, my goal is to provide field-proven insights and data-driven troubleshooting strategies to help you navigate common experimental hurdles, optimize reaction conditions, and improve overall process efficiency. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding of the underlying chemical principles.

Overview of Key Synthetic Pathways

The synthesis of the core Ramelteon structure can be approached through several strategic routes. The choice of pathway often depends on factors such as scale, cost of starting materials, and available catalytic technologies. The diagram below illustrates the three most prevalent strategies for assembling the key chiral amine intermediate.

G cluster_0 Core Strategies for Ramelteon Intermediate Synthesis START Common Precursor (Tricyclic Ketone) A1 Horner-Wadsworth-Emmons or Wittig Reaction START->A1 Route A: Asymmetric Catalysis B1 Racemic Synthesis of Amine START->B1 Route B: Classical Resolution A2 Formation of Allylamine / Allylic Acylamine A1->A2 A3 Asymmetric Hydrogenation (Rh-Josiphos / Ru-BINAP) A2->A3 A_OUT (S)-Chiral Amine Intermediate A3->A_OUT B2 Diastereomeric Salt Formation (e.g., with Dibenzoyl-L-tartaric acid) B1->B2 B3 Chiral Resolution (Crystallization) B2->B3 B_OUT (S)-Chiral Amine Intermediate B3->B_OUT C_START Monocyclic Precursor (e.g., Acetophenone derivative) C1 Transition-Metal Catalysis (e.g., Ir, Rh Annulation) C_START->C1 Route C: Modern Annulation C2 Formation of Tricyclic Core with Prochiral Center C1->C2 C3 Asymmetric Reduction (e.g., Cu-Hydrosilylation) C2->C3 C_OUT (S)-Chiral Amine Intermediate C3->C_OUT

Caption: Key synthetic strategies to the chiral amine precursor of Ramelteon.

  • Route A (Asymmetric Hydrogenation): This is a highly efficient and atom-economical approach where the chiral center is introduced via a transition-metal-catalyzed asymmetric hydrogenation of a prochiral olefin (allylamine or related species).[2][4]

  • Route B (Chiral Resolution): This classical method involves the synthesis of a racemic amine intermediate, which is then separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent.[5]

  • Route C (Modern Annulation/Asymmetric Reduction): These newer routes focus on building the complex tricyclic core from simpler monocyclic starting materials using powerful C-H activation and annulation strategies, followed by an asymmetric reduction to set the stereocenter.[6][7]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Section 1: Formation of the Tricyclic Ketone Intermediate

The 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one is a pivotal intermediate in many synthetic routes. Its efficient synthesis is crucial for the overall process.

Q1: My intramolecular Friedel-Crafts cyclization to form the tricyclic ketone is giving low yields and significant polymeric byproduct. What are the common causes and solutions?

A: This is a frequent challenge in Friedel-Crafts acylations. The success of this reaction hinges on the careful balance of substrate activation and preventing intermolecular side reactions.

Causality:

  • Insufficient Catalyst Activity: The Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid - PPA) must be strong enough to activate the carboxylic acid (or its derivative) for electrophilic aromatic substitution without degrading the substrate.

  • Intermolecular Polymerization: Once activated, the electrophilic intermediate can react with another molecule of the starting material instead of cyclizing, leading to oligomers or polymers, especially at higher concentrations or temperatures.

  • Substrate Purity: The presence of water in the starting material or solvent will quench the Lewis acid, requiring excess catalyst and often leading to harsher conditions and more byproducts.

Troubleshooting Steps:

  • Catalyst & Conditions: The choice of acid catalyst is critical. While AlCl₃ is powerful, it can sometimes be too harsh. Consider alternatives as outlined in the table below.[1]

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. The starting material, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, should be rigorously dried before use.

  • High Dilution: Running the reaction at high dilution (e.g., <0.1 M) can significantly favor the intramolecular cyclization over intermolecular polymerization.

  • Temperature Control: Add the substrate slowly to the acid catalyst at a reduced temperature (e.g., 0-5 °C) to control the initial exothermic reaction, then allow it to warm slowly to the optimal reaction temperature.

CatalystTypical SolventTemperature (°C)Key Considerations
AlCl₃ Dichloromethane, Nitrobenzene0 to 40Highly effective but sensitive to moisture. Can promote side reactions if not controlled.[1]
Polyphosphoric Acid (PPA) Neat60 to 90Acts as both catalyst and solvent. Good for less reactive substrates but requires higher temperatures.
Eaton's Reagent (P₂O₅ in MeSO₃H) Neat25 to 60A strong, non-oxidizing alternative to PPA, often giving cleaner reactions.
HF Neat0 to 25Highly effective but requires specialized equipment due to its corrosive nature.[1]
Section 2: Asymmetric Hydrogenation for Chiral Amine Synthesis

This step is arguably the most critical for establishing the final product's stereochemistry. Achieving high enantiomeric excess (ee%) is paramount.

Q1: The enantiomeric excess (ee%) of my asymmetric hydrogenation is low or inconsistent. How can I improve stereoselectivity?

A: Low enantioselectivity is a complex issue influenced by the interplay between the catalyst, substrate, and reaction environment. A systematic approach is required for optimization.

G START Low Enantiomeric Excess (ee%) Observed CHECK1 Verify Substrate & Reagent Purity START->CHECK1 CHECK1->CHECK1 Action: Purify materials, remove catalyst poisons (S, H₂O) CHECK2 Screen Chiral Ligands CHECK1->CHECK2 Purity Confirmed CHECK2->CHECK2 Action: Test different ligand families (e.g., Josiphos, BINAP, Walphos) CHECK3 Optimize H₂ Pressure & Temperature CHECK2->CHECK3 Optimal Ligand Identified CHECK3->CHECK3 Action: Lower temperature, vary H₂ pressure (e.g., 0.5-1.0 MPa) CHECK4 Evaluate Solvent Effects CHECK3->CHECK4 Conditions Refined CHECK4->CHECK4 Action: Screen polar aprotic and non-polar solvents RESULT High ee% Achieved CHECK4->RESULT System Optimized

Caption: Troubleshooting workflow for low enantioselectivity in asymmetric hydrogenation.

Causality & Solutions:

  • Catalyst and Ligand Choice: This is the single most important factor. The chiral ligand dictates the asymmetric environment around the metal center. For the key allylamine intermediate in Ramelteon synthesis, Rh-Josiphos complexes have proven highly effective.[2][8] Ru-BINAP catalysts are also well-documented for similar allylic acylamine substrates.[4] If one class of ligand fails, screen another.

  • Substrate and Reagent Purity: Trace impurities can act as potent catalyst poisons, altering the active catalytic species and eroding enantioselectivity.[9] Ensure the allylamine substrate is of high purity and that the hydrogen gas and solvents are free from oxygen, water, and sulfur compounds.

  • Hydrogen Pressure: While higher pressure can increase the reaction rate, it can sometimes negatively impact selectivity. The optimal pressure is system-dependent; for Rh-Josiphos systems, pressures around 0.7 MPa have been shown to be effective.[2]

  • Temperature: Lowering the reaction temperature generally increases selectivity by amplifying the small energy difference between the two diastereomeric transition states. Attempt reactions at 0 °C or room temperature before resorting to heating.[10]

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents, from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, Dichloromethane).

Ligand FamilyMetalTypical SubstrateReported ee%Reference
Josiphos Rhodium (Rh)Allylamine>95%[2]
BINAP Ruthenium (Ru)Allylic Acylamine~95%[4]
Walphos Copper (Cu)α,β-Unsaturated Nitrile~97%[6][7]
Taniaphos Rhodium (Rh)Allylamine>90% (promising)[2]

Q2: My hydrogenation reaction is stalling or proceeds very slowly.

A: A stalled reaction typically points to catalyst deactivation or issues with reagent delivery.

Troubleshooting Steps:

  • Check for Catalyst Poisons: As mentioned above, impurities are a primary suspect. Amines themselves can sometimes inhibit certain catalysts if not used under optimal conditions.

  • Verify Hydrogen Delivery: Ensure there are no leaks in your hydrogenation apparatus and that the hydrogen is being effectively dispersed into the reaction mixture (i.e., vigorous stirring).

  • Catalyst Loading: While higher loading is not always better, an insufficient amount of catalyst will naturally lead to slow conversion. Ensure your catalyst-to-substrate ratio (S/C ratio) is appropriate, typically ranging from 100 to 1000 for efficient systems.

  • Degas Solvents: Ensure all solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) before introducing the catalyst and hydrogen to remove dissolved oxygen, which can deactivate the catalyst.

Detailed Experimental Protocols

The following protocols are provided as a starting point and are based on established literature procedures. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Rh-Josiphos Catalyzed Asymmetric Hydrogenation of Allylamine Intermediate

This protocol is adapted from the work of Yamashita et al. and is highly effective for establishing the C8 stereocenter.[2]

Materials:

  • Allylamine intermediate (E)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethyl]amine

  • [Rh(cod)₂]BF₄ (Rhodium precursor)

  • Josiphos-type ligand (e.g., (R)-1-[(S_P_)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi(3,5-xylyl)phosphine)

  • Anhydrous, degassed Methanol

  • High-purity Hydrogen gas

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (In-situ): In a glovebox, charge a pressure-rated reaction vessel with [Rh(cod)₂]BF₄ (0.01 equiv) and the Josiphos ligand (0.011 equiv). Add a portion of the degassed methanol and stir for 20-30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flask, dissolve the allylamine substrate (1.0 equiv) in the remaining degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the reaction vessel containing the catalyst via cannula. Seal the vessel, remove it from the glovebox, and connect it to the hydrogenation apparatus.

  • Pressurization: Purge the vessel headspace with hydrogen gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 0.7 MPa).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by checking hydrogen uptake and periodically analyzing aliquots by HPLC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting chiral amine is typically purified by standard methods such as column chromatography on silica gel or by crystallization of a suitable salt to yield the high-purity (S)-enantiomer.

References

Indenofuran Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indenofuran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indenofuran scaffolds. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, minimize byproduct formation, and optimize your reaction outcomes. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, addressing specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Guide for Common Synthetic Methods

This section addresses specific problems encountered during the most prevalent methods for indenofuran synthesis. We delve into the causality behind these issues and provide actionable solutions based on established chemical principles.

Hauser-Kraus Annulation: Indenofuran vs. Benzofuran Selectivity

Question: I'm attempting a Hauser-Kraus annulation to synthesize an indenofuran, but I'm isolating a significant amount of a benzofuran derivative as a byproduct. How can I control the selectivity of this reaction to favor the indenofuran product?

Answer: This is a classic selectivity challenge in the Hauser-Kraus annulation, and the outcome is highly dependent on the reaction conditions, particularly the amount of base used. The reaction proceeds through a common 8-membered ketolactone intermediate, and the subsequent reaction pathway of this intermediate determines whether the indenofuran or benzofuran is formed.

Mechanistic Insight: The reaction begins with a 1,6-addition of a phthalide to a quinone methide, followed by a Dieckmann cyclization to form the key 8-membered ketolactone intermediate. From this intermediate, two competing pathways exist:

  • Pathway A (Favored by Stoichiometric Base): An intramolecular cyclization followed by the elimination of a sulfonyl group leads to the desired indenofuran product.

  • Pathway B (Favored by Excess Base): The excess base can promote the formation of a spiro-lactone intermediate. This intermediate can then rearrange to form the thermodynamically more stable benzofuran derivative.[1]

G cluster_0 Reaction Start cluster_1 Key Intermediate cluster_2 Reaction Pathways Phthalide Phthalide Ketolactone Intermediate Ketolactone Intermediate Phthalide->Ketolactone Intermediate 1,6-addition & Dieckmann Cyclization Quinone Methide Quinone Methide Quinone Methide->Ketolactone Intermediate Indenofuran Indenofuran Ketolactone Intermediate->Indenofuran Intramolecular Cyclization (Stoichiometric Base) Spiro-lactone Intermediate Spiro-lactone Intermediate Ketolactone Intermediate->Spiro-lactone Intermediate Rearrangement (Excess Base) Benzofuran Byproduct Benzofuran Byproduct Spiro-lactone Intermediate->Benzofuran Byproduct

Caption: Competing pathways in Hauser-Kraus annulation.

Troubleshooting Protocol:

  • Base Stoichiometry: Carefully control the amount of base used. Start with a stoichiometric amount relative to your starting materials. An excess of base is a common reason for the preferential formation of the benzofuran byproduct.

  • Choice of Base: The strength of the base can also influence the reaction pathway. Strong, non-nucleophilic bases are generally preferred.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the formation of the more thermodynamically stable benzofuran.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further conversion of the indenofuran to the benzofuran.

ParameterRecommendation for Indenofuran SynthesisRationale
Base Amount StoichiometricExcess base promotes the pathway to the benzofuran byproduct.[1]
Temperature Lower temperatureMay disfavor the rearrangement to the more stable benzofuran.
Monitoring Diligent TLC/LC-MSPrevents over-reaction and subsequent byproduct formation.
Palladium-Catalyzed Intramolecular Cyclization of 2-Alkynylphenyl Ketones

Question: I am performing a palladium-catalyzed intramolecular cyclization of a 2-alkynylphenyl ketone and I'm observing a significant amount of an unexpected, more polar byproduct. What could this be and how can I avoid its formation?

Answer: A common issue in these cyclizations is the formation of byproducts arising from undesired side reactions, such as dimerization, polymerization, or incomplete cyclization. A likely polar byproduct, especially in the presence of trace water, is the corresponding 1,4-dicarbonyl compound formed by the hydration of the alkyne.

Mechanistic Insight: The desired reaction involves the intramolecular attack of the ketone oxygen onto the palladium-activated alkyne, leading to the indenofuran skeleton. However, if water is present in the reaction mixture, it can compete with the intramolecular nucleophile and attack the activated alkyne, leading to a vinyl palladium species that, upon protonolysis, can tautomerize to a ketone.

G cluster_0 Starting Material cluster_1 Catalytic Cycle cluster_2 Reaction Pathways 2-Alkynylphenyl Ketone 2-Alkynylphenyl Ketone Pd-Activated Alkyne Pd-Activated Alkyne 2-Alkynylphenyl Ketone->Pd-Activated Alkyne Pd Catalyst Indenofuran Product Indenofuran Product Pd-Activated Alkyne->Indenofuran Product Intramolecular O-Attack 1,4-Dicarbonyl Byproduct 1,4-Dicarbonyl Byproduct Pd-Activated Alkyne->1,4-Dicarbonyl Byproduct Intermolecular H₂O Attack

Caption: Competing nucleophilic attack in Pd-catalyzed cyclization.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. The use of molecular sieves in the reaction mixture can also be beneficial.

  • Ligand Choice: The choice of phosphine ligand can significantly influence the selectivity of the reaction. Bulky, electron-rich ligands can sometimes favor the desired intramolecular cyclization by sterically hindering the approach of external nucleophiles like water.

  • Catalyst Loading: Use the lowest effective catalyst loading. Higher catalyst concentrations can sometimes lead to an increase in side reactions.

  • Temperature Optimization: Systematically screen the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote byproduct formation.

ParameterRecommendationRationale
Solvent/Reagents Strictly anhydrousPrevents competitive hydration of the alkyne.
Ligand Bulky, electron-richMay sterically favor intramolecular cyclization.
Catalyst Loading Minimal effective amountReduces the likelihood of side reactions.
Temperature Optimize via screeningBalances reaction rate with byproduct formation.

Section 2: FAQs on Byproduct Prevention and Purification

Q1: I'm observing a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?

A1: The formation of dark, tarry materials is often indicative of polymerization of the starting materials or the furan product. Furan rings, especially those with electron-donating substituents, can be susceptible to polymerization under acidic conditions or at elevated temperatures.

  • Prevention Strategies:

    • Milder Conditions: Use milder acid catalysts or Lewis acids instead of strong protic acids.

    • Lower Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.

    • Anhydrous Conditions: Ensure your reaction is free of water, as this can promote ring-opening and subsequent polymerization.

    • Minimize Reaction Time: Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.

Q2: How can I effectively purify my indenofuran product from the crude reaction mixture?

A2: The choice of purification method will depend on the physical properties of your indenofuran and the nature of the byproducts.

  • Column Chromatography: This is the most common method for purifying indenofuran derivatives. Silica gel is typically used as the stationary phase, with a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) as the mobile phase.

  • Recrystallization: If your product is a solid and you have a significant amount, recrystallization can be a very effective method for achieving high purity.

  • Preparative TLC/HPLC: For small-scale reactions or when byproducts have very similar polarities to the product, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Section 3: Experimental Protocol - Minimizing Benzofuran Byproduct in Hauser-Kraus Annulation

This protocol provides a step-by-step method for the synthesis of an indenofuran via Hauser-Kraus annulation, with specific measures to minimize the formation of the corresponding benzofuran byproduct.

Materials:

  • 3-Sulfonylphthalide (1.0 equiv)

  • 2-Hydroxyaryl-p-quinone methide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.05 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-sulfonylphthalide and anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Add the LiHMDS solution dropwise over 5 minutes. Stir the resulting solution for 30 minutes at -78 °C.

  • Substrate Addition: In a separate flame-dried flask, dissolve the 2-hydroxyaryl-p-quinone methide in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired indenofuran.

References

Technical Support Center: Industrial Synthesis of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial synthesis of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one (CAS 196597-78-1). This molecule is a critical intermediate in the development of pharmaceutical agents, most notably for sleep disorder therapeutics like Ramelteon.[1][2][3][4] The scale-up of its synthesis from the laboratory to an industrial plant presents a unique set of challenges that require a deep understanding of reaction mechanisms, process safety, and physical chemistry.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide

This section addresses specific, common issues encountered during the multi-step synthesis of the target indenofuranone. The synthesis often involves key transformations such as Friedel-Crafts acylation to construct the tricyclic core, followed by reduction or cyclization steps.

Issue 1: Low Yield and Impurity Formation in Intramolecular Friedel-Crafts Acylation

Question: We are experiencing low yields (<60%) and significant polyalkylation or rearranged byproducts during the intramolecular Friedel-Crafts acylation step to form the tricyclic ketone. What is the cause and how can we optimize this?

Answer: Intramolecular Friedel-Crafts acylation is a powerful tool for ring formation, but its success on an industrial scale hinges on precise control of reaction conditions. The issues you're facing are common when scaling this reaction.[5]

Root Cause Analysis:

  • Catalyst Stoichiometry and Activity: Lewis acids like AlCl₃ are essential but can cause problems. Excess catalyst can promote unwanted side reactions. Deactivating functional groups on your substrate can form complexes with the catalyst, rendering it inactive.[6]

  • Carbocation Rearrangement: The electrophilic aromatic substitution mechanism proceeds via a carbocation intermediate. If a more stable carbocation can be formed through a hydride or alkyl shift, rearranged products will become a significant impurity.[6][7]

  • Thermal Control: Friedel-Crafts reactions are often exothermic. On a large scale, inefficient heat transfer can lead to localized "hot spots," increasing the rate of side reactions and decomposition.[8] This is a critical challenge when moving from lab to plant-scale reactors.[5]

Troubleshooting Protocol & Optimization Strategies:

  • Catalyst Selection and Loading:

    • Experiment with Milder Lewis Acids: While AlCl₃ is common, consider alternatives like FeCl₃, SnCl₄, or BF₃·OEt₂ which may offer better selectivity.[7]

    • Optimize Stoichiometry: Perform a Design of Experiment (DoE) study at the lab scale to identify the optimal catalyst loading. Often, slightly more than one equivalent is needed to account for complexation with the acyl group, but large excesses should be avoided.

    • Reverse Addition: At scale, consider adding the substrate to a slurry of the Lewis acid in the solvent to maintain better temperature control and a more consistent catalyst concentration.

  • Solvent Effects:

    • The choice of solvent is critical. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Avoid aromatic solvents like benzene or toluene as they can compete in the reaction.

    • In some cases, using a polar solvent like nitrobenzene can moderate the reaction, although this complicates downstream processing.

  • Temperature Management:

    • Maintain a low reaction temperature (e.g., 0 to 5 °C) during the addition of reagents to control the initial exotherm.

    • Ensure your reactor has adequate cooling capacity and agitation to prevent thermal gradients.[8] Use process simulation software to model heat transfer at scale.[5]

Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation

start Low Yield / High Impurities in Friedel-Crafts Step check_purity Verify Starting Material Purity & Anhydrous Conditions start->check_purity check_catalyst Evaluate Catalyst Stoichiometry & Activity check_purity->check_catalyst Purity OK purify_sm Purify/Dry Starting Materials check_purity->purify_sm Impurities Found check_temp Analyze Thermal Profile of Reaction check_catalyst->check_temp Stoichiometry OK optimize_cat Screen Milder Lewis Acids (FeCl3, SnCl4) Optimize Loading via DoE check_catalyst->optimize_cat Sub-optimal analyze_impurities Identify Impurity Structure (LC-MS, NMR) check_temp->analyze_impurities Profile OK improve_cooling Implement Slower Addition Improve Reactor Cooling Consider Reverse Addition check_temp->improve_cooling Exotherm Spike Detected purify_sm->start optimize_cat->start solution solution analyze_impurities->solution Implement Targeted Solution improve_cooling->start

Caption: Troubleshooting decision tree for Friedel-Crafts acylation.

Issue 2: Stalled or Incomplete Catalytic Hydrogenation

Question: The catalytic debromination of 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one is stalling, leaving significant amounts of mono-brominated intermediate even after extended reaction times and high hydrogen pressure. What's going wrong?

Answer: Catalytic hydrogenation is a surface-mediated reaction, making it highly susceptible to catalyst deactivation (poisoning) and mass transfer limitations, especially at an industrial scale.

Root Cause Analysis:

  • Catalyst Poisoning: The Palladium on Carbon (Pd/C) catalyst is sensitive to poisons. Trace impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the active palladium sites. Common poisons include sulfur compounds, halides (though bromide is the leaving group here, others can be problematic), and certain nitrogen-containing functional groups.

  • Mass Transfer Limitations: For the reaction to proceed, hydrogen gas must dissolve in the solvent, diffuse to the catalyst surface, and adsorb onto the active sites along with the substrate.[9] In a large reactor, poor agitation can lead to inefficient gas-liquid mixing, starving the catalyst of hydrogen.[8]

  • Catalyst Activity/Quality: The activity of different batches of Pd/C can vary. The age of the catalyst, its water content, and its particle size distribution all play a role.

Troubleshooting Protocol & Optimization Strategies:

  • Pre-treat Substrate and Solvents:

    • Ensure the dibromo starting material is purified to remove any potential catalyst poisons. A simple charcoal treatment or recrystallization of the input material can often resolve the issue.

    • Use high-purity, degassed solvents.

  • Improve Mass Transfer:

    • Increase Agitation Rate: This is the most direct way to improve gas-liquid mixing and ensure the catalyst remains suspended. The goal is to achieve a high gas-liquid mass transfer coefficient (KLa).[9]

    • Reactor Design: Ensure the reactor's impeller is designed for effective gas dispersion and solid suspension (e.g., a gas-inducing impeller).

  • Catalyst Handling and Selection:

    • Test New Catalyst Batch: If a new batch of catalyst is being used, validate its activity on a small scale first.

    • Use a Catalyst Scavenger: If the source of the poison is unknown and cannot be easily removed, a sacrificial agent or scavenger guard bed might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling reagents for this synthesis on an industrial scale?

A1: The synthesis of complex heterocyclic molecules often requires highly reactive and hazardous reagents. Two major concerns are:

  • Pyrophoric Reagents: Steps involving the formation of carbon-carbon bonds may utilize organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li). These materials can ignite spontaneously upon contact with air or moisture.[10][11] Strict engineering controls are mandatory. All transfers must be conducted under an inert atmosphere (nitrogen or argon) using specialized equipment like double-tipped needles (cannula) or in a glovebox.[12][13] Personnel must wear fire-retardant lab coats and appropriate gloves.[14] A container of powdered lime or sand should always be immediately accessible to smother a fire.[13]

  • Exothermic Reactions: Grignard reactions and Friedel-Crafts acylations are highly exothermic.[15][16] A failure in cooling or an uncontrolled addition of reagents can lead to a runaway reaction, causing a rapid increase in temperature and pressure that could breach the reactor.[5] Generating safety data at the lab scale using a reaction calorimeter is essential to understand the thermal hazards and design appropriate cooling and quench systems for the plant.[5][16]

Workflow: Industrial Handling of Pyrophoric Reagents

cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup & Disposal ppe Don Fire-Retardant Lab Coat & Gloves prep_hood Clear Fume Hood of Combustibles prep_reagents Inert & Dry Glassware and Transfer Lines prep_quench Prepare Quench Station & Fire Suppressant secure_bottle Secure Reagent Bottle prep_quench->secure_bottle inert_atmosphere Establish Inert Gas (N2/Ar) Headspace cannula_transfer Transfer Reagent via Double-Tipped Needle slow_addition Add Slowly to Reaction Vessel in Cooling Bath rinse_needle Rinse Transfer Needle with Inert Solvent slow_addition->rinse_needle quench_residue Quench Residual Reagent Under Inert Atmosphere dispose_waste Dispose of as Hazardous Waste

References

Technical Support Center: Stability of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one (CAS 196597-78-1). This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic compounds[1][2]. Its unique indenofuran scaffold provides a rigid framework valuable in drug design[2][3]. However, the inherent chemical functionalities—specifically the furan moiety and the ketone—present potential stability challenges that can impact experimental reproducibility, impurity profiles, and the overall success of a research campaign.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and mitigate stability issues associated with this compound. Our approach is grounded in established principles of physical organic chemistry and regulatory expectations for stability analysis[4].

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by two key structural features:

  • The Furan Ring: Furan is an electron-rich aromatic heterocycle. This electron density makes it susceptible to oxidation and acid-catalyzed reactions, which can lead to ring-opening and polymerization[2][5].

  • The α,β-Unsaturated Ketone System (within the indenone core): While the ketone itself is relatively stable, the overall strained ring system can be reactive under certain conditions. The primary concern remains the furan moiety.

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: Based on general best practices for air-sensitive and potentially light-sensitive organic compounds, we recommend the following storage conditions.[6] Some suppliers suggest storing the powder at -20°C for up to three years[7].

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of potential thermal degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis.[6]
Light Amber vial or light-blocking containerProtects the compound from potential photolytic degradation. Furan derivatives can be photoreactive.[8]
Container Tightly sealed glass vialPrevents ingress of atmospheric contaminants. Glass is generally preferred for its inertness.[6]

Q3: I've dissolved the compound in DMSO for my experiments. How long is this stock solution stable?

A3: Stock solutions are generally less stable than the solid compound. While some suppliers state that solutions in DMSO can be stored at -80°C for up to a year, we advise using freshly prepared solutions whenever possible[7]. The stability in solution depends heavily on the solvent purity, storage temperature, and exposure to air and light. Polar aprotic solvents like DMF have been shown to have a stabilizing effect on some furan derivatives[9][10]. We recommend performing a preliminary stability check on your specific solution if it needs to be stored for an extended period.

Q4: I'm seeing a new, less polar spot on my TLC plate after leaving the compound in a chlorinated solvent (like DCM) on the bench. What could be happening?

A4: Leaving the compound in chlorinated solvents, especially if they are not freshly purified, can lead to degradation. Trace amounts of acid (e.g., HCl from DCM degradation) can catalyze the opening of the furan ring, leading to more complex mixtures or polymerization[2]. Always use high-purity, stabilized solvents for your experiments.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific experimental problems, their probable causes rooted in chemical instability, and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solution(s) & Preventative Measures
Inconsistent reaction yields or appearance of unknown byproducts in subsequent synthetic steps. Degradation of the starting material. The compound may have degraded during storage or handling, leading to lower effective concentration and the introduction of impurities into the reaction.1. Verify Purity: Before use, verify the purity of your starting material using a suitable analytical method (e.g., HPLC, ¹H NMR). 2. Improve Handling: Handle the solid compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture.[11][12] 3. Use Freshly Opened Reagent: If possible, use a freshly opened bottle of the intermediate or a lot that has been stored under ideal conditions.
Solution color changes over time (e.g., turns yellow or brown). Oxidative or Acid-Catalyzed Degradation. Exposure to atmospheric oxygen or trace acid contaminants in the solvent can lead to the formation of colored degradation products.[13] Furan rings can undergo oxidative cleavage.[14]1. Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Purge the solvent with argon or nitrogen before use. 2. Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere.[15] 3. Avoid Acidic Conditions: If not required by the reaction, avoid acidic conditions. If an acid is necessary, consider using milder or non-aqueous acids and control the reaction temperature.
Low recovery after aqueous workup or purification on silica gel. Hydrolytic Instability or On-Column Degradation. The compound may be susceptible to hydrolysis, especially under strongly acidic or basic pH conditions during workup. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.1. Neutralize Workup: Ensure aqueous layers are neutralized (pH ~7) before extraction. 2. Use Neutralized Silica: For column chromatography, use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize its acidic sites. 3. Alternative Purification: Consider alternative purification methods like recrystallization or chromatography on a different stationary phase (e.g., alumina).
Mass spectrometry shows unexpected molecular weights corresponding to dimers or oligomers. Photochemical or Acid-Induced Polymerization. Furan derivatives can undergo dimerization or polymerization upon exposure to UV light or in the presence of acid.[8]1. Protect from Light: Conduct experiments in amber glassware or protect the reaction vessel from direct light. 2. Strict pH Control: Maintain neutral or slightly basic conditions unless the reaction chemistry dictates otherwise.

In-Depth Protocol: Forced Degradation Study

To definitively characterize the stability of this compound, a forced degradation (or stress testing) study is essential. This protocol is designed to identify potential degradation products and establish the intrinsic stability of the molecule, as recommended by ICH guidelines[7][16]. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating[7].

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B Acid Hydrolysis (0.1 M HCl, RT & 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT & 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solid & Solution, 80°C) A->E F Photolytic Stress (ICH Q1B light conditions) A->F G Control Sample (Stored at 4°C, protected from light) A->G H Sample at Time Points (e.g., 2, 8, 24, 48 hrs) B->H C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples H->I For B & C J Analyze by Stability-Indicating HPLC-UV/MS Method H->J For D, E, F, G I->J K Quantify Degradation (Peak Area %) Identify Degradants (MS) J->K

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This stock will be used for all stress conditions.

  • Application of Stress Conditions: [4][17]

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Prepare two sets: one for room temperature (RT) and one for 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Prepare two sets: one for RT and one for 60°C.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Store at RT.[17]

    • Thermal Degradation:

      • Solution: Place a vial of the stock solution in an oven at 80°C.

      • Solid: Place a vial containing the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil.

    • Control Sample: Store a vial of the stock solution at a controlled, cool temperature (e.g., 4°C) protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours).

    • Crucial Step: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base (for acid samples) or acid (for base samples) to stop the degradation reaction.

    • Analyze all samples (including the t=0 control) using a validated stability-indicating HPLC method. A method using a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or ammonium acetate) is a good starting point.

    • Use a UV detector set to an appropriate wavelength and preferably a mass spectrometer (LC-MS) to identify the mass of any degradation products.[18][19]

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound to the total area of all peaks.

    • Characterize significant degradation products using the mass spectrometry data.

Potential Degradation Pathways

Based on the chemistry of the furan ring, the following degradation pathways are plausible under forced degradation conditions.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products A [Parent Compound] B Ring-Opened Products (e.g., dicarbonyls) A->B Acid/Base Hydrolysis C Oxidized Products (e.g., epoxides, hydroxybutenolides) A->C Oxidation (e.g., H₂O₂) D Dimers/Polymers A->D Photolysis / Strong Acid

Caption: Plausible degradation pathways for the title compound.

  • Acid/Base-Catalyzed Hydrolysis: Protonation of the furan oxygen can lead to nucleophilic attack by water, resulting in ring-opening to form a 1,4-dicarbonyl compound or other related structures.[2]

  • Oxidation: Oxidizing agents can react with the electron-rich furan ring to form epoxides or endoperoxides, which can rearrange to various products, including hydroxybutenolides or lead to complete oxidative cleavage.[13][14]

  • Photolysis: UV light can induce photochemical reactions, including isomerization or [2+2] cycloadditions, leading to the formation of dimers or oligomers.[8]

By understanding these potential issues and employing the robust analytical strategies outlined above, researchers can ensure the integrity of their experiments and the quality of the data generated using this compound.

References

Section 1: The Core Challenge: Ramelteon's Chiral Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of pharmaceutical development requires not just data, but a deep understanding of the principles behind the data. As a Senior Application Scientist, my goal is to empower you, my fellow researchers, to navigate the intricacies of chiral separations with confidence. The stereochemical purity of Ramelteon is not merely a regulatory checkbox; it is fundamental to its therapeutic action as a selective MT1 and MT2 receptor agonist. This guide is structured to be a direct resource for the issues you face at the bench, moving from foundational questions to in-depth troubleshooting for the most common and powerful chiral separation techniques.

Ramelteon's efficacy is intrinsically linked to its (S)-configuration at the C8 position of its indeno[5,4-b]furan core. While various elegant asymmetric syntheses exist, many practical, large-scale routes involve the creation of a racemic intermediate followed by chiral resolution. The most common precursors requiring separation are racemic amines or related structures that will be later converted to the final propionamide.

The primary challenge lies in the structural similarity of the enantiomers. Effective separation relies on exploiting subtle differences in how each enantiomer interacts with a chiral stationary phase (CSP). This interaction is a three-dimensional phenomenon, making method development less predictable than standard reversed-phase chromatography.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the high-level strategic decisions you'll make when approaching the chiral separation of a Ramelteon precursor.

Q1: Which primary technique should I choose: Chiral HPLC or Supercritical Fluid Chromatography (SFC)?

A1: Both techniques are powerful and often use the same polysaccharide-based chiral stationary phases (CSPs). The choice depends on your laboratory's goals and resources.

  • Chiral High-Performance Liquid Chromatography (HPLC) , typically in normal-phase mode (NP-HPLC), is a robust and widely established technique. It is an excellent starting point if you have existing HPLC instrumentation. NP-HPLC methods for Ramelteon and its precursors often use mobile phases like n-hexane and an alcohol modifier (ethanol or isopropanol).

  • Supercritical Fluid Chromatography (SFC) is a modern alternative that offers significant advantages in speed and environmental impact. By using supercritical CO₂ as the main mobile phase, SFC drastically reduces analysis time and organic solvent consumption (by 80-90%). For Ramelteon precursors, SFC can provide faster, high-resolution separations, making it ideal for high-throughput screening and preparative work.

Here is a decision-making workflow to help guide your choice:

G start Start: Need to separate Ramelteon precursor enantiomers instrument What instrumentation is available? start->instrument hplc_avail HPLC Only instrument->hplc_avail HPLC sfc_avail SFC Available instrument->sfc_avail HPLC & SFC use_hplc Use Normal-Phase Chiral HPLC hplc_avail->use_hplc goals What is the primary goal? sfc_avail->goals consider_sfc Consider SFC vs. HPLC speed High Throughput / Speed goals->speed Speed green Reduced Solvent Waste (Green Chemistry) goals->green 'Green' prep Preparative Scale goals->prep Scale use_sfc Strongly Prefer SFC speed->use_sfc green->use_sfc prep->use_sfc

Caption: Workflow for selecting between HPLC and SFC.

Q2: What are the best columns to start with for screening a new Ramelteon precursor?

A2: There is no single universal chiral column. Therefore, a screening approach using a small, diverse set of columns is the most efficient strategy. For Ramelteon and its indane-based precursors, polysaccharide-based CSPs are highly effective.

A recommended starting screen should include columns based on both amylose and cellulose derivatives with different functionalities.

Column TypeChiral SelectorCommon Trade NamesRationale
Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H, Lux Amylose-1Proven effectiveness for Ramelteon enantiomers. Often provides the initial "hit".
Cellulose-Based Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H, Lux Cellulose-1Offers complementary selectivity to amylose phases. Sometimes resolves enantiomers that co-elute on AD-H.
Functionalized Amylose Amylose tris(5-chloro-2-methylphenylcarbamate)Chiralpak AY-H, Lux Amylose-2The chloro-substituent can alter π-π and dipole interactions, providing unique selectivity.
Functionalized Cellulose Cellulose tris(4-chloro-3-methylphenylcarbamate)Chiralcel OZ-H, Lux Cellulose-4Provides another layer of selectivity based on different electronic and steric interactions.

Q3: Why are acidic or basic additives required in the mobile phase?

A3: Additives are crucial for achieving sharp, symmetrical peaks and reproducible retention times. The Ramelteon precursor likely contains a basic amine group.

  • For Basic Analytes (like an amine precursor): A small amount of a basic additive (e.g., 0.1% Diethylamine, DEA) is added to the mobile phase. This acts as a competitor for any acidic silanol groups on the silica surface of the column packing that may not be fully covered by the chiral selector. Without the additive, the basic analyte can interact strongly with these sites, leading to severe peak tailing.

  • For Acidic Analytes: An acidic additive (e.g., 0.1% Trifluoroacetic Acid, TFA, or Methanesulfonic Acid) is used. This ensures the analyte is in a single, neutral protonation state, preventing peak broadening caused by a mix of ionized and non-ionized forms.

Q4: My precursor is poorly soluble in the standard hexane/alcohol mobile phases for NP-HPLC. What can I do?

A4: This is a common issue. If your precursor has poor solubility in nonpolar solvents, you have a few options:

  • Switch to an Immobilized CSP: Modern "immobilized" polysaccharide columns (e.g., Chiralpak IA, IB, IC) are covalently bonded to the silica support. Unlike older "coated" phases, they are compatible with a much wider range of solvents, including dichloromethane (DCM), THF, and ethyl acetate. You can use these stronger solvents to dissolve your sample and even as part of the mobile phase.

  • Consider Reversed-Phase or Polar Organic Modes: Chiral separations can also be performed in reversed-phase (ACN/water) or polar organic (ACN/MeOH) modes, especially with macrocyclic glycopeptide (e.g., CHIROBIOTIC) or certain immobilized polysaccharide columns.

  • Utilize SFC: SFC is an excellent solution for this problem. The supercritical CO₂/alcohol mobile phase has different solvating properties, and you can often dissolve the sample in the alcohol modifier or a small amount of a stronger solvent like DCM for injection (when using immobilized columns).

Section 3: Troubleshooting Guides

Even with a good strategy, experiments can yield unexpected results. This section provides direct answers to common problems.

Chiral NP-HPLC Troubleshooting

Q: I'm not seeing any separation of my enantiomers. What should I try first?

A: Lack of resolution is the most common starting problem. Follow a systematic approach.

  • Confirm Elution: First, ensure you are seeing a single, sharp peak. If there is no peak, there may be a detection or solubility issue.

  • Change the Alcohol Modifier: The nature of the alcohol can have a profound impact on selectivity. If you started with Isopropanol (IPA), switch to Ethanol (EtOH), or vice-versa. EtOH is more polar and can alter the hydrogen bonding interactions between the analyte and the CSP.

  • Adjust Alcohol Percentage: Decrease the percentage of alcohol in the mobile phase (e.g., from 10% to 5%). This will increase retention times but often significantly improves resolution by allowing more interaction with the stationary phase.

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C or 10°C) often enhances chiral recognition. The lower thermal energy can stabilize the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better separation.

  • Switch to a Different CSP: If the above steps fail, the chosen CSP may not be suitable. Move to the next column in your screening set (e.g., from an amylose-based Chiralpak AD-H to a cellulose-based Chiralcel OD-H).

G start Problem: No/Poor Resolution (Rs < 1.0) q1 Is the peak sharp and symmetrical? start->q1 a1_no No, peak is tailing/broad. Add/optimize additive (e.g., 0.1% DEA) to improve peak shape first. q1->a1_no No a1_yes Yes, peak shape is good. q1->a1_yes Yes q2 Try changing alcohol modifier (e.g., IPA -> EtOH) a1_yes->q2 q3 Try reducing alcohol % (e.g., 10% -> 5%) q2->q3 q4 Try lowering temperature (e.g., 25°C -> 15°C) q3->q4 q5 Try a complementary CSP (e.g., Amylose -> Cellulose) q4->q5

Caption: Troubleshooting decision tree for poor resolution in chiral HPLC.

Q: My peaks are broad and tailing severely.

A: This is almost always due to undesirable secondary interactions.

  • Check Your Additive: As discussed in the FAQs, the absence or incorrect choice of an additive is the primary cause. For a basic Ramelteon precursor, ensure you have ~0.1% DEA or another suitable amine in your mobile phase.

  • Contamination: The column or system may be contaminated with an acidic residue from a previous analysis. Flush the system and column thoroughly.

  • Column Degradation: If the column is old or has been exposed to incompatible solvents (like THF or DCM for coated phases), the stationary phase may be damaged. This is often irreversible.

Q: I had great separation, but it disappeared after switching to a new bottle of mobile phase or a new column of the same type.

A: This points to an issue with reproducibility, often called "column memory" or mobile phase sensitivity.

  • Additive Memory Effect: Chiral columns can be very sensitive to the history of additives used. If a column was previously used with an acidic additive, residual amounts can interfere with a method requiring a basic additive. It is best practice to dedicate columns to specific additive types (acidic, basic, or neutral).

  • Mobile Phase Composition: The water content in normal-phase solvents can affect separation. Ensure you are using high-purity, HPLC-grade solvents and prepare mobile phases fresh.

  • Column-to-Column Variability: While rare with reputable vendors, minor lot-to-lot differences can exist. A slight re-optimization of the mobile phase composition may be necessary.

Chiral SFC Troubleshooting

Q: I'm getting poor peak shapes (splitting, tailing) in SFC.

A: Peak shape issues in SFC often relate to the unique properties of the supercritical fluid.

  • Optimize Backpressure: The backpressure regulator (BPR) setting is a critical parameter in SFC that controls the fluid density. A higher backpressure increases density and mobile phase strength. Try increasing the BPR setting (e.g., from 125 bar to 150 bar) to see if peak shape improves.

  • Adjust Modifier Percentage: Just like in HPLC, the co-solvent (modifier) percentage is key. Try small increases or decreases (e.g., from 15% MeOH to 12% or 18%) to find the sweet spot for peak shape and resolution.

  • Sample Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself or in the alcohol co-solvent. If a stronger solvent must be used, keep the injection volume as low as possible.

Q: My system backpressure is unexpectedly high.

A: High backpressure in SFC can have several causes.

  • Frit Blockage: This is a common issue in all forms of chromatography. Particulates from the sample or mobile phase can block the inlet frit of the column. Try reversing the column and flushing it at a low flow rate. Using a guard column is highly recommended.

  • Low Temperature: If the column temperature is too low, it can increase the viscosity of the mobile phase, leading to higher pressure. Ensure your temperature controller is working correctly.

  • Precipitation: The analyte could be precipitating on the column, especially if the sample solvent is not fully miscible with the CO₂/modifier mobile phase. This highlights the importance of careful sample preparation.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: Generic Chiral NP-HPLC Screening
  • Column Set: Chiralpak AD-H, Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm or 230 nm.

  • Sample Preparation: Dissolve the racemic precursor in the mobile phase or a 50:50 mixture of hexane/alcohol to a concentration of ~0.5 mg/mL.

  • Procedure: a. Equilibrate the first column (e.g., AD-H) with Mobile Phase A for at least 20 column volumes. b. Inject the sample. c. If separation is not achieved, switch to Mobile Phase B and re-equilibrate. d. Repeat steps a-c for the second column (OD-H). e. Evaluate the best column/mobile phase combination for further optimization (adjusting alcohol % or temperature).

Protocol 2: Generic Chiral SFC Screening
  • Column Set: Chiralpak AD-3, Chiralcel OD-3 (3.0 x 150 mm, 3 µm) - Note: 3 µm particles are common for modern SFC.

  • Mobile Phase: Supercritical CO₂ and a modifier.

  • Modifiers Screened: Methanol, Ethanol, Isopropanol (each containing 0.1% DEA).

  • Gradient: A generic gradient is often used for initial screening, for example, 5% to 40% modifier over 5-7 minutes.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Temperature: 40°C.

  • Detection: UV-PDA detector.

  • Sample Preparation: Dissolve the racemic precursor in the modifier (e.g., Methanol) to a concentration of ~0.5 mg/mL.

  • Procedure: a. Install the column set in an automated column switcher. b. Program the sequence to inject the sample onto each column using each of the different modifiers. c. The screening software will identify the "hit" conditions that provide the best separation. d. The best condition can then be optimized by running it isocratically and adjusting the modifier percentage.

Validation & Comparative

A Comparative Guide to the Quality and Performance of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one, a key intermediate in the synthesis of the insomnia therapeutic Ramelteon, against a notable alternative, GW501516 (Cardarine), a research compound with distinct biological activities. This comparison is designed to offer researchers and drug development professionals a comprehensive understanding of the analytical profiles and performance characteristics of these molecules.

Introduction: The Critical Role of a Well-Characterized Intermediate

This compound (CAS No. 196597-78-1) is a tricyclic compound that serves as a crucial building block in the synthesis of Ramelteon.[1][2][3] Ramelteon is a selective melatonin receptor agonist (MT1 and MT2) and is an approved treatment for insomnia.[1][3] The purity and well-defined characterization of this compound are therefore essential to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide will delve into the typical quality control parameters for this intermediate as presented in a Certificate of Analysis (CoA) and compare them to GW501516, a peroxisome proliferator-activated receptor delta (PPAR-δ) agonist investigated for its potential in treating metabolic and cardiovascular diseases.[4]

Certificate of Analysis (CoA): A Comparative Overview

A Certificate of Analysis is a foundational document that attests to the quality of a chemical substance.[5][6][7] It provides a summary of the tests performed on a specific batch, the analytical methods used, and the results obtained against the established specifications. Below is a comparative table outlining the typical parameters found on a CoA for this compound and the corresponding quality attributes for a research-grade sample of GW501516.

ParameterThis compoundGW501516 (Cardarine)Significance for Researchers
Appearance White to off-white solidWhite to beige powderA visual inspection that can indicate potential contamination or degradation.
Identification Conforms to the structure by ¹H NMR and/or IR spectroscopyConforms to the structure by ¹H NMR and Mass SpectrometryConfirms the chemical identity of the substance, ensuring the correct molecule is being used.[6]
Purity (by HPLC) ≥98.0%≥99.0%A critical parameter that quantifies the percentage of the desired compound and indicates the level of impurities.[6]
Water Content (by Karl Fischer) ≤0.5%Not typically specified for research-gradeWater can affect the stability and reactivity of the compound in subsequent synthetic steps.
Residual Solvents Meets USP <467> requirementsNot typically specified for research-gradeResidual solvents from the synthesis process can be toxic and may interfere with biological assays.
Heavy Metals ≤10 ppmNot typically specified for research-gradeHeavy metal contamination can be toxic and may catalyze unwanted side reactions.

Experimental Protocols: Ensuring Analytical Rigor

The reliability of a Certificate of Analysis is underpinned by the robustness of the analytical methods employed. Here, we detail the standard protocols for the key analytical techniques used to characterize this compound and GW501516.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. The method separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

Protocol for this compound Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV at a specified wavelength (e.g., 220 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Quantification: The percentage purity is calculated by the area normalization method.

Protocol for GW501516 Purity Analysis:

A similar reverse-phase HPLC method is typically used for GW501516, with potential adjustments to the mobile phase composition and gradient to ensure optimal separation of the parent compound from any impurities.[8][9]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Injector Autosampler/Injector Filter->Injector Inject Sample Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Final Report Final Report Calculation->Final Report Report Result

Caption: A typical experimental workflow for purity analysis by HPLC.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

Protocol for ¹H NMR Analysis:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 300 MHz or higher NMR spectrometer.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired.

  • Analysis: The chemical shifts, integration, and coupling patterns of the observed protons are compared to the expected spectrum for the known structure of the compound.[10][11]

Performance in Application: From Synthesis to Biological Activity

The ultimate measure of a compound's quality is its performance in its intended application.

This compound in Ramelteon Synthesis

The purity of this compound directly impacts the yield and purity of the subsequent steps in the Ramelteon synthesis.[1][12] Impurities can lead to the formation of unwanted side products, complicating purification and potentially affecting the final API's safety profile. A high-purity starting material ensures a more efficient and controlled synthetic process.

Ramelteon_Synthesis Intermediate 1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one Reaction1 Multi-step Conversion Intermediate->Reaction1 Key Starting Material Ramelteon Ramelteon Reaction1->Ramelteon Final API

Caption: The role of the intermediate in Ramelteon synthesis.

GW501516 (Cardarine) and PPAR-δ Activation

GW501516 is a potent and selective agonist of the PPAR-δ receptor.[4][13] Its performance is evaluated through in vitro and in vivo assays that measure its ability to activate this receptor and modulate the expression of its target genes.

PPAR-δ Activation Assay (in vitro):

  • Cell Line: A cell line expressing the PPAR-δ receptor (e.g., endothelial cells).[14]

  • Treatment: Cells are treated with varying concentrations of GW501516.

  • Endpoint: The expression of a known PPAR-δ target gene, such as Angiopoietin-like 4 (ANGPTL4), is measured by quantitative PCR (qPCR) or a reporter gene assay.[15] The potency of GW501516 is determined by its EC₅₀ value (the concentration at which it elicits 50% of its maximal effect).

Performance in Animal Models (in vivo):

Studies in mice have shown that GW501516 treatment can enhance fatty acid oxidation in skeletal muscle, protect against diet-induced obesity, and improve glucose tolerance.[4][16] These in vivo studies provide crucial data on the compound's efficacy and pharmacological profile.

Conclusion: The Imperative of Quality in Research and Development

This guide has highlighted the critical importance of a comprehensive Certificate of Analysis and robust analytical methodologies in ensuring the quality and performance of pharmaceutical intermediates like this compound. While structurally and functionally distinct, the comparison with a research compound like GW501516 underscores the universal need for well-characterized molecules in both drug synthesis and biological investigation. For researchers and drug development professionals, a thorough understanding of a compound's analytical profile is not merely a matter of compliance but a fundamental prerequisite for reliable, reproducible, and ultimately successful scientific outcomes.

References

A Comparative Guide to the Synthetic Routes of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one is a pivotal intermediate in the pharmaceutical industry, most notably as a precursor to Ramelteon, a selective melatonin receptor agonist for the treatment of insomnia. The tricyclic core of this molecule presents a unique synthetic challenge, and its efficient construction is a subject of significant interest for process chemists and medicinal chemists alike. This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this key intermediate: a classical multi-step approach commencing from 2,3-dihydrobenzofuran and a modern, transition-metal-catalyzed route. We will delve into the rationale behind each approach, compare their efficiencies, and provide detailed experimental protocols to offer a comprehensive resource for researchers in the field.

Route 1: The Classical Multi-Step Synthesis from 2,3-Dihydrobenzofuran

This synthetic pathway represents a more traditional, linear approach to the target molecule. The strategy relies on the sequential construction of the five-membered carbocyclic ring onto a pre-existing 2,3-dihydrobenzofuran scaffold. A key tactic in this route is the use of blocking groups (bromine atoms) to direct the crucial intramolecular Friedel-Crafts acylation to the desired position, followed by a final deprotection step.

Causality Behind Experimental Choices

The choice of 2,3-dihydrobenzofuran as the starting material provides a solid foundation with the furan ring already in place. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group, which serves as a handle for chain extension. The subsequent Horner-Emmons olefination is a standard and high-yielding method for forming a carbon-carbon double bond with good stereocontrol, followed by a straightforward hydrogenation to saturate the bond and yield the propionate side chain.

A critical juncture in this synthesis is the intramolecular Friedel-Crafts acylation to form the five-membered ring. To prevent cyclization at an undesired position on the electron-rich aromatic ring, bromination is employed as a protective/directing strategy. The bulky bromine atoms sterically hinder reaction at the adjacent positions, favoring the desired ring closure. The final catalytic hydrogenation serves a dual purpose: to remove the directing bromine atoms and to yield the final product.

Workflow Diagram

Classical_Synthesis A 2,3-Dihydrobenzofuran B Vilsmeier-Haack (DMF, POCl3) A->B Formylation C 2,3-Dihydrobenzofuran-5-carbaldehyde B->C D Horner-Emmons (Triethyl phosphonoacetate, NaH) C->D Olefination E Ethyl 3-(2,3-dihydrobenzofuran-5-yl)acrylate D->E F Hydrogenation (Pd/C, H2) E->F Reduction G Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate F->G H Bromination & Hydrolysis (Br2, AcOH) G->H Protection I 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid H->I J Friedel-Crafts Acylation (SOCl2, AlCl3) I->J Cyclization K 4,5-Dibromo-1,2,6,7-tetrahydro- 8H-indeno[5,4-b]furan-8-one J->K L Catalytic Hydrogenation (Pd/C, H2, NaOAc) K->L Debromination M This compound L->M

Caption: Workflow for the classical multi-step synthesis.

Route 2: Modern Transition-Metal-Catalyzed Annulation

This contemporary approach leverages the power of transition metal catalysis to construct the tricyclic core in a more convergent and atom-economical fashion. The key steps involve an Iridium-catalyzed O-vinylation followed by a Rhodium-catalyzed intramolecular [4+1] annulation. This strategy represents a significant step forward in terms of efficiency and elegance.

Causality Behind Experimental Choices

This route begins with a readily available substituted acetophenone derivative. The Iridium-catalyzed O-vinylation is a modern and efficient method for the formation of a vinyl ether. This vinyl ether is a key precursor for the subsequent Rhodium-catalyzed annulation. The directing group on the acetophenone (in this case, often a hydroxyl or a related group) is crucial for the regioselectivity of the C-H activation step in the annulation reaction.

The Rhodium-catalyzed vinyl ether annulation is the centerpiece of this synthesis. It allows for the direct formation of the indenofuran core through a C-H activation and subsequent cyclization cascade. This step is highly efficient and avoids the need for the protection-deprotection sequence seen in the classical route. The choice of the specific rhodium catalyst and ligands is critical for achieving high yield and selectivity.

Workflow Diagram

Modern_Synthesis A Substituted Acetophenone Derivative B Ir-catalyzed O-vinylation A->B Vinyl Ether Formation C Vinyl Ether Intermediate B->C D Rh-catalyzed Annulation (C-H activation) C->D Tricycle Formation E This compound D->E

Caption: Workflow for the modern transition-metal-catalyzed synthesis.

Comparative Analysis

FeatureRoute 1: Classical Multi-Step SynthesisRoute 2: Modern Transition-Metal-Catalyzed Annulation
Starting Material 2,3-DihydrobenzofuranSubstituted Acetophenone Derivative
Number of Steps ~7 steps~2 steps (for the core formation)
Overall Yield ~30-40%~60-70% (for the core formation)
Key Reactions Vilsmeier-Haack, Horner-Emmons, Friedel-Crafts Acylation, Catalytic HydrogenationIr-catalyzed O-vinylation, Rh-catalyzed Annulation (C-H activation)
Reagents & Conditions Stoichiometric reagents (POCl3, NaH, Br2, AlCl3), harsh conditions (strong acids/bases)Catalytic amounts of precious metals (Ir, Rh), milder reaction conditions
Atom Economy Lower, due to the use of protecting groups and stoichiometric reagentsHigher, due to catalytic and convergent nature
Scalability Established for large-scale production, but with more unit operationsPotentially more scalable and cost-effective due to fewer steps, but catalyst cost and availability can be a factor

Experimental Protocols

Route 1: Classical Multi-Step Synthesis

Step 1: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran To a solution of 2,3-dihydrobenzofuran in DMF, phosphorus oxychloride is added dropwise at 0 °C. The reaction mixture is then heated and stirred until the reaction is complete (monitored by TLC). The mixture is poured onto ice and neutralized to afford 2,3-dihydrobenzofuran-5-carbaldehyde.[1]

Step 2: Horner-Emmons Olefination To a suspension of sodium hydride in THF, triethyl phosphonoacetate is added dropwise at 0 °C. After stirring, a solution of 2,3-dihydrobenzofuran-5-carbaldehyde in THF is added. The reaction is stirred until completion, then quenched with water and extracted to yield ethyl 3-(2,3-dihydrobenzofuran-5-yl)acrylate.[1]

Step 3: Hydrogenation of the Alkene The acrylate from the previous step is dissolved in ethanol and hydrogenated over a 10% Pd/C catalyst under a hydrogen atmosphere. Filtration and concentration of the solvent gives ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate.[1]

Step 4: Bromination and Hydrolysis The propanoate is dissolved in acetic acid, and a solution of bromine in acetic acid is added dropwise. The reaction is stirred, and then water is added to hydrolyze the ester. The product, 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, is isolated by filtration.[1]

Step 5: Intramolecular Friedel-Crafts Acylation The dibromo acid is treated with thionyl chloride to form the acid chloride. This is then subjected to intramolecular Friedel-Crafts acylation using aluminum chloride in a suitable solvent like dichloromethane to yield 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.[1]

Step 6: Catalytic Hydrogenation (Debromination) The dibromo ketone is dissolved in methanol with sodium acetate, and hydrogenated over a 10% Pd/C catalyst under a hydrogen atmosphere. After filtration and workup, this compound is obtained as the final product.[2]

Route 2: Modern Transition-Metal-Catalyzed Annulation

Step 1: Iridium-Catalyzed O-Vinylation A mixture of the substituted acetophenone, a vinylating agent (e.g., vinyl acetate), an Iridium catalyst (e.g., [Ir(cod)Cl]2), and a suitable ligand in an appropriate solvent is heated under an inert atmosphere. After completion of the reaction, the product, a vinyl ether intermediate, is isolated by chromatography.

Step 2: Rhodium-Catalyzed Annulation The vinyl ether intermediate is dissolved in a solvent such as 1,2-dichloroethane, and a Rhodium catalyst (e.g., [Rh(cod)2]BF4) and a ligand (e.g., a phosphine ligand) are added. The mixture is heated under an inert atmosphere until the reaction is complete. The product, this compound, is then purified by column chromatography.[3]

Conclusion

Both the classical and modern synthetic routes offer viable pathways to this compound. The classical route, while longer and less atom-economical, utilizes well-established and robust reactions that are readily scalable. The use of a bromination-de-bromination strategy to control the regioselectivity of the Friedel-Crafts acylation is a classic example of strategic chemical synthesis.

In contrast, the modern transition-metal-catalyzed route provides a more elegant and efficient synthesis. By leveraging the power of C-H activation, it significantly shortens the synthetic sequence and improves the overall yield. While the initial investment in precious metal catalysts may be a consideration, the increased efficiency and reduced waste can make this approach more cost-effective and environmentally friendly in the long run.

The choice between these routes will ultimately depend on the specific needs of the researcher or organization, including factors such as scale, cost of goods, available equipment, and environmental considerations. This guide provides the foundational knowledge to make an informed decision based on a thorough understanding of the underlying chemistry and practical considerations of each approach.

References

A Comparative Guide to Alternative Intermediates in Ramelteon Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient Ramelteon Synthesis

Ramelteon, marketed as Rozerem®, is a selective melatonin receptor agonist (MT1 and MT2) approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Its unique tricyclic core, a 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan scaffold with a chiral side chain, presents a significant synthetic challenge.[1][3] The pharmaceutical industry continually seeks more efficient, cost-effective, and scalable synthetic routes. This guide provides an in-depth comparison of various synthetic strategies for Ramelteon, focusing on the pivotal role of alternative intermediates that define these pathways. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key transformations.

The Established Pathway: A Foundation for Improvement

The early and widely recognized synthetic routes to Ramelteon often commenced from advanced bicyclic or tricyclic intermediates and involved a multi-step process.[1] A common strategy involved the construction of the tricyclic ketone, 1,2,6,7-tetrahydro-8H-indeno-[5,4-b]furan-8-one, followed by the introduction of the side chain.

A representative established route can be summarized as follows:

  • Vilsmeier-Haack Reaction: Benzofuran is converted to an aldehyde.[4]

  • Horner-Emmons Reaction: The aldehyde is transformed into an olefin.[4]

  • Hydrogenation: The double bond is reduced to yield an ester.[4]

  • Bromination and Hydrolysis: The aromatic ring is protected by bromination while the ester is hydrolyzed to a carboxylic acid.[4]

  • Friedel-Crafts Acylation: The acid is converted to an acid chloride and then cyclized to form the tricyclic ketone.[4]

  • Debromination: The bromine protecting groups are removed.[4]

  • Horner-Wadsworth-Emmons Olefination: The ketone is reacted with diethyl (cyanomethyl)phosphonate to form a vinyl nitrile intermediate.[1][4]

  • Asymmetric Reduction and Acylation: The vinyl nitrile is asymmetrically reduced and then acylated to yield Ramelteon.[4]

While effective, this route can be lengthy and may involve harsh reagents. This has spurred the development of more innovative and efficient alternatives.

Alternative Synthetic Routes and Their Key Intermediates

The Dibromo-indanone Route: A Convergent and High-Yielding Approach

A novel and practical synthesis has been developed that significantly improves the overall yield by employing a unique dibromo-indanone intermediate.[5] This route is characterized by a highly efficient one-pot hydrogenation step that accomplishes four key transformations.

Key Intermediate: 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.

Synthetic Strategy Overview:

This approach begins with the synthesis of the dibromo-indanone, which is then converted to an α,β-unsaturated nitrile. The cornerstone of this synthesis is a single hydrogenation step that facilitates debromination, dehydration, olefin reduction, and cyano reduction simultaneously to produce the crucial ethylamine intermediate.[5]

A 2,3-Dihydrobenzofuran B 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one A->B Multiple Steps C α,β-Unsaturated Nitrile B->C Nucleophilic Addition D (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine salt C->D One-Pot Hydrogenation (Debromination, Dehydration, Olefin Reduction, Cyano Reduction) & Resolution E Ramelteon D->E Propionylation

Caption: Dibromo-indanone Synthetic Pathway to Ramelteon.

Performance Comparison:

This route boasts a significantly higher overall yield, reportedly almost double that of previously known routes.[5] The convergence of multiple steps into a single hydrogenation process enhances efficiency and reduces the number of unit operations.

Experimental Protocol: One-Pot Hydrogenation and Resolution

  • A solution of 2-(4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile in acetic acid and water is subjected to hydrogenation in the presence of 10% Palladium on carbon under hydrogen pressure at 60 °C for 18 hours.[5]

  • Following hydrogenation, the catalyst is removed by filtration.

  • Dibenzoyl-l-tartaric acid is added to the filtrate to selectively precipitate the (S)-amine salt, achieving resolution.[5]

  • The salt is then isolated, and subsequent propionylation yields Ramelteon.

The Monocyclic Precursor Route: A Concise Asymmetric Synthesis

A highly efficient, six-step asymmetric synthesis has been developed starting from the readily available and inexpensive 3-hydroxyacetophenone.[1][2] This route leverages the power of modern transition-metal catalysis.

Key Intermediates:

  • 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one

  • α,β-unsaturated nitrile derivative

Synthetic Strategy Overview:

The synthesis constructs the tricyclic core using Iridium-catalyzed O-vinylation and Rhodium-catalyzed vinyl ether annulation.[1] Chirality is introduced via an enantioselective copper-catalyzed reduction of an α,β-unsaturated nitrile intermediate.[1][2]

A 3-Hydroxyacetophenone B 1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one A->B Ir-catalyzed O-vinylation & Rh-catalyzed annulation C 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one B->C α-Methylenation/Nazarov Cyclization D α,β-Unsaturated Nitrile C->D Horner-Wadsworth-Emmons Olefination E Chiral Nitrile D->E Asymmetric Conjugate Reduction (Cu-catalyzed) F Ramelteon E->F Nitrile Reduction & Propionylation

Caption: Monocyclic Precursor Synthetic Pathway to Ramelteon.

Performance Comparison:

This six-step synthesis provides Ramelteon in a 17% overall yield with 99.9% enantiomeric excess (ee).[1] This represents a significant reduction in the number of steps compared to many earlier syntheses, which often required 9-13 steps.[1][2]

StepKey TransformationReagentsYield
1-3Tricyclic Core SynthesisIr, Rh catalysts31%
4Horner-Wadsworth-EmmonsDiethyl (cyanomethyl)phosphonate77%
5Asymmetric ReductionCu(II)/Walphos catalyst72% (85% based on consumed starting material)
6Nitrile Reduction & AcylationRaney Nickel, H₂, Propionic anhydride81%
Overall 17%

Experimental Protocol: Asymmetric Conjugate Reduction

  • To a solution of the α,β-unsaturated nitrile derivative in a mixture of toluene, t-butanol, and dichloromethane, a Cu(II)/Walphos type catalyst is added under a nitrogen atmosphere.[2]

  • A hydrosilylating agent is then added, and the reaction is stirred at room temperature for 15 hours.[2]

  • The reaction is quenched, and the chiral nitrile product is isolated by column chromatography.[2]

The Catellani Strategy: A Three-Step Racemic Synthesis

For the rapid synthesis of racemic Ramelteon, a highly efficient three-step route has been developed from commercially available 2,3-dihydrobenzofuran-4-amine.[3][6] This approach is distinguished by its use of a Catellani-type reaction.

Key Intermediate: An indane-containing aldehyde.

Synthetic Strategy Overview:

The core of this synthesis is an intermolecular Catellani-type alkylation and an intramolecular redox-relay Heck cyclization cascade to construct the key aldehyde intermediate.[6] This is followed by a unique primary amide-involved reductive amination to furnish Ramelteon.[6]

A 2,3-Dihydrobenzofuran-4-amine B Indane-containing Aldehyde A->B Catellani-type Alkylation & Redox-Relay Heck Cyclization C Ramelteon (racemic) B->C Reductive Amination with Propionamide

References

A Comparative Guide to Catalysts for the Synthesis of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one is a pivotal intermediate in the synthesis of various pharmacologically active compounds. Its tricyclic framework serves as a versatile scaffold in medicinal chemistry, making its efficient and scalable synthesis a topic of considerable interest for researchers and professionals in drug development. This guide provides an in-depth comparative analysis of catalytic systems for a key step in its synthesis: the reductive dehalogenation of 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. We will explore the performance of two prominent heterogeneous catalysts, Palladium on Carbon (Pd/C) and Raney Nickel, offering experimental data, mechanistic insights, and detailed protocols to inform your catalyst selection.

Synthetic Strategy Overview: The Reductive Dehalogenation Approach

The synthesis of this compound often proceeds through a multi-step pathway culminating in the removal of bromine atoms from a dibrominated precursor. This final dehalogenation step is critical for obtaining the target molecule with high purity and yield. The general transformation is depicted below:

G 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one This compound This compound 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one->this compound Catalytic Reductive Dehalogenation G cluster_0 Pd/C Catalyzed Hydrodehalogenation cluster_1 Raney Nickel Catalyzed Dehalogenation H2_Pd H₂ Pd_surface Pd Surface H2_Pd->Pd_surface Adsorption H_ads_Pd 2H (adsorbed) Pd_surface->H_ads_Pd Dissociation Ar_Pd_Br Ar-Pd-Br Pd_surface->Ar_Pd_Br H_ads_Pd->Ar_Pd_Br Reductive Elimination ArBr_Pd Ar-Br ArBr_Pd->Pd_surface Oxidative Addition Ar_Pd_H Ar-Pd-H Ar_Pd_Br->Ar_Pd_H ArH_Pd Ar-H Ar_Pd_H->ArH_Pd HBr_Pd HBr Ar_Pd_H->HBr_Pd H2_Ni H₂ (from slurry or gas) Ni_surface Ni Surface H2_Ni->Ni_surface Adsorption H_ads_Ni H (adsorbed) Ni_surface->H_ads_Ni Ar_rad Ar• Ni_surface->Ar_rad Br_ads_Ni Br (adsorbed) Ni_surface->Br_ads_Ni ArBr_Ni Ar-Br ArBr_Ni->Ni_surface Adsorption & C-Br Cleavage ArH_Ni Ar-H Ar_rad->ArH_Ni Hydrogen Abstraction from Ni-H

A Comparative Guide to the Purity Assessment of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of any chemical compound, particularly one destined for use in drug development or as a research tool, is of paramount importance. Impurities can lead to erroneous experimental results, side reactions, and potentially adverse toxicological outcomes. Therefore, a robust, multi-faceted approach to purity assessment is not merely a quality control measure but a foundational requirement for scientific rigor. This guide eschews a one-size-fits-all template, instead focusing on a logical, evidence-based workflow that employs orthogonal analytical techniques to build a comprehensive purity profile.

The Orthogonal Approach: A Mandate for Accuracy

Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be non-responsive to a specific detector, or be indistinguishable from the parent compound by a low-resolution technique. An orthogonal approach, using multiple, mechanistically different methods, provides a more accurate and reliable assessment of a compound's purity.[1] For a novel compound like 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one, a combination of chromatographic, spectroscopic, and other analytical techniques is essential.

Primary Purity Assessment: Chromatographic Techniques

Chromatographic methods are the cornerstone of purity analysis, separating the main compound from its impurities based on differential partitioning between a mobile and a stationary phase.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most powerful and widely used technique for the purity assessment of non-volatile organic compounds.[][4] For a molecule like this compound, which possesses a UV-active chromophore due to its conjugated system, HPLC coupled with a UV detector is the method of choice.

Causality Behind Experimental Choices:

  • Stationary Phase: A reversed-phase C18 column is the logical starting point. The non-polar nature of the octadecylsilyl stationary phase will interact with the relatively non-polar tetrahydroindeno-furan-one structure, allowing for separation based on subtle differences in hydrophobicity between the target compound and its potential impurities.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed. This allows for the effective elution of both more polar and less polar impurities within a reasonable timeframe.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. It not only quantifies the peaks but also provides UV spectra for each, which can help in peak tracking and identification, and in assessing peak purity.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 254 nm, with DAD scanning from 200-400 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9] The applicability of GC-MS to this compound depends on its thermal stability and volatility. If the compound can be vaporized without decomposition, GC-MS provides excellent separation and definitive identification of impurities through their mass spectra.[10]

Causality Behind Experimental Choices:

  • Injection Mode: A split injection is typically used to avoid overloading the column with the main component.

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point for separating compounds of varying polarity.

  • Ionization: Electron Ionization (EI) is standard, as it creates reproducible fragmentation patterns that can be compared against mass spectral libraries for impurity identification.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[9]

Comparison of Chromatographic Techniques
FeatureHPLC-UV/DADGC-MS
Applicability Broadly applicable to non-volatile and thermally sensitive compounds.Limited to volatile and thermally stable compounds.[10]
Information Retention time, UV spectrum, and quantitative area %.Retention time and mass spectrum (structural information).
Impurity ID Tentative, based on UV spectrum and retention time.High confidence, based on fragmentation patterns and library matching.
Quantitation Excellent, assuming impurities have a similar response factor or a standard is available.Good, but response factors can vary more significantly.
Typical Use Primary purity assay (% purity by area).Identification of volatile impurities and confirmation of identity.

Structural Confirmation and Absolute Purity

While chromatography provides a relative purity value (area %), it does not confirm the identity of the main peak or account for non-chromatographable impurities. Spectroscopic and other analytical techniques are required for this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for structural elucidation and purity assessment.[11][12][13] For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Confirms the structure by showing the expected proton signals, chemical shifts, coupling patterns, and integrations. The presence of unexpected signals can indicate impurities.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined with high accuracy.[1] This method is orthogonal to chromatography and provides a direct measure of mass purity.[1]

Elemental Analysis (CHN)

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[14] The experimental results are compared to the theoretical values calculated from the molecular formula (C₁₁H₁₀O₂). A good match (typically within ±0.4%) provides strong evidence for the empirical formula and the absence of significant inorganic or elemental impurities.[15][16]

Karl Fischer Titration

This technique is the gold standard for determining the water content in a sample.[17][18][19] Water is a common impurity that is often invisible to HPLC-UV and NMR. Accurate determination of water content is crucial for calculating the final purity on an anhydrous basis.[20] Depending on the expected water content, either volumetric or coulometric Karl Fischer titration can be used.[18][19]

Integrated Purity Assessment Workflow

A logical workflow ensures all aspects of purity are addressed systematically.

PurityWorkflow cluster_0 Initial Screening & Identity cluster_1 Quantitative Purity & Impurity Profile cluster_2 Absolute & Non-Chromatographable Content cluster_3 Final Purity Calculation A Test Material (1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one) B ¹H & ¹³C NMR A->B Structural Confirmation C Mass Spectrometry (MS) A->C Molecular Weight Confirmation F Elemental Analysis (CHN) A->F Empirical Formula Verification G Karl Fischer Titration A->G Water Content D HPLC-UV/DAD B->D Primary Assay (Area % Purity) H Quantitative NMR (qNMR) B->H Absolute Purity (Mass %) C->D E GC-MS D->E Orthogonal Check for Volatile Impurities I Final Purity Report E->I F->I G->I H->I

References

A Spectroscopic Guide to 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one is a tricyclic ketone of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of Ramelteon, a selective melatonin receptor agonist used for the treatment of insomnia.[1] The precise molecular architecture of this compound, featuring a fused furan and indanone core, dictates its reactivity and suitability for further chemical transformations. Therefore, rigorous spectroscopic characterization is paramount to ensure its structural integrity and purity throughout the synthetic pathway.

This guide provides a comprehensive spectroscopic comparison of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one and its key synthetic precursors. By presenting detailed experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we aim to offer researchers and drug development professionals a definitive resource for the identification and characterization of these important pharmaceutical building blocks. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Molecular Structures and Synthetic Pathway

The synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one typically proceeds through a multi-step sequence, beginning with simpler aromatic precursors. Understanding the spectroscopic evolution along this pathway is critical for process monitoring and quality control. Below is a simplified representation of the synthetic route leading to the target compound.

G cluster_0 Synthetic Pathway 1-(2,3-dihydrobenzofuran-4-yl)ethanone 1-(2,3-dihydrobenzofuran-4-yl)ethanone 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one 1-(2,3-dihydrobenzofuran-4-yl)ethanone->1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one [Mannich Reaction]

Figure 1: A simplified synthetic step towards the target molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one and a key precursor, 1-(2,3-dihydrobenzofuran-4-yl)ethanone. This comparative presentation highlights the spectral changes that occur upon the formation of the tricyclic ring system.

¹H NMR Data

The ¹H NMR spectra provide detailed information about the proton environment in each molecule. The formation of the new five-membered ring in the target compound leads to distinct changes in chemical shifts and coupling patterns of the aromatic and aliphatic protons.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-(2,3-dihydrobenzofuran-4-yl)ethanone Ar-H7.34d0.9
Ar-H7.17t7.9
Ar-H6.93d7.9
-OCH₂-4.55t8.8
-CH₂-3.50t8.8
-C(O)CH₃2.55s-
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one Ar-H7.01d7.9
Ar-H6.81d7.9
-OCH₂-4.58t8.8
-CH₂-3.25t8.8
-CH₂-C(O)-3.00t5.9
-CH₂-CH₂-C(O)-2.69t5.9

Spectra recorded in CDCl₃ at 500 MHz.[1]

¹³C NMR Data

The ¹³C NMR data corroborates the structural changes observed in the ¹H NMR spectra. The appearance of new signals and shifts in existing ones are indicative of the altered carbon skeleton.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
1-(2,3-dihydrobenzofuran-4-yl)ethanone C=O198.9
Ar-C161.2, 133.9, 128.3, 128.0, 121.5, 113.5
-OCH₂-71.7
-CH₂-31.1
-C(O)CH₃27.7
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one C=O207.2
Ar-C159.9, 154.3, 131.2, 127.8, 125.6, 109.2
-OCH₂-71.4
-CH₂-29.2
-CH₂-C(O)-36.3
-CH₂-CH₂-C(O)-25.8

Spectra recorded in CDCl₃ at 125 MHz.[1]

Infrared (IR) Spectroscopy Data

IR spectroscopy is particularly useful for identifying key functional groups. The characteristic carbonyl stretch is a prominent feature in the spectra of both compounds.

CompoundFunctional GroupWavenumber (ν_max, cm⁻¹)
1-(2,3-dihydrobenzofuran-4-yl)ethanone C=O (ketone)1678
C-O (ether)1268
C-H (aromatic)2982, 2965
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one C=O (ketone)1711
C-O (ether)1254
C-H (aliphatic)2924, 2853

Spectra recorded as KBr discs.[1]

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate measurement of the molecular mass, confirming the elemental composition of the synthesized compounds.

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
1-(2,3-dihydrobenzofuran-4-yl)ethanone C₁₀H₁₀O₂163.0754163.0748
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one C₁₁H₁₀O₂175.0754175.0751

Analysis performed using ESI-TOF.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one.

Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

This protocol is adapted from a reported efficient synthesis.[1]

Materials:

  • 1-(2,3-Dihydrobenzofuran-4-yl)ethanone

  • Paraformaldehyde

  • Diisopropylamine trifluoroacetate (i-Pr₂NH·TFA)

  • Dioxane (dry)

  • Pentane

  • Brine solution

Procedure:

  • Dissolve 1-(2,3-dihydrobenzofuran-4-yl)ethanone (10 g, 61.7 mmol) in dry dioxane (600 mL).

  • Add i-Pr₂NH·TFA (13.27 g, 1 equiv) and paraformaldehyde (3.7 g, 1 equiv).

  • Heat the reaction mixture at reflux for 48 hours.

  • Add additional portions of paraformaldehyde (3.70 g, 1 equiv) after 6 and 24 hours.

  • After completion, partition the reaction mixture between a brine/water mixture (1:1 v/v, 200 mL) and pentane (166 mL).

  • Separate the aqueous phase and re-extract with pentane (3 x 110 mL).

  • Combine the organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the pure product.

G cluster_1 Synthesis Workflow start Start dissolve Dissolve Reactant in Dioxane start->dissolve add_reagents Add Paraformaldehyde & Catalyst dissolve->add_reagents reflux Reflux for 48h add_reagents->reflux add_paraform Add more Paraformaldehyde (6h & 24h) reflux->add_paraform partition Partition with Brine/Pentane reflux->partition extract Extract Aqueous Phase partition->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify end End Product purify->end

Figure 2: Workflow for the synthesis of the target ketone.

Spectroscopic Analysis

NMR Spectroscopy:

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent pellet.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS):

  • Instrumentation: An Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

  • Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

G cluster_2 Spectroscopic Analysis Workflow sample Synthesized Compound nmr NMR Analysis (¹H & ¹³C) sample->nmr ir IR Analysis sample->ir hrms HRMS Analysis sample->hrms data_analysis Data Interpretation and Structural Confirmation nmr->data_analysis ir->data_analysis hrms->data_analysis

Figure 3: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic techniques of NMR, IR, and HRMS provide a powerful and complementary suite of tools for the unambiguous characterization of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one and its synthetic intermediates. The data presented in this guide serves as a valuable reference for researchers in the pharmaceutical industry, enabling confident identification and quality assessment of these important compounds. The provided protocols offer a robust framework for the synthesis and analysis of this key Ramelteon precursor, underscoring the critical role of spectroscopy in modern drug development.

References

performance of different purification methods for Ramelteon intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of purification methodologies for critical intermediates in the synthesis of Ramelteon. As a selective melatonin receptor agonist, the stereochemical purity of Ramelteon is paramount to its therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to navigate the challenges of isolating the desired (S)-enantiomer and achieving high chemical purity.

Introduction: The Purification Challenge in Ramelteon Synthesis

Ramelteon, chemically designated as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide, possesses a single chiral center.[1] The synthesis of such a molecule invariably involves steps where racemic or diastereomeric mixtures are formed, necessitating robust purification and resolution strategies. The primary challenge lies in efficiently separating the desired (S)-enantiomer from its inactive or less active (R)-enantiomer. Furthermore, various process-related impurities, including dimeric byproducts formed during nitrile reduction stages, must be effectively removed to meet stringent pharmaceutical standards.[2][3] An effective purification strategy is not merely a final "clean-up" step but an integral part of the manufacturing process that dictates the yield, purity, and economic viability of the final active pharmaceutical ingredient (API).

Chiral Resolution: The Core of Stereochemical Control

The most critical purification step in many Ramelteon syntheses is the resolution of a racemic amine intermediate, such as 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine.[4][5] While chiral chromatography can be employed, diastereomeric crystallization remains the gold standard for industrial-scale production due to its cost-effectiveness and scalability.

Mechanism of Diastereomeric Crystallization

This classical resolution technique relies on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound (the resolving agent) to form diastereomers. These diastereomeric salts have different physical properties, including solubility, allowing for their separation by fractional crystallization.

The choice of resolving agent is critical and often empirical. For the amine intermediates of Ramelteon, two main classes of resolving agents have proven effective:

  • Chiral Acids: Optically active acids like L-(-)-dibenzoyl tartaric acid or S-(+)-2-(4-isobutylphenyl)propionic acid are used to form diastereomeric salts with the racemic amine intermediate.[5][6]

  • Chiral Amines: In syntheses involving a racemic carboxylic acid intermediate, a chiral amine like (R)-phenylethylamine can be used to achieve separation.[4]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol is a representative workflow for resolving a racemic Ramelteon amine intermediate using a chiral acid.

Objective: To isolate the (S)-amine intermediate from a racemic mixture.

Materials:

  • Racemic N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)]ethylamine (Compound 2)

  • Optically active acid (e.g., S-(+)-2-(4-isobutylphenyl)propionic acid)[5]

  • Methanol

  • Dichloromethane

  • Aqueous Sodium Hydroxide (e.g., 10% w/v)

  • Water

Procedure:

  • Salt Formation: Dissolve the optically active acid (approx. 0.95-1.05 molar equivalents) in methanol at ambient temperature (25-30 °C). To this, add a solution of the racemic amine intermediate (1.0 molar equivalent) in methanol.[5]

  • Crystallization: Concentrate the resulting mixture under reduced pressure to facilitate crystallization of the diastereomeric salt. The specific solvent volume and temperature profile must be optimized to maximize the yield and purity of the desired diastereomer.

  • Isolation: Isolate the crystallized salt by filtration. Wash the filter cake with a small amount of cold solvent (e.g., methanol) to remove soluble impurities. At this stage, the salt is enriched with the desired (S)-amine diastereomer. It is crucial to analyze the enantiomeric excess (ee) of the mother liquor and the solid to monitor the efficiency of the resolution.

  • Recrystallization (Optional): If the desired chiral purity is not achieved, one or more recrystallization steps can be performed on the isolated salt.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent like dichloromethane. Adjust the pH of the aqueous layer to between 10-12 with an aqueous base (e.g., NaOH) to break the salt and liberate the free amine.[5]

  • Extraction & Isolation: Separate the organic layer, which now contains the purified (S)-amine intermediate. Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the purified (S)-amine, substantially free from its (R)-isomer.[5]

Purification by Conventional Crystallization

Beyond chiral resolution, conventional crystallization is extensively used to enhance chemical purity by removing process-related impurities, unreacted starting materials, and byproducts. This technique is often applied to various intermediates throughout the synthesis and as the final purification step for Ramelteon itself.[7]

The choice of solvent system is paramount. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities should remain soluble or insoluble at all temperatures. Common solvent systems reported for Ramelteon and its intermediates include:

  • Methanol[4]

  • Ethanol-Water[4]

  • Toluene[4][7]

  • Ethyl Acetate / Hexane[8][9]

  • Isopropyl Acetate[7]

The final crystallization of Ramelteon from toluene has been noted to produce a more flowable and less electrostatically charged solid compared to material obtained from ethyl acetate, which is a significant advantage for handling and formulation on an industrial scale.[4]

Chromatographic Methods: From Analysis to Preparation

While crystallization is preferred for bulk processing, chromatography offers unparalleled resolution and is indispensable for both analytical validation and, in some cases, preparative purification.

Analytical Chiral HPLC: The Standard for Purity Verification

A robust analytical method is required to validate the success of any chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for determining the enantiomeric purity of Ramelteon and its precursors.

A validated method for Ramelteon uses an amylose-based chiral stationary phase, which separates enantiomers by forming transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[10]

Experimental Protocol: Analytical Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of a Ramelteon sample.

  • Column: Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm.[10][11]

  • Mobile Phase: n-hexane:ethanol:methanesulfonic acid (900:100:0.1 v/v/v).[10][11] The small amount of acid is critical for improving peak shape and resolution.

  • Flow Rate: 1.0 mL/min.[10][11]

  • Column Temperature: 25 °C.[11]

  • Detection: UV at 220 nm.[11]

  • Sample Preparation: Dissolve the sample in a mixture of n-hexane and ethanol (e.g., 60:40 v/v).[11]

  • Expected Results: Under these conditions, the (S)-Ramelteon enantiomer and the (R)-enantiomer are well-resolved, with typical retention times of approximately 10 and 14.4 minutes, respectively.[10] The method can reliably quantify the (R)-enantiomer down to limit of quantification (LOQ) levels of ~77 ng/mL.[10]

Preparative Chromatography

For lab-scale synthesis or when crystallization methods fail to provide adequate purity, preparative column chromatography over silica gel can be used. For instance, residues from certain reaction steps can be purified using silica gel with an ethyl acetate/hexane solvent system.[12] However, this method is generally not favored for large-scale manufacturing due to high solvent consumption, cost, and lower throughput compared to crystallization.

Comparative Analysis of Purification Methods

The optimal purification strategy depends on the scale of synthesis, the nature of the impurities, and the specific intermediate being purified.

MethodPrimary ApplicationPurity AchievableTypical YieldScalabilityKey AdvantagesKey Disadvantages
Diastereomeric Crystallization Chiral resolution of racemic intermediatesEnantiomeric Excess >99%[4]Moderate to HighExcellent (Industrial Scale)Cost-effective, well-established, high throughputRequires suitable resolving agent, process optimization can be lengthy
Conventional Crystallization Removal of achiral impurities, final API polishingChemical Purity >99.5%[4]HighExcellent (Industrial Scale)Simple, low cost, improves material handling properties[4]Dependent on solubility profiles, may require multiple steps
Preparative Chromatography Removal of closely related impurities, lab-scale purificationVery High (>99.8%)Low to ModeratePoor (Lab to Pilot Scale)High resolution, versatile for various impuritiesHigh cost, large solvent consumption, not ideal for bulk manufacturing
Analytical Chiral HPLC Purity and enantiomeric excess determination(Analytical Only)(Analytical Only)(Analytical Only)High accuracy and sensitivity, essential for QC[10]Not a bulk purification method

Visualizing the Purification Workflow

A typical industrial purification workflow is a multi-step process designed to systematically remove impurities and isolate the target stereoisomer.

G cluster_0 Upstream Synthesis cluster_1 Core Purification & Resolution cluster_2 Downstream Synthesis & Final Purification racemic Racemic Amine Intermediate resolution Diastereomeric Crystallization racemic->resolution Add Chiral Resolving Agent liberation Liberation of Free (S)-Amine resolution->liberation Isolate Desired Diastereomer qc1 QC Check: Chiral HPLC liberation->qc1 Verify ee synthesis Acylation & Further Synthesis liberation->synthesis qc1->resolution Re-process if needed crude_api Crude Ramelteon synthesis->crude_api final_xtal Final Recrystallization (e.g., from Toluene) crude_api->final_xtal qc2 Final QC: Chemical & Chiral Purity final_xtal->qc2 Confirm Specs api High Purity (S)-Ramelteon API qc2->api

Caption: A representative workflow for the purification and synthesis of Ramelteon API.

G start Purification Required q1 Primary Goal? start->q1 chiral Chiral Resolution (Diastereomeric Crystallization) q1->chiral Stereoisomer Separation chemical Chemical Purity (Conventional Crystallization) q1->chemical Bulk Impurity Removal q2 Scale of Operation? q3 Crystallization Feasible? q2->q3 Industrial prep_lc Preparative Chromatography q2->prep_lc Lab / Pilot q3->chiral Yes q3->chemical Yes q3->prep_lc No chiral->q2 chemical->q2

Caption: Decision matrix for selecting a primary purification method.

Conclusion

The purification of Ramelteon intermediates is a multifaceted challenge that hinges on the effective control of both chemical and stereochemical purity. For industrial-scale synthesis, a strategy combining diastereomeric crystallization for chiral resolution followed by conventional crystallization for chemical polishing represents the most robust and economically viable pathway. Chromatographic methods, particularly chiral HPLC, are not the primary means of bulk purification but serve a critical and indispensable role as an analytical tool for quality control and process validation. The selection and optimization of these methods, guided by the principles outlined in this guide, are essential for the successful development and manufacturing of high-purity Ramelteon.

References

A Comparative Study of Ramelteon Synthesis Efficiency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ramelteon, a selective melatonin receptor agonist, is a crucial therapeutic agent for insomnia. Its synthesis has been a subject of extensive research, aiming for higher efficiency, stereoselectivity, and cost-effectiveness. This guide provides a comparative analysis of prominent synthetic routes to Ramelteon, offering researchers, scientists, and drug development professionals a comprehensive overview of the methodologies. We will delve into the intricacies of each approach, presenting experimental data, discussing the underlying chemical principles, and providing detailed protocols to facilitate informed decisions in the laboratory and during process development.

Introduction to Ramelteon and its Synthetic Challenges

Ramelteon's molecular architecture, featuring a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core with a stereogenic center, presents significant synthetic hurdles.[1][2] The primary challenges lie in the efficient construction of this fused ring system and the stereoselective installation of the (S)-configured side chain. Early synthetic endeavors were often lengthy, involved costly starting materials, or resulted in racemic mixtures requiring tedious resolution.[1][3][4] This has spurred the development of more concise and elegant strategies, which we will explore in this guide.

Comparative Analysis of Key Synthetic Strategies

Several innovative approaches to Ramelteon synthesis have emerged, each with distinct advantages and disadvantages. Here, we compare some of the most notable methods based on their overall yield, number of steps, starting materials, and key chemical transformations.

2.1. Transition-Metal Catalysis Approach: A Concise and Asymmetric Route

A highly efficient, six-step asymmetric synthesis has been developed, showcasing the power of transition-metal catalysis.[1][2] This route commences with the readily available and inexpensive 3-hydroxyacetophenone.[1][2]

Key Features:

  • Concise: The synthesis is completed in only six steps.[1][2]

  • High Enantioselectivity: Achieves a 99.9% enantiomeric excess (ee).[1]

  • Cost-Effective Starting Material: Utilizes a cheap commodity chemical.[1][2]

The overall yield of this process is 17%, which represents a significant improvement over earlier, longer synthetic sequences.[1][2]

Workflow of the Transition-Metal Catalysis Approach:

Transition_Metal_Catalysis_Approach A 3-Hydroxyacetophenone B Ir-catalyzed O-vinylation A->B Step 1-2 C Rh-catalyzed Annulation (C-H Activation) B->C D Tricyclic Ketone Core C->D Step 3 E Horner-Wadsworth-Emmons Olefination D->E Step 4 F α,β-Unsaturated Nitrile E->F G Cu-catalyzed Asymmetric Reduction F->G Step 5 H Chiral Nitrile G->H I Ni-catalyzed Reduction & Amidation H->I Step 6 J Ramelteon I->J

Caption: Six-step asymmetric synthesis of Ramelteon.

2.2. The Catellani Reaction Strategy: A Three-Step Racemic Synthesis

For applications where a racemic mixture is acceptable or where subsequent resolution is feasible, a remarkably short three-step synthesis has been reported.[5] This route employs a Catellani-type reaction as its cornerstone.

Key Features:

  • Extremely Concise: The shortest racemic synthesis reported to date.[3][5]

  • Commercially Available Starting Material: Begins with 2,3-dihydrobenzofuran-4-amine.[3][5]

This approach provides Ramelteon in a 26% overall yield.[3][5]

Workflow of the Catellani Reaction Strategy:

Catellani_Reaction_Strategy A 2,3-Dihydrobenzofuran-4-amine B Catellani-type Alkylation & Redox-Relay Heck Cyclization A->B Step 1-2 C Indane-containing Aldehyde B->C D Reductive Amination C->D Step 3 E Racemic Ramelteon D->E

Caption: Three-step racemic synthesis of Ramelteon.

2.3. Asymmetric Michael Addition Approach

An alternative stereoselective synthesis utilizes an asymmetric Michael addition as the key step to introduce the chiral center.[4] While this route is longer than the transition-metal catalyzed approach, it offers another valuable strategy for achieving high enantioselectivity.[4]

Key Features:

  • High Enantioselectivity: Achieves a high ee value.[4]

  • Alternative Chiral Induction Method: Provides a different approach to stereocontrol.

This method has been reported to have an overall yield of 19% over 15 linear steps.[6]

2.4. A Novel and Practical Three-Reaction Process

A distinct three-reaction process has been developed that offers significant advantages in terms of yield and practicality.[7] This route cleverly integrates four transformations (debromination, dehydration, olefin reduction, and cyano reduction) into a single hydrogenation step.[7]

Key Features:

  • High Overall Yield: Achieves an overall yield of 22%.[7]

  • Process Efficiency: Combines multiple transformations into one step.[7]

  • Avoids Wittig-Horner Reaction: Employs a nucleophilic addition of acetonitrile.[7]

Quantitative Comparison of Synthesis Routes
Synthetic RouteNumber of StepsOverall Yield (%)Starting MaterialKey Features
Transition-Metal Catalysis 6173-HydroxyacetophenoneAsymmetric, concise, cost-effective starting material.[1][2]
Catellani Reaction 3262,3-Dihydrobenzofuran-4-amineRacemic, extremely short.[3][5]
Asymmetric Michael Addition 1519VariesHigh enantioselectivity.[4][6]
Novel Three-Reaction Process 3224,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-oneHigh yield, process efficiency.[7]
Experimental Protocols
4.1. General Procedure for the Final Step of the Transition-Metal Catalysis Approach: Reduction and Amidation

The final step in this concise asymmetric synthesis involves the reduction of the chiral nitrile intermediate followed by in-situ amidation.[1][2]

Procedure:

  • The chiral nitrile (1 equivalent) is dissolved in tetrahydrofuran (THF).

  • Raney nickel is added as the catalyst.

  • The mixture is subjected to hydrogenation at 80°C under a hydrogen atmosphere (0.4 MPa) overnight.[1][2]

  • Propionic anhydride (1.2 equivalents) is added directly to the reaction mixture.

  • The reaction is stirred until the formation of Ramelteon is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration.

  • The filtrate is concentrated, and the crude product is purified by crystallization from an ethyl acetate/hexane mixture to afford Ramelteon.[1][2]

Conclusion and Future Perspectives

The synthesis of Ramelteon has seen remarkable advancements, moving from lengthy and inefficient routes to highly concise and stereoselective methods. The transition-metal catalyzed approach stands out for its elegance and efficiency in producing enantiomerically pure Ramelteon from a simple starting material.[1][2] For applications where a racemic mixture is suitable, the three-step Catellani-based synthesis offers unparalleled brevity.[3][5] The novel three-reaction process presents a highly practical and high-yielding alternative.[7]

Future research will likely focus on further optimizing these routes, exploring greener catalytic systems, and developing continuous flow processes to enhance the industrial-scale production of this important therapeutic agent. The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing setting, including cost, scale, and the need for enantiopure material.

References

A Comparative Guide to Reference Standards for 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a drug substance. This guide provides an in-depth technical comparison of reference standards for impurities related to 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one (CAS: 196597-78-1), a key intermediate in the synthesis of the insomnia therapeutic, Ramelteon. As such, this compound is also considered a process-related impurity in the final active pharmaceutical ingredient (API), often designated as Ramelteon Impurity 5.[1][2]

This guide is intended to equip researchers, analytical scientists, and quality control professionals with the critical information needed to select the most appropriate and reliable reference standards for their work. We will delve into the origins of key impurities, compare commercially available reference standards, and provide detailed experimental protocols for their effective use in analytical method development and validation.

The Genesis of Impurities: A Synthetic Perspective

Understanding the synthetic pathway to this compound is paramount to anticipating and controlling its related impurities. A common synthetic route involves the catalytic hydrogenation of a brominated precursor. This process, while efficient, can lead to several process-related impurities if the reaction does not proceed to completion or if side reactions occur.

The primary impurities of concern are the starting material and intermediates from the hydrogenation step. These include:

  • 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (Dibromo Impurity): The primary starting material for the hydrogenation step.[3][4][5] Its presence in the final intermediate indicates an incomplete reaction.

  • 4-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (Monobromo Impurity): An intermediate formed during the debromination process. Residual amounts of this impurity suggest a partial reaction.

The following diagram illustrates a simplified synthetic pathway and the origin of these key process-related impurities.

Synthetic Pathway and Impurity Formation Simplified Synthetic Pathway of this compound and Origin of Process Impurities cluster_synthesis Synthetic Process cluster_impurities Potential Impurities in Final Intermediate Starting Material 4,5-Dibromo-1,2,6,7-tetrahydro-8H- indeno[5,4-b]furan-8-one (Dibromo Impurity) Intermediate 4-Bromo-1,2,6,7-tetrahydro-8H- indeno[5,4-b]furan-8-one (Monobromo Impurity) Starting Material->Intermediate Partial Debromination Final Product This compound (Target Intermediate / Ramelteon Impurity 5) Intermediate->Final Product Complete Debromination Impurity_1 Unreacted Starting Material (Dibromo Impurity) Final Product->Impurity_1 Contains traces of Impurity_2 Incomplete Reaction Product (Monobromo Impurity) Final Product->Impurity_2 Contains traces of

Caption: Synthetic pathway and origin of impurities.

Comparison of Commercially Available Reference Standards

The selection of a reference standard is a critical decision that directly impacts the accuracy and reliability of analytical data.[6][7] A high-quality reference standard should be of high purity and accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity and characterization. We have compiled a comparative overview of typical offerings for the key impurities of this compound from various reputable suppliers.

Parameter Supplier A (Typical Offering) Supplier B (Typical Offering) Supplier C (Typical Offering)
Compound Name 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
Purity (by HPLC) ≥98.0%≥99.0%≥99.5% (with quantitative NMR)
Characterization Data Provided ¹H NMR, Mass Spec, HPLC¹H NMR, ¹³C NMR, Mass Spec, HPLC, IR¹H NMR, ¹³C NMR, Mass Spec, HPLC, IR, Elemental Analysis, qNMR
Certificate of Analysis (CoA) Standard CoA with purity and identity dataDetailed CoA with spectra attachedComprehensive CoA with detailed experimental conditions and traceability statement
Traceability To in-house standardsTo in-house standardsTraceable to USP/EP where applicable
Compound Name 4-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one4-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one4-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
Purity (by HPLC) ≥97.0%≥98.5%≥99.0%
Characterization Data Provided ¹H NMR, HPLC¹H NMR, Mass Spec, HPLC¹H NMR, ¹³C NMR, Mass Spec, HPLC, IR
Certificate of Analysis (CoA) Standard CoADetailed CoA with spectraComprehensive CoA with detailed data
Traceability To in-house standardsTo in-house standardsTo in-house standards

Expert Insights: For routine analysis and process monitoring, a reference standard with a purity of ≥98% and characterization by ¹H NMR and HPLC may be sufficient. However, for method validation, stability studies, and regulatory submissions, it is highly recommended to use reference standards with the highest available purity (≥99.5%) and comprehensive characterization data, including quantitative NMR (qNMR) for an accurate purity assessment. A detailed Certificate of Analysis is crucial for demonstrating the quality of the reference standard to regulatory authorities.

Experimental Protocols for Impurity Analysis

The effective use of reference standards requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of impurities in pharmaceutical intermediates.[8]

Workflow for Reference Standard Qualification and Use

The following diagram outlines a typical workflow for the qualification and use of impurity reference standards in a regulated laboratory environment.

Reference Standard Workflow Workflow for Qualification and Use of Impurity Reference Standards Start Procure High-Purity Reference Standard Receipt Receipt and Initial Verification (CoA Review) Start->Receipt Qualification In-house Qualification (Identity, Purity, and Potency Confirmation) Receipt->Qualification Storage Proper Storage and Handling Qualification->Storage MethodDev Analytical Method Development and Validation Storage->MethodDev RoutineUse Routine Analysis (QC, Stability Testing) MethodDev->RoutineUse PeriodicRequal Periodic Re-qualification RoutineUse->PeriodicRequal End Documentation and Archiving RoutineUse->End PeriodicRequal->Storage If passes PeriodicRequal->End If fails or expired

Caption: Workflow for reference standard management.

Detailed HPLC Method for Impurity Profiling

This section provides a starting point for developing an HPLC method for the analysis of this compound and its brominated impurities. Method validation should be performed according to ICH Q2(R1) guidelines.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of each reference standard (this compound, Dibromo Impurity, and Monobromo Impurity) and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Working Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with mobile phase A.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample, dissolve in, and dilute to 25 mL with acetonitrile.

Justification of Method Parameters:

  • C18 Column: Provides good retention and separation for the moderately polar analytes.

  • Acidified Mobile Phase: The use of phosphoric acid helps to protonate any acidic functional groups, leading to sharper peaks and improved peak shape.

  • Gradient Elution: Necessary to elute the more retained brominated impurities in a reasonable time while maintaining good resolution from the main peak.

  • UV Detection at 220 nm: This wavelength provides good sensitivity for all the compounds of interest, which contain chromophores.

System Suitability:

Before sample analysis, inject the working standard solution five times and ensure the following criteria are met:

  • Tailing factor for the main peak: ≤ 1.5

  • Relative standard deviation (RSD) for peak area: ≤ 2.0%

  • Resolution between adjacent peaks: ≥ 2.0

Conclusion

The selection and proper use of reference standards for impurities such as those related to this compound are fundamental to ensuring the quality and safety of the final pharmaceutical product. This guide has provided a framework for understanding the origin of these impurities, comparing commercially available reference standards, and implementing a robust analytical methodology for their control. By prioritizing high-purity, well-characterized reference standards and employing validated analytical methods, researchers and drug development professionals can confidently meet the stringent requirements of regulatory agencies and contribute to the development of safe and effective medicines.

References

Safety Operating Guide

Navigating the Handling of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Drug Development Professionals, Researchers, and Scientists

This guide provides essential safety and logistical information for the handling of 1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one (CAS No. 196597-78-1), a key intermediate in pharmaceutical synthesis.[1][2][3][4] Given its classification and use, this compound warrants careful handling as a potent pharmaceutical ingredient. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research by minimizing exposure and preventing contamination.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a heterocyclic ketone with known hazard classifications. According to the Globally Harmonized System (GHS), this compound is:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation [5]

These classifications necessitate a comprehensive safety protocol that prioritizes the mitigation of inhalation, dermal, and ocular exposure. As a potent compound, the primary goal is containment through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

The Hierarchy of Controls: A Multi-layered Defense

Before detailing specific PPE, it is crucial to implement engineering and administrative controls to minimize direct contact with the compound.

  • Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood or a glove box. For operations with a higher risk of aerosolization, such as weighing or preparing solutions, a powder containment hood or an isolator is recommended. The facility should have a ventilation system that ensures negative pressure in the handling area relative to adjacent spaces.

  • Administrative Controls: All personnel must undergo specific training on the hazards of this compound and the procedures outlined in this guide. Access to areas where this compound is handled should be restricted to authorized personnel. A detailed Standard Operating Procedure (SOP) for all experimental work involving this compound must be written and approved.

Personal Protective Equipment (PPE): Your Final Barrier

PPE is a critical final barrier against exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Hands Double Gloving: Inner and Outer GlovesOuter Glove: Nitrile or Neoprene gloves provide good resistance to a broad range of chemicals, including ketones.[6][7] Inner Glove: A second pair of nitrile gloves provides an additional layer of protection in case the outer glove is breached. Always inspect gloves for any signs of degradation or puncture before use.
Eyes and Face Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles to protect the entire face from splashes, especially during procedures with a higher risk of splashing.
Body Laboratory CoatA buttoned, long-sleeved laboratory coat made of a flame-resistant material should be worn. Ensure the coat fits properly to cover as much skin as possible.
Respiratory NIOSH-approved RespiratorA half-mask or full-face respirator with appropriate cartridges is required when handling the powder outside of a containment hood. For weighing and handling of the solid compound, a particulate filter (N95, P95, or higher) is necessary.[8][9][10] If there is a risk of vapor exposure, a combination cartridge for organic vapors and particulates should be used.[11] A formal respiratory protection program, including fit testing, is essential.[10]
Feet Closed-toe ShoesShoes that completely cover the feet are required.

Step-by-Step Handling Protocol: A Procedural Guide

The following workflow outlines the safe handling of this compound from receipt to disposal.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Containment Hood Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment 5. Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Surfaces 6. Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Dispose_Waste 7. Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Doff_PPE 8. Doff PPE Dispose_Waste->Doff_PPE

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Steps:

  • Don Appropriate PPE: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Prepare Work Area: Ensure the chemical fume hood or containment unit is functioning correctly. Cover the work surface with absorbent, disposable liners. Assemble all necessary equipment and reagents before introducing the compound.

  • Weigh Compound: When weighing the solid, use a containment balance or perform the task in a powder containment hood to minimize the risk of aerosolization.

  • Prepare Solution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Perform Experiment: Conduct all experimental procedures within the containment unit.

  • Decontaminate Surfaces: After completing the work, decontaminate all surfaces and equipment. A suitable decontamination solution should be identified based on the compound's reactivity.

  • Dispose of Waste: All contaminated materials, including gloves, liners, and pipette tips, must be disposed of as hazardous waste.[12] The primary disposal method for potent pharmaceutical waste is incineration.[13][14]

  • Doff PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Alert others and your supervisor. If trained and it is safe to do so, contain the spill using a chemical spill kit. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Environmental Responsibility

All waste generated from the handling of this compound is considered hazardous pharmaceutical waste.

  • Solid Waste: Contaminated consumables (gloves, absorbent pads, etc.) and excess solid compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste management company, with incineration being the preferred method to ensure complete destruction of the active pharmaceutical intermediate.[13][14]

PPE_Decision_Tree cluster_assessment Hazard Assessment cluster_ppe Required PPE start Handling 1,2,6,7-Tetrahydroindeno [5,4-b]furan-8-one? ppe_base Base PPE: - Double Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles start->ppe_base Always Required q_powder Handling Powder? q_splash Risk of Splash? q_powder->q_splash No ppe_respirator Add: - NIOSH-approved Respirator (N95/P95 or higher) q_powder->ppe_respirator Yes ppe_faceshield Add: - Face Shield q_splash->ppe_faceshield Yes ppe_base->q_powder ppe_respirator->q_splash

Caption: A decision tree for selecting the appropriate level of PPE.

By adhering to these guidelines, researchers and scientists can work safely with this compound, protecting themselves and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one
Reactant of Route 2
1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。